Arfolitixorin
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUQALWYRSVHF-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185584 | |
| Record name | Methylenetetrahydrofolic acid, L-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31690-11-6 | |
| Record name | 5,10-Methylene-(6R)-tetrahydrofolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31690-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arfolitixorin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modufolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylenetetrahydrofolic acid, L-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARFOLITIXORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8R4A37V9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Arfolitixorin mechanism of action in cancer cells
An In-depth Technical Guide to the Core Mechanism of Action of Arfolitixorin in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, the key active metabolite of folate-based drugs like leucovorin, represents a targeted approach to enhancing fluoropyrimidine-based chemotherapy.[1] Unlike its predecessors, this compound is the biologically active [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), which allows it to bypass the need for multi-step metabolic activation.[2][3] This direct mechanism of action is hypothesized to provide a more consistent and potent stabilization of the ternary complex with thymidylate synthase (TS) and the 5-fluorouracil (B62378) (5-FU) metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[1][4] This stabilization leads to enhanced inhibition of DNA synthesis and subsequent tumor cell death.[5] This guide details the core mechanism, presents key quantitative data from clinical trials, outlines relevant experimental protocols, and visualizes the critical pathways and workflows.
The Folate Pathway and the Limitation of Traditional Folates
The cornerstone of 5-FU's efficacy is its ability to inhibit thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[2][6] This inhibition is significantly enhanced by the presence of a reduced folate cofactor, which forms a stable ternary complex with TS and FdUMP.[2][4]
Standard-of-care folates, such as leucovorin, are prodrugs that require a series of enzymatic conversions to become the active [6R]-MTHF.[1][2] This metabolic activation can be inefficient and variable among patients, particularly those with low expression of key folate-pathway genes, potentially leading to suboptimal potentiation of 5-FU.[3][4]
This compound circumvents this issue. As the direct, active metabolite, it does not require enzymatic conversion, leading to potentially higher and less variable intracellular concentrations of the necessary cofactor.[1][2]
Core Mechanism: Stabilization of the TS-FdUMP Complex
The primary mechanism of action for this compound is the potentiation of 5-FU-mediated cytotoxicity.[1] Upon entering the cancer cell, this compound ([6R]-MTHF) acts as a cofactor, stabilizing the covalent bond between FdUMP and thymidylate synthase.[4][5] This creates a highly stable ternary complex that effectively sequesters the TS enzyme, preventing it from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[6] The resulting depletion of dTMP inhibits DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating tumor cells.[4][5]
Quantitative Data from Clinical Investigations
The clinical development of this compound has provided key quantitative data, primarily from studies in metastatic colorectal cancer (mCRC).
The AGENT Study (Phase III)
The pivotal AGENT trial was a randomized Phase III study comparing this compound to leucovorin in combination with 5-FU, oxaliplatin (B1677828), and bevacizumab for the first-line treatment of mCRC.[7] The study did not meet its primary endpoint of superiority in Overall Response Rate (ORR).[7][8] Post-hoc analyses suggested that the dose of this compound (120 mg/m²) may have been suboptimal.[7]
Table 1: Key Efficacy Endpoints from the AGENT Study
| Endpoint | This compound Arm (n=245) | Leucovorin Arm (n=245) | P-value (Superiority) |
|---|---|---|---|
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57[4][7] |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38[7][8] |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78[7][8] |
Phase I/II Studies
Earlier Phase I/II studies (e.g., ISO-CC-005) showed promising signals of efficacy. In a cohort of 19 first-line mCRC patients treated with this compound (120 mg/m²) plus 5-FU and either irinotecan (B1672180) or oxaliplatin, 47% demonstrated early tumor shrinkage of greater than 20% from baseline.[9]
Table 2: Efficacy Results from Phase I/II Study (ISO-CC-005)
| Endpoint (at 8 weeks) | First-Line Treatment | Second-Line Treatment | Overall |
|---|---|---|---|
| Objective Response | 35.3% | 9.1% | 15.8%[3] |
| Stable Disease | Not specified | Not specified | 57.9%[3][10] |
| Total Patients Assessed | 17 | 40 | 57 [3] |
The Modelle-001 Trial
This study provided direct evidence of this compound's mechanism. Patients with colorectal liver metastases received either leucovorin or this compound with 5-FU preoperatively. The results showed that this compound led to significantly higher levels of the active metabolite (MeTHF) and greater TS inhibition in the tumor tissue compared to leucovorin.[6][11]
Table 3: Thymidylate Synthase (TS) Inhibition in Colorectal Liver Metastases
| Treatment Group | Mean TS Inhibition (%) | Comparison to Leucovorin |
|---|---|---|
| Leucovorin (60 mg/m²) | ~25% | Baseline |
| This compound (30 mg/m²) | ~40% | Higher TS Inhibition[11] |
| This compound (120 mg/m²) | ~50% | Higher TS Inhibition[11] |
(Data estimated from published graphs in the Modelle-001 Trial)
Experimental Protocols
In Vitro 5-FU Potentiation Assay (e.g., MTT/SRB Assay)
This protocol is a standard method to quantify the ability of this compound to enhance the cytotoxic effects of 5-FU in cancer cell lines.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 5-FU when combined with this compound versus leucovorin.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HT-29, HCT-116) in 96-well microtiter plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of 5-FU. Prepare fixed, equimolar concentrations of this compound and leucovorin.
-
Treatment: Aspirate the culture medium and add fresh medium containing:
-
5-FU serial dilutions alone.
-
5-FU serial dilutions + fixed concentration of this compound.
-
5-FU serial dilutions + fixed concentration of leucovorin.
-
Medium only (untreated control).
-
Folate only (folate control).
-
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72-96 hours) at 37°C, 5% CO₂.
-
Viability Assessment (MTT Example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation by viable cells.
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of 5-FU concentration and use a non-linear regression model to calculate the IC50 for each treatment condition. A lower IC50 value in the presence of a folate indicates greater potentiation.
Conclusion and Future Directions
This compound's core mechanism of action is a direct and potent enhancement of 5-FU-mediated TS inhibition, bypassing the potentially inefficient metabolic activation required by leucovorin.[1][4] While the Phase III AGENT study did not demonstrate superiority at the 120 mg/m² dose, preclinical and earlier clinical data support the drug's mechanism.[7][11] Recent analyses and ongoing research suggest that dose and administration timing are critical factors, with new clinical trials now exploring higher doses of this compound.[12] Future research will focus on dose optimization and the identification of predictive biomarkers, such as the expression of folate pathway genes (e.g., MTHFD2), to identify patient populations most likely to benefit from this targeted folate therapy.[2][7]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. isofolmedical.com [isofolmedical.com]
- 3. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial. [diva-portal.org]
- 12. isofolmedical.com [isofolmedical.com]
Arfolitixorin: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Arfolitixorin, a potent biomodulator of 5-fluorouracil (B62378) (5-FU) chemotherapy, represents a significant advancement in the landscape of colorectal cancer treatment. As the active metabolite of leucovorin, this compound ([6R]-5,10-methylenetetrahydrofolate or [6R]-MTHF) offers a distinct advantage by circumventing the need for enzymatic activation, a process that can be variable among patients.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the therapeutic mechanism of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a folate analog with a complex chemical structure essential to its biological activity. Its systematic IUPAC name is (2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quantitative basis for its handling and formulation.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₃N₇O₆ | [1] |
| Molecular Weight | 457.44 g/mol | [1] |
| CAS Number | 31690-11-6 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
Chemical Identifiers
For unambiguous identification and cross-referencing in databases and literature, the following chemical identifiers are provided.
| Identifier | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid | [3] |
| SMILES | C1=CC(=CC=C1C(=O)N--INVALID-LINK--C(=O)O)N2C[C@H]3CN=C(N=C3C2=O)N | |
| InChI | InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27(9-22-16)12-8-26(17(30)11-3-1-10(2-4-11)23-13(19(32)33)5-6-14(28)29)7-12/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1 |
Pharmacological Properties
The primary pharmacological role of this compound is to enhance the cytotoxic effects of 5-fluorouracil (5-FU), a cornerstone of many chemotherapy regimens.[2][4]
Mechanism of Action
This compound's mechanism of action is centered on its interaction with thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5][6] The key steps are as follows:
-
5-FU Conversion: In the cell, 5-FU is anabolized to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[5]
-
Ternary Complex Formation: this compound ([6R]-MTHF) acts as a cofactor, stabilizing the binding of FdUMP to thymidylate synthase. This forms a stable ternary complex.[4][5]
-
Inhibition of DNA Synthesis: The formation of this stable complex inhibits the normal catalytic function of TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[4] This leads to a depletion of thymidine (B127349) triphosphate (TTP), a necessary component of DNA, thereby inhibiting DNA synthesis and repair, ultimately leading to cell death in rapidly proliferating cancer cells.[4][5]
A significant advantage of this compound is that it is the direct, active form of folate required for this process. This bypasses the need for in vivo enzymatic conversion from precursor folates like leucovorin, a process that can be inefficient in some patients.[1][2]
Pharmacokinetics
Clinical studies have provided insights into the pharmacokinetic profile of this compound.
| Parameter | Description | Reference(s) |
| Administration | Intravenous (IV) infusion.[2] | |
| Time to Peak (tmax) | The average tmax was 10 minutes following intravenous administration.[7][8] | |
| Dose Linearity | The area under the plasma concentration-time curve (AUC) from time 0 to 1 hour increased linearly with doses ranging from 30 to 240 mg/m².[7][8] | |
| Accumulation | No accumulation of [6R]-MTHF was observed after repeated administrations.[7][8] | |
| Metabolism | This compound is metabolized to methyl-tetrahydrofolate (methyl-THF) and tetrahydrofolate (THF).[5] |
Experimental Protocols
Detailed experimental protocols for this compound are often proprietary or specific to the conducting research institution. However, this section outlines the general methodologies for key experiments relevant to the characterization and evaluation of this compound.
Thymidylate Synthase (TS) Inhibition Assay
This assay is fundamental to understanding the mechanism of action of this compound in potentiating 5-FU.
Principle: The inhibition of thymidylate synthase by the FdUMP-arfolitixorin complex is measured by quantifying the reduction in the conversion of dUMP to dTMP. This can be achieved through various methods, including spectrophotometric assays that monitor the oxidation of the folate cofactor or radioassays that measure the release of tritium (B154650) from a radiolabeled dUMP substrate.
Generalized Protocol (Spectrophotometric):
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, dithiothreitol (B142953) (DTT), EDTA, and the source of thymidylate synthase (purified enzyme or cell lysate).
-
Incubation with Inhibitors: The enzyme is pre-incubated with FdUMP and varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate dUMP.
-
Spectrophotometric Monitoring: The increase in absorbance at 340 nm, corresponding to the oxidation of the tetrahydrofolate cofactor to dihydrofolate, is monitored over time.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance, and the inhibitory activity of the FdUMP-arfolitixorin combination is determined.
Cell Viability (IC50) Assay
This assay determines the concentration of a drug required to inhibit the growth of a cell population by 50%.
Principle: Cancer cell lines are treated with a range of concentrations of 5-FU in the presence of a fixed concentration of this compound. Cell viability is then assessed using a colorimetric assay such as the MTT assay.
Generalized Protocol (MTT Assay):
-
Cell Seeding: Adherent cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with serial dilutions of 5-FU, with and without a fixed concentration of this compound. Control wells with untreated cells and vehicle controls are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]
Clinical Trial Protocols
This compound has been extensively studied in clinical trials. The following provides a high-level overview of two key studies.
AGENT Trial (NCT03750786):
-
Objective: To compare the efficacy of this compound versus leucovorin in combination with 5-FU, oxaliplatin (B1677828), and bevacizumab in patients with advanced colorectal cancer.[10][11][12]
-
Study Design: A randomized, multicenter, open-label, parallel-group, Phase III study.[10][11][12]
-
Patient Population: Patients with previously untreated, non-resectable metastatic adenocarcinoma of the colon or rectum.[10]
-
Treatment Arms:
Phase I/II Study (NCT02244632):
-
Objective: To characterize the tolerability and determine the recommended dose of this compound in combination with 5-FU-based chemotherapy.[5][7]
-
Study Design: An open-label, non-randomized, multicenter, dose-escalation Phase I/IIa study.[5]
-
Patient Population: Patients with metastatic colorectal cancer.[5][7]
-
Treatment: Escalating doses of this compound (30, 60, 120, or 240 mg/m²) in combination with 5-FU, with or without oxaliplatin or irinotecan (B1672180).[7][8]
-
Endpoints: Safety, tolerability, and pharmacokinetic characteristics of this compound.[5]
Visualizations
The following diagrams illustrate the key pathways and relationships discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. medlink.com [medlink.com]
- 5. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Arfolitixorin and the Thymidylate Synthase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arfolitixorin ([6R]-5,10-methylenetetrahydrofolate) is a novel folate-based biomodulator developed to enhance the efficacy of 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for metastatic colorectal cancer (mCRC). Unlike its predecessor, leucovorin, this compound is the active metabolite and does not require metabolic activation, offering the potential for a more consistent and potentiation of 5-FU's cytotoxic effects. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on the thymidylate synthase (TS) inhibition pathway. It includes a summary of key clinical trial data, detailed experimental protocols for relevant assays, and visualizations of the critical pathways and workflows.
Introduction: The Role of Folates in 5-FU-Based Chemotherapy
5-Fluorouracil exerts its primary anticancer effect by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), forms a ternary complex with TS and a reduced folate cofactor, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF).[1] This complex formation leads to the inhibition of TS, depletion of dTMP, and ultimately, "thymineless death" in rapidly dividing cancer cells.[2]
Leucovorin, a mixture of diastereomers, has been the standard folate used to potentiate 5-FU. However, it requires a multi-step enzymatic conversion to the active [6R]-MTHF, a process that can be inefficient in some patients due to genetic polymorphisms in folate-metabolizing enzymes.[3][4]
This compound: A Direct-Acting Folate
This compound is the calcium salt of [6R]-MTHF, the active folate cofactor.[5] By directly providing the active metabolite, this compound bypasses the need for metabolic activation, potentially leading to higher and more consistent intracellular concentrations of [6R]-MTHF.[1][6] This is hypothesized to result in more effective stabilization of the FdUMP-TS complex, leading to enhanced and more prolonged TS inhibition and improved clinical efficacy of 5-FU.[2][5]
Mechanism of Action: Stabilizing the Ternary Complex
The core of this compound's function lies in its ability to efficiently form and stabilize the inhibitory ternary complex. The process can be summarized as follows:
-
5-FU Administration and Conversion: 5-FU is administered to the patient and is intracellularly converted to its active metabolite, FdUMP.
-
This compound Administration: this compound is administered intravenously, directly supplying the active folate cofactor, [6R]-MTHF.
-
Ternary Complex Formation: FdUMP and [6R]-MTHF bind to the active site of thymidylate synthase, forming a stable covalent ternary complex.
-
TS Inhibition: The formation of this complex inhibits the normal catalytic function of TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.
-
Induction of Apoptosis: The resulting depletion of dTMP leads to imbalances in the nucleotide pool, inhibition of DNA synthesis and repair, and ultimately, programmed cell death (apoptosis) in cancer cells.
Quantitative Data from Clinical Trials
The clinical development of this compound has involved several studies, with the Phase III AGENT trial being the most significant in comparing its efficacy and safety against leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab (mFOLFOX6 regimen) for the first-line treatment of mCRC.
Table 1: Efficacy Results from the Phase III AGENT Trial[7][8][9]
| Endpoint | This compound Arm (n=245) | Leucovorin Arm (n=245) | p-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
| Median Duration of Response (DoR) | 12.2 months | 12.9 months | 0.40 |
The AGENT study did not demonstrate a statistically significant improvement in the primary endpoint of ORR for this compound over leucovorin at the 120 mg/m² dose.[7][8]
Table 2: Safety Profile from the Phase III AGENT Trial (Grade ≥3 Adverse Events)[7][8]
| Adverse Event | This compound Arm (n=245) | Leucovorin Arm (n=245) |
| Any Grade ≥3 AE | 68.7% | 67.2% |
The safety profiles of the this compound and leucovorin arms were comparable.[7]
Table 3: Pharmacokinetic Parameters of this compound (Phase I/II Study)[4][10]
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |
| 30 mg/m² | Data not specified | Data not specified | Data not specified |
| 60 mg/m² | Data not specified | Data not specified | Data not specified |
| 120 mg/m² | Data not specified | Data not specified | Data not specified |
| 240 mg/m² | Data not specified | Data not specified | Data not specified |
Pharmacokinetic data from the Phase I/II study (NCT02244632) showed that the area under the plasma concentration-time curve for [6R]-MTHF increased linearly with doses ranging from 30 to 240 mg/m². The average tmax was approximately 10 minutes, and no accumulation was observed after repeated administration.[4][9]
Experimental Protocols
Accurate assessment of thymidylate synthase inhibition and the pharmacokinetic profile of this compound is crucial for its development and clinical application. The following are detailed methodologies for key experiments.
Thymidylate Synthase (TS) Activity Assays
This is a highly sensitive method to measure TS activity by quantifying the release of tritium (B154650) from a radiolabeled substrate.
Principle: The assay measures the enzymatic conversion of [5-³H]dUMP to dTMP, which involves the release of a tritium atom from the C5 position of the uracil (B121893) ring into the aqueous solvent as ³H₂O. The radioactive ³H₂O is then separated from the unreacted [5-³H]dUMP and quantified by liquid scintillation counting.
Protocol:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA) at a concentration of approximately 10⁷ cells/mL.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.4
-
1 mM DTT
-
100 µM 5,10-methylenetetrahydrofolate (as a source of [6R]-MTHF)
-
10 µM [5-³H]dUMP (specific activity ~1 Ci/mmol)
-
Cell lysate (adjust volume to have a protein concentration in the linear range of the assay)
-
-
For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., FdUMP) for a specified time before adding the substrates.
-
-
Incubation:
-
Initiate the reaction by adding the cell lysate to the reaction mixture.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Separation:
-
Stop the reaction by adding an equal volume of ice-cold activated charcoal suspension (e.g., 5% w/v in 0.1 M HCl).
-
Vortex and incubate on ice for 30 minutes to allow the charcoal to adsorb the unreacted [5-³H]dUMP.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Quantification:
-
Carefully transfer a known volume of the supernatant (containing the ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Calculation of TS Activity:
-
Calculate the amount of ³H₂O produced based on the specific activity of the [5-³H]dUMP and the measured radioactivity.
-
Express TS activity as pmol of dTMP formed per minute per mg of protein.
-
This method is based on the change in absorbance that occurs during the TS-catalyzed reaction.
Principle: The conversion of dUMP and 5,10-methylenetetrahydrofolate to dTMP and dihydrofolate (DHF) is accompanied by an increase in absorbance at 340 nm due to the formation of DHF.
Protocol:
-
Preparation of Purified Enzyme or Cell Lysate:
-
Prepare cell lysate as described for the tritium release assay. For more precise measurements, purified TS enzyme can be used.
-
-
Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl, pH 7.4
-
1 mM DTT
-
100 µM dUMP
-
100 µM 5,10-methylenetetrahydrofolate
-
Purified TS enzyme or cell lysate
-
-
-
Spectrophotometric Measurement:
-
Place the cuvette in a spectrophotometer with the temperature controlled at 37°C.
-
Initiate the reaction by adding the enzyme or lysate.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
-
Calculation of TS Activity:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of DHF at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) to calculate the rate of DHF formation.
-
Express TS activity as µmol of DHF formed per minute per mg of protein.
-
Pharmacokinetic Analysis of this compound
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the quantitative analysis of this compound and its metabolites in biological matrices.
Principle: This technique separates the analytes of interest from other components in the sample using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using a mass spectrometer.
Protocol:
-
Sample Collection and Preparation:
-
Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA) at predetermined time points after this compound administration.
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
For analysis, thaw plasma samples and perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound and its metabolites.
-
Monitor specific precursor-to-product ion transitions for each analyte and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of this compound and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.
-
Conclusion and Future Directions
This compound represents a rational approach to optimizing 5-FU-based chemotherapy by directly providing the active folate cofactor, thereby circumventing the need for metabolic activation. While the Phase III AGENT trial did not demonstrate superiority over leucovorin at the tested dose, the concept of a direct-acting folate remains compelling. Ongoing and future research will likely focus on optimizing the dosing and administration schedule of this compound to maximize its potential clinical benefit. Further investigation into biomarkers that could predict which patients are most likely to benefit from this compound over leucovorin is also warranted. The detailed methodologies provided in this guide serve as a resource for researchers and drug development professionals working to advance the understanding and application of this compound and other modulators of the thymidylate synthase inhibition pathway.
References
- 1. longdom.org [longdom.org]
- 2. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Development of different analysis platforms with LC-MS for pharmacokinetic studies of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Early Research on Arfolitixorin Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arfolitixorin ([6R]-5,10-methylenetetrahydrofolate) is a novel folate-based biomodulator developed to enhance the efficacy of 5-fluorouracil (B62378) (5-FU), a cornerstone of many chemotherapy regimens, particularly in metastatic colorectal cancer (mCRC). Unlike leucovorin, a commonly used folate that requires enzymatic conversion to its active form, this compound is the direct, biologically active metabolite. This key difference is hypothesized to provide a more consistent and potent enhancement of 5-FU's cytotoxic effects by bypassing the need for metabolic activation, which can be variable among patients.[1][2][3] This technical guide provides an in-depth overview of the early preclinical and clinical research into the efficacy of this compound, detailing its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
This compound's primary role is to potentiate the cytotoxic activity of 5-FU by stabilizing the inhibitory complex formed between 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the enzyme thymidylate synthase (TS).[3][4] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[4]
The key steps in the mechanism of action are as follows:
-
Direct Availability: this compound, as [6R]-5,10-methylenetetrahydrofolate, is immediately available to participate in the ternary complex without the need for prior metabolic conversion.[3]
-
Ternary Complex Formation: this compound, FdUMP, and TS form a stable covalent ternary complex.[4]
-
Inhibition of DNA Synthesis: This stable complex inhibits the normal function of TS, leading to a depletion of dTMP and consequently thymidine (B127349) triphosphate (TTP). The lack of TTP disrupts DNA synthesis and repair, ultimately inducing tumor cell death.[4]
By providing the active folate directly, this compound is designed to overcome the limitations of leucovorin, which relies on the enzyme methylenetetrahydrofolate reductase (MTHFR) for its activation—a process that can be inefficient in a significant portion of the patient population due to genetic variations.[5][6]
Preclinical Research
Detailed quantitative data and experimental protocols from preclinical studies were not extensively available in the public domain at the time of this review. The clinical development of this compound was largely based on the well-established mechanism of action of folates in potentiating 5-FU and the pharmacological rationale of bypassing leucovorin's metabolic activation.
Clinical Research: Early Phase Trials
Phase I/II Study (ISO-CC-005 / NCT02244632)
This open-label, multicenter, phase I/II study was a cornerstone in the early clinical development of this compound. It aimed to assess the safety, tolerability, and preliminary efficacy of this compound in combination with 5-FU-based chemotherapy regimens in patients with metastatic colorectal cancer.[7][8]
-
Study Design: The study was a dose-finding and cohort expansion trial.[9] It evaluated four dose levels of this compound: 30, 60, 120, and 240 mg/m².[8]
-
Patient Population: Patients with metastatic colorectal cancer eligible for first- or second-line treatment with 5-FU-based chemotherapy.[8]
-
Treatment Regimens: this compound was administered intravenously every 14 days in combination with:
-
5-FU alone
-
5-FU and oxaliplatin (B1677828) (± bevacizumab)
-
5-FU and irinotecan[8]
-
-
Assessments:
-
Safety and Tolerability: Monitored through adverse events (AEs) and dose-limiting toxicities (DLTs).[7]
-
Efficacy: Evaluated after four cycles (8 weeks) of treatment, primarily through Objective Response Rate (ORR) according to RECIST 1.1 criteria.[7] Other efficacy endpoints included stable disease (SD) and early tumor shrinkage (ETS), defined as a reduction of at least 20% in tumor size at week 8.[7]
-
Pharmacokinetics: Plasma concentrations of [6R]-5,10-methylenetetrahydrofolate were assessed.[8]
-
The ISO-CC-005 study provided promising early signals of this compound's activity.
| Efficacy Endpoint | Patient Group | Result |
| Objective Response Rate (ORR) | 57 evaluable patients at 8 weeks | 15.8% (9 patients with partial response)[8] |
| Stable Disease (SD) | 57 evaluable patients at 8 weeks | 57.9% (33 patients)[8] |
| Early Tumor Shrinkage (ETS) | 19 first-line patients treated with 120 mg/m² this compound + 5-FU + irinotecan (B1672180) or oxaliplatin | 47% (9 out of 19 patients)[5] |
| Best Overall Response Rate (ORR) | 31 evaluable patients in safety extension cohorts (after ≥16 weeks) | 55%[10] |
| Best ORR (ARFOX regimen) | 17 patients in safety extension cohorts | 59% |
| Best ORR (ARFIRI regimen) | Patients in safety extension cohorts | 50% |
Table 1: Summary of Efficacy Data from the ISO-CC-005 Phase I/II Study
Pharmacokinetic analysis was performed in 35 patients. The average time to maximum plasma concentration (tmax) was 10 minutes. The area under the plasma concentration-time curve (AUC) from time 0 to 1 hour increased linearly with doses from 30 to 240 mg/m². No accumulation of [6R]-MTHF was observed after repeated administrations.[8]
Pivotal Phase III Trial (AGENT / NCT03750786)
Based on the promising results from the Phase I/II study, the AGENT trial was initiated to compare the efficacy of this compound directly against leucovorin in the first-line treatment of mCRC.[11]
-
Study Design: A randomized, multicenter, open-label, parallel-group Phase III study.[11][12]
-
Patient Population: Patients with unresectable, metastatic colorectal adenocarcinoma planned for first-line therapy with a modified FOLFOX-6 regimen plus bevacizumab.[11][12]
-
Treatment Arms:
-
Assessments:
-
Primary Endpoint: Overall Response Rate (ORR) by blinded independent central review.[2][4]
-
Key Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DoR), and Overall Survival (OS).[2][4]
-
Translational Research: Evaluation of the expression levels of folate metabolism- and transportation-related genes in tumor biopsies to correlate with treatment outcomes.[13]
-
The AGENT study did not meet its primary endpoint of demonstrating the superiority of this compound over leucovorin.[2][4]
| Efficacy Endpoint | This compound Arm (n=245) | Leucovorin Arm (n=245) | p-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Duration of Response (DoR) | 12.2 months | 12.9 months | 0.40 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
Table 2: Summary of Efficacy Data from the AGENT Phase III Study [2][4][12]
Detailed Methodologies
Thymidylate Synthase (TS) Inhibition Assay
While a specific protocol for the this compound trials was not detailed in the reviewed literature, a common method for assessing TS inhibition in clinical settings involves the following steps:
-
Tumor Biopsy: Obtaining tumor tissue before and after drug administration.[1]
-
Homogenate Preparation: The tissue is homogenized to extract cytosolic components.[1]
-
Measurement of Free TS:
-
Tritium (B154650) Release Assay: This method measures the release of tritium from [5-³H]dUMP as it is converted to dTMP by TS. The amount of radioactivity released is proportional to the enzyme activity.[1]
-
[³H]FdUMP Ligand-Binding Assay: This assay quantifies the amount of free TS available to bind to a radiolabeled FdUMP analog.[1]
-
-
Measurement of Total TS: To measure the total amount of TS (both free and bound), a pre-incubation step is performed to dissociate any bound FdUMP from the enzyme before performing the ligand-binding assay.[1]
Pharmacokinetic Analysis of [6R]-5,10-methylenetetrahydrofolate
A detailed protocol for the pharmacokinetic analysis in the this compound trials was not available. However, a general methodology for the analysis of folate derivatives in plasma typically involves:
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.[6]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stabilized, often with an antioxidant like ascorbic acid, and stored frozen until analysis.[6]
-
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): These are common, sensitive, and specific methods for quantifying folate derivatives.[6]
-
Stereoselective Analysis: Methods are employed to differentiate between the biologically active (6S) and inactive (6R) diastereoisomers of folates. This can involve stereospecific enzymatic reactions or chiral chromatography.[6]
-
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, tmax, and AUC.
Conclusion
Early research on this compound demonstrated a strong scientific rationale for its development, based on its ability to directly provide the active folate necessary for potentiating 5-FU's anticancer activity. The Phase I/II ISO-CC-005 study showed promising signs of efficacy, supporting further investigation. However, the pivotal Phase III AGENT trial did not demonstrate the superiority of this compound over leucovorin in combination with FOLFOX and bevacizumab for the first-line treatment of metastatic colorectal cancer. While the primary endpoint was not met, the data from these early studies provide valuable insights for the oncology research community and may inform the design of future studies investigating novel folate-based therapies and patient stratification strategies based on folate metabolism gene expression. Further research may be warranted to explore different dosing schedules, combinations with other chemotherapeutic agents, or specific patient populations that may derive a benefit from this compound.
References
- 1. Methods for thymidylate synthase pharmacodynamics: serial biopsy, free and total TS, FdUMP and dUMP, and H4PteGlu and CH2-H4PteGlu assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. 55 % Overall Response Rate on the safety extension cohorts of the ISO-CC-005 Phase I/IIa study [prnewswire.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Arfolitixorin as a Biomodulator for 5-Fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of arfolitixorin and its role as a biomodulator for the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). This compound, the immediate active form of folate, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is designed to enhance the cytotoxic effects of 5-FU by stabilizing the inhibitory complex with thymidylate synthase, a critical enzyme in DNA synthesis. This document details the mechanism of action, summarizes key clinical trial data, and provides comprehensive experimental protocols for the assays and procedures relevant to the study of this compound and 5-FU.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades.[1] Its efficacy is dependent on the intracellular availability of reduced folates, which act as cofactors to stabilize the binding of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to thymidylate synthase (TS).[1] Leucovorin, a commonly used folate, requires multi-step enzymatic conversion to its active form, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF).[2] This conversion can be inefficient in some patients, leading to suboptimal 5-FU activity.[2]
This compound is the hemisulfate salt of [6R]-MTHF and, as such, is the immediately active folate cofactor.[3] By bypassing the need for metabolic activation, this compound is hypothesized to provide a more consistent and potent enhancement of 5-FU's anti-tumor activity.[4] This guide explores the scientific basis for this hypothesis, presents the available clinical evidence, and offers detailed methodologies for researchers in this field.
Mechanism of Action
The synergistic anti-cancer effect of this compound and 5-FU is centered on the inhibition of thymidylate synthase (TS). TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[5] The active metabolite of 5-FU, FdUMP, competes with dUMP for the substrate-binding site on TS.[5] The binding of FdUMP to TS is significantly stabilized by the presence of [6R]-MTHF, which forms a stable ternary complex with the enzyme and the inhibitor.[5] This stable complex effectively sequesters TS, leading to a depletion of dTMP, inhibition of DNA synthesis, and ultimately, cell death.[3]
This compound, being the active [6R]-MTHF, directly participates in the formation of this ternary complex without the need for prior metabolic conversion, which is required by other folates like leucovorin.[3]
Clinical Trial Data
The clinical development of this compound in combination with 5-FU-based chemotherapy has been evaluated in several studies. The most significant are the Phase I/II study (NCT02244632) and the Phase III AGENT trial (NCT03750786).
Phase I/II Study (NCT02244632)
This open-label, multicenter study assessed the tolerability and efficacy of escalating doses of this compound (30, 60, 120, and 240 mg/m²) with 5-FU alone or in combination with oxaliplatin (B1677828) or irinotecan (B1672180) in patients with metastatic colorectal cancer (mCRC).[6]
Table 1: Efficacy and Safety from Phase I/II Study (NCT02244632)
| Parameter | Value | Reference |
| Efficacy (at 8 weeks, n=57) | ||
| Objective Response Rate (ORR) | 15.8% (9 patients with partial response) | [6] |
| Stable Disease | 57.9% (33 patients) | [6] |
| Safety (n=105) | ||
| Total Adverse Events (AEs) | 583 in 86 patients (81.9%) | [6] |
| AEs potentially related to this compound and 5-FU | 256 (43.9%) | [6] |
| Dose adjustments required | 16 patients (15.2%) | [6] |
| Pharmacokinetics (n=35) | ||
| Average tmax | 10 min | [6] |
| AUC (0-1h) | Increased linearly between 30 and 240 mg/m² | [6] |
| Accumulation of [6R]-MTHF | None observed with repeated administration | [6] |
AGENT Phase III Study (NCT03750786)
The AGENT trial was a randomized, multicenter study comparing this compound with leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab (modified FOLFOX-6 regimen) for the first-line treatment of mCRC.[7]
Table 2: Key Data from the AGENT Phase III Study (NCT03750786)
| Parameter | This compound Arm (n=245) | Leucovorin Arm (n=245) | P-value | Reference |
| Dosage | 120 mg/m² (two 60 mg/m² IV bolus doses) | 400 mg/m² (single IV infusion) | - | |
| Primary Endpoint | ||||
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 (superiority) | |
| Secondary Endpoints | ||||
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 | |
| Median Duration of Response | 12.2 months | 12.9 months | 0.40 | |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 | |
| Safety | ||||
| Grade ≥3 Adverse Events | 68.7% | 67.2% | - |
The study concluded that this compound at the 120 mg/m² dose did not demonstrate superiority over leucovorin for the primary endpoint of ORR. The authors suggest that the dose of this compound may have been suboptimal.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and 5-FU. These protocols are based on established methods in the field.
Quantification of [6R]-5,10-MTHF in Plasma and Tumor Tissue by LC-MS/MS
This protocol is adapted from methodologies for quantifying various folate forms in biological matrices.[8][9]
Objective: To determine the concentration of this compound ([6R]-5,10-MTHF) in plasma and tumor tissue samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solid-phase extraction (SPE) cartridges
-
Internal standard (e.g., ¹³C₅-labeled [6R]-5,10-MTHF)
-
Extraction buffer (containing antioxidants like ascorbic acid)
-
Methanol (B129727), acetonitrile, and formic acid (LC-MS grade)
Procedure:
-
Sample Preparation:
-
Plasma: Thaw plasma samples on ice. To 200 µL of plasma, add the internal standard and 800 µL of extraction buffer. Vortex and centrifuge to precipitate proteins.
-
Tissue: Homogenize frozen tumor tissue in extraction buffer on ice. Add the internal standard, vortex, and centrifuge to clear the lysate.
-
-
Solid-Phase Extraction (for cleanup):
-
Condition the SPE cartridge with methanol and then equilibrate with buffer.
-
Load the supernatant from the sample preparation step.
-
Wash the cartridge to remove interfering substances.
-
Elute the folates with an appropriate solvent mixture.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with formic acid and acetonitrile/methanol with formic acid.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for [6R]-5,10-MTHF and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of [6R]-5,10-MTHF by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Thymidylate Synthase (TS) Inhibition Assay
This protocol is based on methods for determining TS activity in tumor biopsies.[10]
Objective: To measure the level of TS inhibition in tumor tissue following treatment with 5-FU and a folate.
Materials:
-
Tumor biopsy specimen
-
Homogenization buffer
-
[³H]-FdUMP (radiolabeled inhibitor)
-
[³H]-dUMP (radiolabeled substrate)
-
Scintillation counter and vials
Procedure:
-
Tissue Homogenization:
-
Homogenize the tumor biopsy in a cold buffer to prepare a cytosolic extract.
-
Centrifuge to remove cellular debris.
-
-
Measurement of Free TS (Residual Activity):
-
Incubate a portion of the cytosolic extract with [³H]-dUMP.
-
Measure the conversion of [³H]-dUMP to [³H]-dTMP using a scintillation counter. This represents the activity of TS that is not inhibited by FdUMP in vivo.
-
-
Measurement of Total TS:
-
To another portion of the extract, add a high concentration of non-radiolabeled FdUMP to displace any in vivo bound FdUMP.
-
Then, add [³H]-FdUMP to bind to all available TS sites.
-
Measure the total amount of bound [³H]-FdUMP by scintillation counting. This represents the total amount of TS enzyme.
-
-
Calculation of TS Inhibition:
-
TS Inhibition (%) = [1 - (Free TS / Total TS)] x 100
-
References
- 1. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 3. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Targeting Thymidylate Synthase and tRNA-Derived Non-Coding RNAs Improves Therapeutic Sensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Treatment With Folate Forms in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTEP Trial Development and Conduct - NCI [dctd.cancer.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evidence for Arfolitixorin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arfolitixorin, the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is a novel folate-based therapeutic agent designed to enhance the efficacy of fluoropyrimidine-based chemotherapy, most notably 5-fluorouracil (B62378) (5-FU). Unlike leucovorin, which is a prodrug requiring multi-step enzymatic conversion to its active form, this compound is the active metabolite itself. This key difference suggests that this compound may offer a more direct and potent modulation of the cytotoxic effects of 5-FU, potentially overcoming limitations associated with variable folate metabolism in patients. This technical guide provides an in-depth overview of the in vitro evidence supporting the activity of this compound, focusing on its mechanism of action, comparative efficacy with leucovorin in potentiating 5-FU cytotoxicity, and the experimental methodologies used to generate this evidence.
Mechanism of Action: Potentiation of 5-Fluorouracil
The primary mechanism by which this compound exerts its therapeutic effect is through the stabilization of the ternary complex formed between the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the enzyme thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.
By binding to TS, FdUMP inhibits its function, leading to a depletion of dTMP and subsequent cell death in rapidly proliferating cancer cells. The stability of this inhibitory complex is significantly enhanced by the presence of a reduced folate cofactor, [6R]-5,10-methylenetetrahydrofolate. This compound directly provides this active cofactor, bypassing the need for metabolic activation that leucovorin requires. This direct mechanism of action is hypothesized to lead to a more efficient and sustained inhibition of TS, thereby potentiating the cytotoxic effects of 5-FU.
Quantitative Data: In Vitro Cytotoxicity
Recent in vitro studies have provided quantitative data on the cytotoxic effects of this compound in combination with 5-FU, particularly in comparison to leucovorin. A study utilizing patient-derived colorectal cancer tumoroids (PDTs) demonstrated the potent, concentration-dependent cytotoxic effects of this compound.[1]
| Parameter | 5-FU | Oxaliplatin | This compound (Single Agent) |
| Median IC50 | 4.5 µM | 1.0 µM | 39 µM |
| IC50 Range | 1.8 - 10 µM | 0.15 - 3.0 µM | 30 - 61 µM |
| Table 1: In vitro cytotoxicity of 5-FU, Oxaliplatin, and this compound as a single agent in patient-derived colorectal cancer tumoroids (PDTs). Data extracted from a 2025 conference abstract.[1] |
The study also noted that this compound exhibited synergistic or additive effects when combined with 5-FU and oxaliplatin, and that it increased the activity of the 5-FU/oxaliplatin combination in PDTs to a greater extent than leucovorin.[1] For 5-FU and oxaliplatin, the mode of action was primarily cytostatic at the tested concentrations (≤10 µM and ≤1 µM, respectively), whereas this compound was strongly cytotoxic at concentrations above 30 µM.[1]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate in vitro evaluation of this compound's activity. The following sections describe representative methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay
This assay is fundamental for determining the cytotoxic effects of this compound, both as a single agent and in combination with other chemotherapeutics like 5-FU. A common method is the WST-8 or MTT assay.
Detailed Methodology:
-
Cell/Tumoroid Seeding: Cancer cell lines or patient-derived tumoroids are seeded at a specific density (e.g., 1,000 cells per well) into 96-well microplates and are allowed to attach and resume growth during a 24-hour pre-culture period.
-
Drug Exposure: Following pre-culture, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, leucovorin, 5-FU) alone or in combination. A range of concentrations is used to determine the dose-response relationship.
-
Incubation: The plates are incubated for a duration that allows for multiple cell doublings and for the cytotoxic effects to manifest, typically 72 to 120 hours.
-
Viability Assessment: A viability reagent such as WST-8 (4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-l,3-benzene disulfonate sodium salt) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. These reagents are metabolically reduced by viable cells to a colored formazan (B1609692) product.
-
Data Acquisition: After a short incubation with the reagent (1-4 hours), the absorbance of the wells is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. These data are then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound or combination.
Thymidylate Synthase (TS) Inhibition Assay
This assay directly measures the enzymatic activity of TS and its inhibition by the ternary complex. A common method is the tritium (B154650) release assay.
Detailed Methodology:
-
Lysate Preparation: Cell or tissue lysates containing active TS are prepared by homogenization in a suitable buffer.
-
Reaction Setup: The reaction mixture is prepared containing the cell lysate, the folate cofactor (this compound or leucovorin), FdUMP (the active metabolite of 5-FU), and the radiolabeled substrate [5-³H]deoxyuridine monophosphate ([5-³H]dUMP).
-
Enzymatic Reaction: The reaction is initiated and incubated at 37°C. During the reaction, TS catalyzes the conversion of [5-³H]dUMP to dTMP, releasing the tritium atom at the C-5 position as tritiated water ([³H]H₂O).
-
Reaction Termination and Separation: The reaction is stopped, and the unreacted [5-³H]dUMP is separated from the product, [³H]H₂O, typically by absorption onto activated charcoal.
-
Quantification: The amount of [³H]H₂O is quantified using liquid scintillation counting.
-
Analysis: The radioactivity measured is directly proportional to the TS activity. The percentage of TS inhibition is calculated by comparing the activity in the presence of the inhibitors to the activity in their absence.
Cellular Uptake Assay
This assay is used to determine the rate and mechanism of this compound transport into cancer cells, often mediated by transporters such as the Reduced Folate Carrier (RFC).
Detailed Methodology:
-
Cell Culture: Cells are cultured to confluence in appropriate multi-well plates.
-
Pre-incubation: The cell monolayers are washed and pre-incubated in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C.
-
Initiation of Uptake: The transport is initiated by adding the transport buffer containing a radiolabeled form of the folate (e.g., [³H]-methotrexate as a surrogate for reduced folates) with or without unlabeled this compound or other inhibitors.
-
Incubation: The cells are incubated for a defined period to allow for uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters such as Km and Vmax. Competition assays with other folates or inhibitors can elucidate the specific transporters involved.
Conclusion
The in vitro evidence for this compound's activity demonstrates its potential as a direct and potent modulator of 5-FU chemotherapy. Its ability to bypass the metabolic activation steps required by leucovorin provides a strong rationale for its improved and more consistent clinical efficacy. The quantitative data from cytotoxicity assays in patient-derived tumoroids, combined with the mechanistic understanding from TS inhibition and cellular uptake studies, form a solid foundation for the ongoing clinical development of this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound's therapeutic potential in various cancer models.
References
Arfolitixorin: A Technical Guide to its Impact on DNA Synthesis and Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arfolitixorin ([6R]-5,10-methylenetetrahydrofolate), the active metabolite of leucovorin, is a folate-based biomodulator developed to enhance the efficacy of fluoropyrimidine-based chemotherapy, primarily 5-fluorouracil (B62378) (5-FU). This technical guide provides an in-depth analysis of this compound's core mechanism of action on DNA synthesis and explores its potential implications for DNA repair processes. By circumventing the need for metabolic activation, this compound offers a more direct and potentially more consistent potentiation of chemotherapy. This document details the biochemical pathways, summarizes key clinical and preclinical findings, and provides comprehensive experimental protocols for investigating its molecular effects.
Core Mechanism of Action: Potentiation of Thymidylate Synthase Inhibition
This compound's primary effect on DNA synthesis is mediated through its critical role in stabilizing the inhibitory complex between 5-fluorodeoxyuridine monophosphate (FdUMP), the active metabolite of 5-FU, and thymidylate synthase (TS).[1][2] TS is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2]
The inhibition of TS by FdUMP leads to a depletion of the dTMP pool, which in turn causes an imbalance in the deoxynucleotide triphosphate (dNTP) pool, specifically an increase in the dUTP/dTTP ratio.[3][4] This imbalance has two major downstream consequences:
-
Inhibition of DNA Synthesis: The scarcity of dTTP directly impedes the process of DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]
-
Induction of DNA Damage: The increased levels of dUTP can lead to its misincorporation into DNA in place of dTTP.[4][5] The subsequent attempt by DNA repair mechanisms, primarily base excision repair (BER), to remove the uracil (B121893) bases can lead to the formation of single-strand and double-strand breaks, further contributing to cytotoxicity.
The this compound Advantage: Bypassing Metabolic Activation
Unlike its prodrug predecessor, leucovorin, this compound is administered in its biologically active form, [6R]-5,10-methylenetetrahydrofolate.[1][2] Leucovorin requires a multi-step enzymatic conversion to become active, a process that can be influenced by genetic variations in folate-metabolizing enzymes.[6] This can lead to inconsistent levels of the active cofactor and variable patient responses. This compound's direct administration is hypothesized to provide more consistent and higher intracellular concentrations of the active folate, leading to a more robust and predictable enhancement of 5-FU's anti-tumor activity.[7]
Quantitative Data Presentation
The following tables summarize key quantitative data from clinical and preclinical studies investigating the effects of this compound.
Table 1: Clinical Efficacy of this compound-Based Regimens
| Study | Regimen | Cancer Type | Primary Endpoint | This compound Arm | Leucovorin Arm | P-value |
| AGENT (Phase III)[1][2] | This compound/Leucovorin + 5-FU, Oxaliplatin (B1677828), Bevacizumab | Metastatic Colorectal Cancer | Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| AGENT (Phase III)[1][2] | This compound/Leucovorin + 5-FU, Oxaliplatin, Bevacizumab | Metastatic Colorectal Cancer | Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| AGENT (Phase III)[1][2] | This compound/Leucovorin + 5-FU, Oxaliplatin, Bevacizumab | Metastatic Colorectal Cancer | Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
| ISO-CC-005 (Phase I/IIa)[8] | This compound + 5-FU with Irinotecan (B1672180) or Oxaliplatin | Metastatic Colorectal Cancer | Early Tumor Shrinkage (>20%) | 47% (9/19 patients) | N/A | N/A |
Note: The AGENT trial did not demonstrate a statistically significant superiority of this compound over leucovorin at the doses tested, with some analyses suggesting the this compound dose may have been suboptimal.[2][9]
Table 2: Preclinical Cytotoxicity of this compound
| Study | Model System | Treatment | Endpoint | Key Finding |
| Ooft et al. (as cited in Isofol Medical, 2024)[6] | Colorectal Cancer Patient-Derived Tumoroids (PDTs) | This compound + 5-FU | Cytotoxicity (IC50) | This compound showed potent, concentration-dependent cytotoxic effects that were synergistic and additive with 5-FU.[10] |
| Carlsson et al. (as cited in Isofol Medical, 2024)[6] | Human Cancer Cell Lines | This compound + 5-FU | Cytotoxicity | A physiologically relevant dose range of <2.4 μM 5-FU demonstrated strong in vitro activity, which was potentiated by this compound. |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Mechanism of Action in DNA Synthesis Inhibition
Caption: this compound enhances 5-FU-mediated inhibition of thymidylate synthase.
Diagram 2: Metabolic Advantage of this compound over Leucovorin
Caption: this compound bypasses the metabolic activation required by leucovorin.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on DNA synthesis and repair.
Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.
-
Principle: The TS-catalyzed reaction involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate to dUMP, resulting in the formation of dTMP and dihydrofolate (DHF). The oxidation of the folate cofactor can be measured by an increase in absorbance at 340 nm.[11]
-
Materials:
-
Purified TS enzyme or cell lysate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM DTT)
-
dUMP solution (10 mM)
-
5,10-methylenetetrahydrofolate (this compound) solution (1 mM)
-
FdUMP solution (as a positive control for inhibition)
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dUMP, and the TS enzyme source.
-
Add varying concentrations of this compound and/or FdUMP to the respective experimental wells.
-
Initiate the reaction by adding 5,10-methylenetetrahydrofolate.
-
Immediately monitor the increase in absorbance at 340 nm over a set period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction from the linear portion of the absorbance curve. The IC50 value for inhibition can be determined by plotting the reaction rate against the inhibitor concentration.
-
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[9]
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[12]
-
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
-
-
Procedure:
-
Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.
-
Immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
Place slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralize the slides by washing with neutralizing buffer.
-
Stain the DNA and visualize using a fluorescence microscope.
-
Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.
-
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[11][13]
-
Principle: Following the induction of a DNA double-strand break, histone H2AX is rapidly phosphorylated at serine 139. This phosphorylated form, γ-H2AX, accumulates at the site of damage, forming discrete nuclear foci that can be visualized and quantified using a specific antibody.[14][15]
-
Materials:
-
Treated and control cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX (phospho-S139)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
Image analysis software
-
-
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.
-
This compound and DNA Repair: An Area for Further Investigation
While the primary mechanism of this compound is to disrupt DNA synthesis, the resulting DNA damage necessitates the involvement of cellular DNA repair pathways. The enhanced incorporation of dUTP and the formation of strand breaks directly implicate the Base Excision Repair (BER) pathway as a first line of response. However, if the damage is overwhelming, other pathways such as Single-Strand Break Repair (SSBR) and Double-Strand Break Repair (DSBR) , including Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) , are likely to be activated.[16][17]
Currently, there is a paucity of direct experimental evidence specifically detailing the modulatory effects of this compound on these DNA repair pathways. Further research is warranted to elucidate:
-
Whether this compound, by potentiating 5-FU, alters the expression or activity of key DNA repair proteins.
-
The specific DNA repair pathways that are critical for cell survival or death following treatment with this compound and 5-FU.
-
The potential for synthetic lethality by combining this compound-based therapy with inhibitors of specific DNA repair pathways (e.g., PARP inhibitors).
Conclusion
This compound represents a rational refinement in folate-based chemotherapy modulation. Its ability to directly provide the active cofactor for thymidylate synthase inhibition offers a more targeted and potentially more consistent approach to enhancing the efficacy of 5-FU. The primary impact of this compound is the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis. The consequential DNA damage also engages a complex network of DNA repair pathways, the specific modulation of which by this compound remains a promising area for future investigation. The experimental protocols detailed in this guide provide a framework for researchers to further unravel the intricate molecular effects of this compound and to explore novel therapeutic combinations.
References
- 1. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of deoxyuridine triphosphate and thymidine triphosphate in the extracts of thymidylate synthase-inhibited cells using a modified DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. dUTP | structure, function & biological significance [baseclick.eu]
- 6. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects on DNA synthesis as a predictor of biological effect from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. researchgate.net [researchgate.net]
- 11. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from 2 phase I clinical trials of SJG-136 (SG2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of SWI/SNF chromatin remodelers in the repair of DNA double strand breaks and cancer therapy [frontiersin.org]
- 17. Small-molecule targeted therapies induce dependence on DNA double-strand break repair in residual tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Metabolism of Arfolitixorin: A Technical Guide
Abstract
Arfolitixorin, the isomer [6R]-5,10-methylenetetrahydrofolate, is a novel folate-based biomodulator developed to enhance the efficacy of chemotherapeutic agents, most notably 5-fluorouracil (B62378) (5-FU).[1] Unlike its predecessors, leucovorin and levoleucovorin, this compound is the direct, biologically active metabolite, thus bypassing the need for enzymatic activation within the body.[1][2][3] This key characteristic suggests the potential for a more consistent and broadly effective therapeutic outcome, particularly in patients with genetic variations that impair folate metabolism.[1] This technical guide provides an in-depth examination of the cellular uptake mechanisms, metabolic fate, and molecular interactions of this compound. It consolidates quantitative data from clinical studies, details relevant experimental protocols, and visualizes the core pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (also known as Modufolin® or [6R]-MTHF) is the active key metabolite of commonly used folate drugs like leucovorin.[1] In cancer therapy, particularly for metastatic colorectal cancer (mCRC), it functions as a biomodulator that enhances the cytotoxic effects of 5-FU.[1][4] The primary limitation of traditional folates such as leucovorin is their reliance on a multi-step intracellular conversion to become active.[5][6][7] This metabolic activation can be inefficient and variable among patients due to genetic differences in folate pathway gene expression, potentially leading to suboptimal potentiation of 5-FU.[4][8]
This compound circumvents this issue entirely. As the readily active form, it is designed to provide a more direct and reliable supply of the necessary cofactor for the mechanism of action of 5-FU.[1][3][9]
Cellular Uptake and Intracellular Retention
The efficacy of this compound is contingent on its transport into cancer cells and its retention within the cytoplasm. The process involves specific transporters and enzymatic modification.
Transport Mechanisms
The primary mechanism for this compound's entry into cells is mediated by the Reduced Folate Carrier (RFC) , a major transport protein for reduced folates.[3] The expression levels of RFC in tumor tissues can be a critical determinant of this compound uptake.[3] Additionally, translational research programs from clinical trials are evaluating the expression of other folate metabolism and transportation-related genes, such as the proton-coupled folate transporter (PCFT) and ATP-binding cassette C3 (ABCC3) transporter, to determine their relationship with treatment outcomes.[9][10]
Intracellular Retention via Polyglutamylation
Once inside the cell, this compound can be modified by the enzyme folylpolyglutamate synthetase (FPGS) .[3] This enzyme attaches additional glutamate (B1630785) residues to the this compound molecule, a process known as polyglutamylation. This modification is crucial for two reasons:
-
Cellular Retention : The polyglutamated forms are larger and more negatively charged, which traps them within the cell, leading to higher intracellular concentrations.[3]
-
Enhanced Efficacy : Polyglutamated folates have a higher affinity for folate-dependent enzymes, including thymidylate synthase, which can increase the stability of the inhibitory complex formed with 5-FU's metabolite.[3]
Metabolism of this compound
A Bypass of Metabolic Activation
The defining metabolic feature of this compound is its status as the direct, active cofactor. Leucovorin, a racemic mixture, and levoleucovorin, its active isomer, must undergo enzymatic conversion to [6R]-5,10-MTHF. This compound is precisely this molecule, thereby bypassing these rate-limiting metabolic steps.[1][3][5][11] This provides a significant therapeutic advantage, as it is not influenced by the expression or efficiency of the enzymes required for leucovorin activation.[4]
Downstream Metabolites
While this compound's primary role is as a cofactor, it can also be further metabolized within the one-carbon folate cycle. Pharmacokinetic studies have identified methyl-tetrahydrofolate (methyl-THF) and tetrahydrofolate (THF) as metabolites of this compound in plasma.[4] These molecules are active forms of folic acid that participate in various essential cellular processes, including the remethylation of homocysteine to methionine.[4]
Mechanism of 5-FU Potentiation
The cytotoxic action of 5-FU relies on the inhibition of thymidylate synthase (TS) , an enzyme essential for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair.[2][12]
-
5-FU Activation : Inside the cell, 5-FU is converted to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[3][11][12]
-
Ternary Complex Formation : FdUMP binds to the nucleotide binding site on the TS enzyme. This compound binds to the cofactor site.[11]
-
Inhibition of DNA Synthesis : The simultaneous binding of FdUMP and this compound forms a stable, covalent ternary complex that locks the enzyme in an inactive state.[2][6][11] This enhanced and prolonged inhibition of TS depletes the cell of dTMP, leading to an imbalance of deoxynucleotides, which arrests DNA synthesis and ultimately triggers cell death in rapidly dividing cancer cells.[2][11]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Arfolitixorin's Impact on Folate Pathway Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arfolitixorin ([6R]-5,10-methylenetetrahydrofolate) is a novel folate-based therapeutic agent designed to enhance the efficacy of 5-fluorouracil (B62378) (5-FU) in the treatment of metastatic colorectal cancer (mCRC). Unlike leucovorin, which requires intracellular metabolic activation, this compound is the active form of folate that directly participates in the ternary complex with thymidylate synthase (TS) and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). This direct mechanism of action suggests that this compound may overcome resistance to 5-FU/leucovorin therapy that arises from variations in the expression of folate pathway genes. This technical guide provides an in-depth analysis of the available clinical data on this compound's impact on folate pathway gene expression, detailed experimental protocols, and visualizations of the relevant biological pathways.
Data Presentation: Gene Expression Findings from Clinical Trials
Quantitative gene expression data from the pivotal clinical trials, AGENT (NCT03750786) and ISO-CC-005 (NCT02244632), are not fully available in public databases or supplementary materials of the corresponding publications. The following tables summarize the key qualitative and semi-quantitative findings reported in these studies.
Table 1: Summary of Gene Expression Findings in the ISO-CC-005 Trial
| Gene Symbol | Gene Name | Finding | Statistical Significance |
| TYMS | Thymidylate Synthetase | Low pre-treatment expression was associated with clinical benefit (Partial Response and Stable Disease).[1] | p = 0.021[1] |
| ABCC3 | ATP Binding Cassette Subfamily C Member 3 | Investigated, but no clear association with clinical benefit was identified.[1] | Not Reported |
| MTHFD2 | Methylenetetrahydrofolate Dehydrogenase (NADP+ Dependent) 2 | Investigated, but no clear association with clinical benefit was identified.[1] | Not Reported |
| SLC46A1 | Solute Carrier Family 46 Member 1 | Investigated, but no clear association with clinical benefit was identified.[1] | Not Reported |
| SLC19A1 | Solute Carrier Family 19 Member 1 (Reduced Folate Carrier) | Investigated, but no clear association with clinical benefit was identified.[1] | Not Reported |
| SLC25A32 | Solute Carrier Family 25 Member 32 | Investigated, but no clear association with clinical benefit was identified.[1] | Not Reported |
Table 2: Summary of Gene Expression Findings in the AGENT Trial
| Gene Symbol | Gene Name | Finding | Statistical Significance |
| MTHFD2 | Methylenetetrahydrofolate Dehydrogenase (NADP+ Dependent) 2 | Associated with a lower Progression-Free Survival (PFS) with this compound.[2][3] | Not Reported |
| TYMS | Thymidylate Synthetase | Investigated as part of a translational program.[4] | Not Reported |
| ABCC3 | ATP Binding Cassette Subfamily C Member 3 | Investigated as part of a translational program.[4] | Not Reported |
| SLC46A1 (PCFT) | Solute Carrier Family 46 Member 1 (Proton-Coupled Folate Transporter) | Investigated as part of a translational program.[4] | Not Reported |
| SHMT1 | Serine Hydroxymethyltransferase 1 | Investigated as part of a translational program.[4] | Not Reported |
Experimental Protocols
The following sections detail the methodologies employed in the clinical trials for the analysis of folate pathway gene expression.
Sample Collection and Processing
-
Tissue Source: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue was obtained from patients with metastatic colorectal cancer enrolled in the ISO-CC-005 and AGENT trials.[1][4]
-
Biopsy Requirement: Availability of biopsy material from the primary tumor or a metastasis was an inclusion criterion for the AGENT trial to allow for gene expression analysis.[5]
RNA Extraction from FFPE Tissues
-
Method: RNA was prepared from FFPE tumor tissue.[1] While the specific kit is not mentioned in the primary abstracts, a standard protocol for this procedure is as follows:
-
Deparaffinization: Sections of FFPE tissue are deparaffinized using a series of xylene (or a non-toxic equivalent) and ethanol (B145695) washes.
-
Protease Digestion: The deparaffinized tissue is then subjected to digestion with Proteinase K to release nucleic acids from the fixed tissue matrix.
-
RNA Isolation: Total RNA is isolated using a silica-based column purification method, often including a DNase I treatment step to remove contaminating genomic DNA.
-
Reverse Transcription
-
Method: The extracted RNA was reverse transcribed to complementary DNA (cDNA).[1] A typical reverse transcription protocol involves:
-
RNA Template: A standardized amount of total RNA is used as the template.
-
Priming Strategy: A mix of random hexamers and oligo(dT) primers is commonly used to ensure comprehensive reverse transcription of all RNA species.
-
Reverse Transcriptase: A reverse transcriptase enzyme is used to synthesize the first-strand cDNA.
-
Reaction Conditions: The reaction is carried out in a thermal cycler with specific temperature steps for primer annealing, cDNA synthesis, and enzyme inactivation.
-
Gene Expression Profiling
-
Method: Gene expression profiling was performed using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[1]
-
cDNA Template: The synthesized cDNA serves as the template for the qPCR reaction.
-
Primers and Probes: Gene-specific primers and fluorescently labeled probes are used for the amplification and detection of the target genes of interest (e.g., TYMS, MTHFD2, ABCC3, SLC46A1, SLC19A1, SLC25A32).
-
qPCR Instrument: The reaction is performed in a real-time PCR instrument that monitors the fluorescence signal at each cycle of amplification.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of each target gene is typically calculated using the delta-delta Ct method, with normalization to one or more stably expressed housekeeping genes. An ANOVA test was used to assess the potential association between baseline gene expression levels and clinical response.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Folate Metabolism Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Gene Expression Analysis from FFPE Tissues.
Conclusion
The available clinical data suggests that the expression levels of key folate pathway genes, particularly TYMS and MTHFD2, may have a predictive role in the clinical outcomes of metastatic colorectal cancer patients treated with this compound-based chemotherapy. The direct mode of action of this compound, bypassing the need for metabolic activation, provides a strong rationale for its potential to overcome resistance mechanisms associated with low expression of folate-metabolizing enzymes. However, the lack of publicly available, detailed quantitative gene expression data from the pivotal clinical trials limits a more in-depth analysis. Further studies with comprehensive and publicly accessible gene expression data are warranted to fully elucidate the predictive value of the folate pathway gene expression profile in patients receiving this compound. This will be crucial for the development of personalized treatment strategies in metastatic colorectal cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Item - TABLE 3 from A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - figshare - Figshare [figshare.com]
Arfolitixorin: A Technical Deep Dive into its Expanding Therapeutic Potential Beyond Colorectal Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arfolitixorin, the active metabolite of leucovorin, is a folate-based biomodulator that enhances the efficacy of fluoropyrimidine-based chemotherapy. Its mechanism of action, which bypasses the need for metabolic activation, has established its role in the treatment of colorectal cancer. This technical guide explores the burgeoning preclinical and clinical evidence for this compound's therapeutic potential in malignancies beyond the colon and rectum. We delve into the scientific rationale, available clinical trial data, and detailed experimental protocols for its investigation in osteosarcoma and rectal cancer. Furthermore, we examine the theoretical basis for its application in other solid tumors, including pancreatic, breast, gastric, and head and neck cancers, while transparently addressing the current gaps in preclinical and clinical data. This whitepaper aims to provide a comprehensive resource for the scientific community to stimulate further research and development of this compound as a broad-spectrum cancer therapeutic.
Introduction: The Rationale for this compound in Oncology
This compound, or [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is a pivotal cofactor in one-carbon metabolism, essential for the synthesis of purines and thymidylate, critical components of DNA replication and repair.[1][2] Unlike its prodrug leucovorin, this compound is the direct, biologically active form, obviating the need for enzymatic conversion.[1] This is particularly significant as the expression and activity of the enzymes involved in leucovorin metabolism can vary among patients, potentially impacting treatment efficacy.[2]
The primary mechanism by which this compound potentiates the anti-cancer activity of 5-fluorouracil (B62378) (5-FU) is through the stabilization of the ternary complex formed between 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the enzyme thymidylate synthase (TS).[3] This stabilization leads to prolonged inhibition of TS, resulting in the depletion of thymidine (B127349) triphosphate (TTP) and subsequent disruption of DNA synthesis and repair, ultimately inducing cancer cell apoptosis.[3]
Given that 5-FU and other antifolates are utilized in the treatment of a variety of solid tumors beyond colorectal cancer, there is a strong scientific rationale to investigate the potential of this compound to enhance their efficacy in these other malignancies.
Established and Investigational Non-Colorectal Indications
While the bulk of clinical research on this compound has focused on colorectal cancer, investigations into other cancer types have been initiated, most notably in osteosarcoma and rectal cancer.
Osteosarcoma: Rescue Therapy after High-Dose Methotrexate (B535133)
High-dose methotrexate (HDMTX) is a cornerstone of treatment for osteosarcoma. However, its use is associated with significant toxicity, necessitating rescue with a folate source to mitigate adverse effects. This compound has been investigated as a potentially more effective rescue agent than leucovorin due to its direct activity.
A Phase I/II clinical trial (NCT01987102) was conducted to evaluate the safety and pharmacokinetics of this compound as a rescue therapy in osteosarcoma patients receiving HDMTX.[4]
Table 1: Key Parameters of the NCT01987102 Study Protocol [4]
| Parameter | Description |
| Study Title | Investigation of [6R] 5,10-methylenetetrahydrofolate (this compound) as Rescue Therapy for Osteosarcoma Patients Treated With HDMTX |
| Phase | I/II |
| Primary Objective | To assess the safety and tolerability of this compound as a rescue agent. |
| Secondary Objectives | To characterize the pharmacokinetics of this compound and methotrexate. |
| Intervention | This compound administered intravenously following HDMTX. |
| Patient Population | Patients with osteosarcoma eligible for HDMTX treatment. |
Experimental Protocol: NCT01987102
The study protocol for NCT01987102 specified the following key methodological aspects:
-
Patient Selection: Patients with histologically confirmed osteosarcoma scheduled to receive HDMTX as part of their standard treatment regimen were eligible. Key inclusion criteria included adequate renal, hepatic, and hematologic function.
-
Treatment Plan: Patients received HDMTX followed by this compound rescue. The timing and dosing of this compound were based on institutional standards for leucovorin rescue.
-
Safety Assessments: Monitoring of adverse events, laboratory parameters (including methotrexate levels), and physical examinations were conducted at regular intervals.
-
Pharmacokinetic Analysis: Blood samples were collected at specified time points to determine the plasma concentrations of this compound and methotrexate.
Rectal Cancer: Combination Therapy with Pemetrexed (B1662193)
Pemetrexed is an antifolate that inhibits multiple enzymes in the folate pathway, including TS. The combination of this compound with pemetrexed has been explored in the neoadjuvant setting for resectable rectal cancer.
A Phase I/II clinical trial (NCT01397305) was initiated to assess the feasibility and efficacy of this combination.[5]
Table 2: Key Parameters of the NCT01397305 Study Protocol [5]
| Parameter | Description |
| Study Title | An Extended Feasibility Phase I/II Study of Methylenetetrahydrofolate (this compound) and Pemetrexed Single Agent, Given as Neoadjuvant Treatment in Patients With Resectable Rectal Cancer |
| Phase | I/II |
| Primary Objective | To determine the optimal dose and assess the feasibility of the combination. |
| Secondary Objectives | To evaluate the pathological response and safety of the combination. |
| Intervention | This compound in combination with pemetrexed administered intravenously. |
| Patient Population | Patients with resectable rectal cancer. |
Experimental Protocol: NCT01397305
The key aspects of the experimental protocol for NCT01397305 included:
-
Patient Selection: Patients with histologically confirmed, resectable rectal adenocarcinoma were enrolled.
-
Treatment Regimen: Patients received neoadjuvant therapy with a combination of this compound and pemetrexed prior to surgery. The study was designed to evaluate different dose levels of this compound.
-
Efficacy Evaluation: The primary efficacy endpoint was pathological response, assessed on the surgical specimen.
-
Safety Monitoring: Adverse events were monitored and graded according to standard criteria.
Future Horizons: Preclinical Rationale in Other Solid Tumors
The therapeutic principle of enhancing antifolate chemotherapy with this compound extends to other cancers where these agents are part of the standard of care. While clinical data is currently lacking, a strong preclinical rationale exists for investigating this compound in pancreatic, breast, gastric, and head and neck cancers.
Pancreatic Cancer
Gemcitabine and 5-FU are commonly used in the treatment of pancreatic cancer. The potential for this compound to enhance the activity of 5-FU-based regimens in pancreatic cancer warrants preclinical investigation. In vitro studies using pancreatic cancer cell lines could assess the synergistic effects of this compound and 5-FU on cell viability and apoptosis. Subsequent in vivo studies in patient-derived xenograft (PDX) models would be crucial to validate these findings.
Breast Cancer
Antifolates such as methotrexate are used in certain breast cancer subtypes. Furthermore, 5-FU has been a component of some combination chemotherapy regimens for breast cancer. Preclinical studies could explore the ability of this compound to sensitize breast cancer cell lines to these agents. Cell viability assays, such as the MTT or resazurin (B115843) assays, would be appropriate initial screening methods.[6][7][8][9]
Gastric Cancer
5-FU-based chemotherapy is a mainstay of treatment for advanced gastric cancer. The rationale for using this compound to potentiate 5-FU in this setting is direct and compelling. Preclinical evaluation in gastric cancer cell lines and xenograft models is a logical next step to provide the necessary evidence to support clinical trials.
Head and Neck Cancer
5-FU and methotrexate are frequently used in the treatment of head and neck squamous cell carcinoma. The potential for this compound to improve the therapeutic index of these agents in this patient population is an area of significant unmet need. Preclinical studies using head and neck cancer cell lines and PDX models are warranted to explore this potential.[10][11]
Visualizing the Science: Pathways and Processes
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: this compound's direct role in stabilizing the inhibitory ternary complex with TS and FdUMP.
Caption: A proposed workflow for the preclinical evaluation of this compound in novel cancer indications.
Conclusion and Future Directions
This compound holds significant promise as a biomodulator to enhance the efficacy of antifolate chemotherapy beyond its established role in colorectal cancer. The completed clinical investigations in osteosarcoma and rectal cancer provide a foundation for this expansion, although the full results of these studies are eagerly awaited by the scientific community. The strong preclinical rationale for its use in pancreatic, breast, gastric, and head and neck cancers underscores the urgent need for dedicated in vitro and in vivo studies to generate the data necessary to support future clinical trials. This technical guide serves as a call to action for researchers and drug developers to further explore the potential of this compound and unlock its full therapeutic benefit for a wider range of cancer patients.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Xenografts derived from patients with head and neck cancer recapitulate patient tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head and neck cancer patient-derived xenograft models - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Arfolitixorin: A Technical Guide to Its Mechanism and Interaction with Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arfolitixorin, the L-form of 5,10-methylenetetrahydrofolate ([6R]-MTHF), is a novel folate-based biomodulator developed to enhance the efficacy of fluoropyrimidine-based chemotherapy. Unlike traditional folates like leucovorin, this compound is the active metabolite and does not require enzymatic conversion, offering the potential for a more direct and potentiation of cytotoxic effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, its pharmacokinetic profile, and its synergistic interactions with key chemotherapeutic agents, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction: The Role of Folates in Chemotherapy
Folates are essential cofactors in the synthesis of nucleotides, the building blocks of DNA. In oncology, folate analogs have been instrumental in potentiating the effects of antimetabolite chemotherapies, most notably 5-fluorouracil (B62378) (5-FU). Leucovorin, a racemic mixture of the formyl derivative of tetrahydrofolic acid, has been the standard of care for decades. However, its efficacy is dependent on a multi-step enzymatic conversion to the active [6R]-MTHF. This process can be influenced by genetic polymorphisms in folate-metabolizing enzymes, leading to variable patient responses.
This compound ([6R]-5,10-methylene-tetrahydrofolate) is a first-in-class, direct-acting folate that bypasses these metabolic steps.[1] By providing the active cofactor directly, this compound is hypothesized to achieve higher and more consistent intratumoral concentrations of [6R]-MTHF, thereby maximizing the cytotoxic potential of 5-FU.[2]
Mechanism of Action: Potentiation of 5-Fluorouracil
The primary mechanism of action of this compound is the stabilization of the ternary complex formed by 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), the active metabolite of 5-FU, and thymidylate synthase (TS).[3][4] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.
The binding of FdUMP to TS is reversible. However, in the presence of [6R]-MTHF, a stable covalent bond is formed, leading to prolonged inhibition of TS.[4] This inhibition depletes the cellular pool of dTMP, leading to "thymineless death" in rapidly dividing cancer cells.[4] By providing a direct and abundant source of [6R]-MTHF, this compound enhances the formation and stability of this inhibitory ternary complex, thereby increasing the duration and intensity of TS inhibition and ultimately, the cytotoxic effect of 5-FU.[3][5]
Figure 1: Mechanism of this compound-mediated potentiation of 5-FU.
Interaction with Other Chemotherapies
This compound is primarily developed for use in combination with 5-FU-based chemotherapy regimens. Its interactions with other cytotoxic agents are largely contextual, aimed at improving the efficacy of the 5-FU component within these combinations.
Oxaliplatin (B1677828)
Oxaliplatin is a platinum-based chemotherapeutic agent that induces cell death by forming DNA adducts, leading to the inhibition of DNA replication and transcription.[6][7] In the context of the FOLFOX regimen (5-FU, leucovorin, and oxaliplatin), this compound replaces leucovorin to enhance the 5-FU-mediated TS inhibition.[5] While a direct synergistic interaction between this compound and oxaliplatin at the molecular level is not established, the combined assault on DNA synthesis (via TS inhibition) and DNA integrity (via platinum adducts) is the basis for the clinical efficacy of this combination.[8]
Irinotecan (B1672180)
Irinotecan is a topoisomerase I inhibitor. Its active metabolite, SN-38, stabilizes the topoisomerase I-DNA covalent complex, leading to DNA single- and double-strand breaks during replication and ultimately, apoptosis.[9][10] In the FOLFIRI regimen (5-FU, leucovorin, and irinotecan), this compound's role is again to potentiate the activity of 5-FU.[11] The combination of impaired DNA synthesis through TS inhibition and the induction of DNA damage by irinotecan provides a multi-pronged attack on cancer cell proliferation.
Pemetrexed (B1662193)
Pemetrexed is a multi-targeted antifolate that inhibits not only TS but also other folate-dependent enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis. A phase 1 study has explored the combination of [6R]-MTHF (this compound) with pemetrexed in rectal cancer.[12] The rationale for this combination is that this compound, as the active folate, could potentially modulate the activity of pemetrexed. However, the interaction is complex, as excessive folate supplementation may diminish the efficacy of pemetrexed by competing for enzymatic binding sites. Further investigation is needed to determine the optimal dosing and scheduling for this combination.
Quantitative Data from Clinical Trials
The clinical development of this compound has generated a substantial amount of quantitative data from key clinical trials, primarily in metastatic colorectal cancer (mCRC).
Efficacy Data
The following tables summarize the key efficacy endpoints from the Phase III AGENT trial and the Phase I/II ISO-CC-005 study.
Table 1: Efficacy of this compound in the Phase III AGENT Trial (First-Line mCRC) [13][14][15]
| Endpoint | This compound + mFOLFOX6 (n=245) | Leucovorin + mFOLFOX6 (n=245) | p-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
| Median Duration of Response (DoR) | 12.2 months | 12.9 months | 0.40 |
The AGENT trial did not meet its primary endpoint of superiority for ORR. The study authors suggest that the dose of this compound (120 mg/m²) may have been suboptimal.[14][15]
Table 2: Efficacy of this compound in the Phase I/II ISO-CC-005 Extension Study (First-Line mCRC) [16]
| Regimen | Number of Evaluable Patients | Best Overall Response Rate (ORR) |
| ARFOX (this compound + 5-FU + Oxaliplatin) | 17 | 59% |
| ARFIRI (this compound + 5-FU + Irinotecan) | 14 | 50% |
| Total | 31 | 55% |
Safety Data
This compound has been generally well-tolerated in clinical trials, with a safety profile comparable to that of leucovorin when used in combination with chemotherapy.
Table 3: Grade ≥3 Adverse Events in the Phase III AGENT Trial [3][14]
| Adverse Event Category | This compound Arm (n=245) | Leucovorin Arm (n=245) |
| Any Grade ≥3 AE | 68.7% | 67.2% |
| Drug-related Grade ≥3 AE | 14.8% | 10.9% |
Table 4: Most Common Adverse Events (All Grades) in the Phase I/II ISO-CC-005 Study (n=105) [2][4]
| Adverse Event | Percentage of Patients |
| Nausea/Vomiting | 83.8% |
| Diarrhea | 38.1% |
| Fatigue | 38.1% |
| Neutropenia | Not specified |
| Pain | Not specified |
Pharmacokinetic Data
Pharmacokinetic analyses from the Phase I/II ISO-CC-005 study demonstrated rapid absorption and linear dose-proportional exposure of this compound.
Table 5: Pharmacokinetic Parameters of this compound (Single IV Dose) [4][17]
| Dose | Mean tmax (minutes) | Mean AUC0-1h (ng·h/mL) |
| 30 mg/m² | ~10 | Linear increase with dose |
| 60 mg/m² | ~10 | Linear increase with dose |
| 120 mg/m² | ~10 | Linear increase with dose |
| 240 mg/m² | ~10 | Linear increase with dose |
No accumulation of [6R]-MTHF was observed after repeated administration.[4][17]
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the study of this compound and its interactions.
Clinical Trial Protocol: AGENT Study (NCT03750786)
Figure 2: Workflow of the Phase III AGENT clinical trial.
Objective: To compare the efficacy of this compound versus leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab in patients with advanced colorectal cancer.[4][18]
Methodology:
-
Patient Population: Adults with previously untreated, non-resectable metastatic adenocarcinoma of the colon or rectum.[19]
-
Randomization: Patients were randomized 1:1 to receive either this compound or leucovorin.[19]
-
Treatment Regimen:
-
This compound Arm: this compound 120 mg/m² administered as two intravenous bolus injections of 60 mg/m², 30-60 minutes apart, in combination with modified FOLFOX-6 and bevacizumab.[15][19]
-
Leucovorin Arm: Leucovorin 400 mg/m² as a single intravenous infusion in combination with modified FOLFOX-6 and bevacizumab.[15][19]
-
-
Assessments: Tumor assessments were performed every 8 weeks according to RECIST 1.1 criteria. Safety was monitored throughout the study.[14][15]
Thymidylate Synthase (TS) Activity Assay
Principle: This assay measures the conversion of [5-³H]dUMP to dTMP, with the release of tritium (B154650) into water. The amount of radioactivity in the aqueous phase is proportional to TS activity.[14][18]
Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic fraction.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the cell supernatant with a reaction buffer containing:
-
50 mM Tris-HCl, pH 7.5
-
2 mM dithiothreitol
-
0.1 µM [5-³H]dUMP
-
0.63 mM 5,10-methylenetetrahydrofolate (or this compound)
-
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Separation:
-
Stop the reaction by adding a suspension of activated charcoal in trichloroacetic acid. The charcoal binds unreacted [5-³H]dUMP.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant, containing the tritiated water, to a scintillation vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate TS activity based on the amount of tritium released per unit of protein per unit of time.
-
Measurement of Intratumoral [6R]-MTHF by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying folate species, including [6R]-MTHF, in biological matrices.[3][20]
Methodology:
-
Tissue Homogenization:
-
Excise tumor tissue and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a buffer containing antioxidants (e.g., ascorbic acid and 2-mercaptoethanol) to prevent folate degradation.
-
-
Protein Precipitation and Extraction:
-
Add a protein precipitating agent (e.g., acetonitrile) to the homogenate.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the folates.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Pass the supernatant through an SPE cartridge to remove interfering substances.
-
Wash the cartridge and elute the folates with an appropriate solvent mixture.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Liquid Chromatography: Separate the different folate species using a reverse-phase C18 column with a gradient elution of a mobile phase containing an ion-pairing agent (e.g., tributylamine) and an organic modifier (e.g., methanol).
-
Tandem Mass Spectrometry: Detect and quantify [6R]-MTHF using multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of [6R]-MTHF and monitoring for specific product ions generated by collision-induced dissociation.
-
-
Quantification:
-
Generate a standard curve using known concentrations of [6R]-MTHF.
-
Calculate the concentration of [6R]-MTHF in the tumor sample by comparing its peak area to the standard curve.
-
Conclusion
This compound represents a rational and targeted approach to optimizing fluoropyrimidine-based chemotherapy. By delivering the active folate moiety directly to the tumor, it has the potential to overcome the limitations of traditional folates and provide a more consistent and potentiation of 5-FU's cytotoxic effects. While the Phase III AGENT trial did not demonstrate superiority over leucovorin at the dose tested, further studies are underway to explore higher doses and different administration schedules. The in-depth understanding of its mechanism of action and its interactions with other chemotherapies, as detailed in this guide, will be crucial for its future clinical development and potential integration into the standard of care for colorectal and other cancers.
References
- 1. NCT03750786 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Genetic variants in DNA repair genes as potential predictive markers for oxaliplatin chemotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase I inhibition in colorectal cancer: biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extended topoisomerase 1 inhibition through liposomal irinotecan results in improved efficacy over topotecan and irinotecan in models of small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. | BioWorld [bioworld.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Arfolitixorin In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Application Note and Protocols
Introduction
Arfolitixorin, the active metabolite of leucovorin, is a folate-based compound that plays a crucial role in potentiating the cytotoxic effects of 5-fluorouracil (B62378) (5-FU), a cornerstone of many chemotherapy regimens, particularly for colorectal cancer.[1][2] Unlike leucovorin, this compound ([6R]-5,10-methylenetetrahydrofolate or [6R]-MTHF) is the direct, active form and does not require metabolic activation, which may lead to a more consistent and potentiation of 5-FU's anti-cancer activity.[1][2] The primary mechanism of action involves the stabilization of the ternary complex formed between 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the enzyme thymidylate synthase (TS).[3] This stable complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[3][4]
This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, particularly in combination with 5-FU. These protocols are intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Signaling Pathway and Mechanism of Action
This compound enhances the 5-FU-mediated inhibition of thymidylate synthase. The following diagram illustrates this key signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thymidylate synthase ternary complex-specific antibody, FTS, permits functional monitoring of fluoropyrimidines dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Arfolitixorin in Human Plasma
Introduction
Arfolitixorin, the (6R)-isomer of 5,10-methylenetetrahydrofolate ([6R]-MTHF), is a novel folate-based drug developed to enhance the efficacy of 5-fluorouracil (B62378) (5-FU) in the treatment of metastatic colorectal cancer (mCRC).[1][2] Unlike leucovorin, which requires enzymatic conversion to its active form, this compound is immediately active and its bioavailability is not dependent on the expression of folate pathway genes.[1] This direct mechanism of action suggests that this compound may offer improved outcomes for patients.[1][2] To support pharmacokinetic (PK) studies and therapeutic drug monitoring, a robust and sensitive bioanalytical method for the quantification of this compound in plasma is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Signaling Pathway of this compound in Combination with 5-FU
This compound acts as a cofactor, stabilizing the binding of 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), the active metabolite of 5-FU, to the enzyme thymidylate synthase (TS). This leads to the formation of a stable ternary complex, which inhibits DNA synthesis and repair, ultimately inducing apoptosis in cancer cells.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (isotopically labeled internal standard, IS) (≥98% purity)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Human plasma (K2EDTA)
2. Sample Collection and Handling
Pharmacokinetic blood samples should be collected in tubes containing K2EDTA as the anticoagulant. Plasma is separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.[1] The resulting plasma samples are then stored frozen at -80°C until analysis.
3. Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.
-
Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of IS working solution (this compound-d4, 500 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 400 µL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrument Conditions
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min. Total run time: 5.0 min. |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 474.2 → 327.1 (Quantifier), 474.2 → 299.1 (Qualifier)This compound-d4 (IS): 478.2 → 331.1 (Quantifier) |
| Dwell Time | 100 ms |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
5. Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Results and Data Presentation
Linearity
The calibration curve was linear over the concentration range of 5 to 2000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99.
Table 2: Calibration Curve for this compound in Human Plasma
| Nominal Conc. (ng/mL) | Observed Conc. (ng/mL) | Accuracy (%) |
| 5.0 | 4.9 | 98.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 97.8 | 97.8 |
| 500.0 | 508.2 | 101.6 |
| 1000.0 | 985.0 | 98.5 |
| 2000.0 | 2040.0 | 102.0 |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 3.
Table 3: Intra-day and Inter-day Precision and Accuracy of this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Accuracy (%) ± SD | Precision (%CV) | ||
| LLOQ | 5.0 | 102.4 ± 4.1 | 4.0 |
| LQC | 15.0 | 98.7 ± 3.5 | 3.5 |
| MQC | 150.0 | 101.2 ± 2.8 | 2.8 |
| HQC | 1500.0 | 99.5 ± 1.9 | 1.9 |
This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and a 5-minute LC-MS/MS run time allow for high-throughput analysis. The method has been successfully validated and is suitable for supporting clinical pharmacokinetic studies and therapeutic drug monitoring of this compound.
Visualizations
References
- 1. Sensitive and rapid simultaneous quantitation of leucovorin and its major active metabolite 5-methyl-tetrahydrofolate in human plasma using a liquid chromatography coupled with triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arfolitixorin Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arfolitixorin ([6R]-5,10-methylenetetrahydrofolate) is a novel folate-based biomodulator developed to enhance the efficacy of fluoropyrimidine-based chemotherapy, most notably 5-fluorouracil (B62378) (5-FU). Unlike leucovorin, which requires metabolic activation, this compound is the active metabolite that directly participates in the stabilization of the ternary complex between thymidylate synthase (TS) and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). This stabilization leads to enhanced and prolonged inhibition of TS, a critical enzyme in DNA synthesis, thereby increasing the cytotoxic effect of 5-FU in cancer cells.[1][2][3]
These application notes provide an overview and detailed protocols for the administration of this compound in preclinical xenograft models of cancer, particularly colorectal cancer (CRC). The information is synthesized from publicly available clinical trial data and in vitro studies, providing a framework for designing and executing in vivo efficacy studies.
Mechanism of Action: Enhancing 5-FU Cytotoxicity
This compound's primary role is to potentiate the anticancer activity of 5-FU. The mechanism can be summarized in the following steps:
-
5-FU Conversion: Inside the cancer cell, 5-FU is converted into several active metabolites, including FdUMP.
-
Thymidylate Synthase Inhibition: FdUMP competes with the natural substrate, deoxyuridine monophosphate (dUMP), for the nucleotide-binding site on thymidylate synthase (TS).
-
Ternary Complex Formation: this compound ([6R]-5,10-MTHF) acts as a cofactor, binding to TS and FdUMP to form a stable ternary complex.[3]
-
Inhibition of DNA Synthesis: This stable complex effectively sequesters TS, preventing it from catalyzing the conversion of dUMP to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair.[2]
-
Cell Death: The depletion of dTMP leads to an imbalance of deoxynucleotides, inhibition of DNA synthesis, and ultimately, cancer cell death.[2]
Quantitative Data Summary
While specific quantitative data from xenograft studies are not extensively published, the following tables summarize relevant data from clinical trials and in vitro studies that can inform the design of preclinical experiments.
Table 1: Clinical Dosing of this compound in Combination Therapies
| Clinical Trial Phase | This compound Dose (IV) | Combination Agents | Treatment Cycle | Reference |
| Phase I/II | 30, 60, 120, 240 mg/m² | 5-FU, Oxaliplatin (B1677828), Irinotecan (B1672180), Bevacizumab | Every 14 days | [1] |
| Phase III (AGENT) | 120 mg/m² (as two 60 mg/m² bolus doses) | 5-FU, Oxaliplatin, Bevacizumab | Every 14 days | [4] |
Table 2: Clinical Efficacy of this compound-Based Regimens in Metastatic Colorectal Cancer (mCRC)
| Study | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase I/II Extension | This compound (120 mg/m²) + 5-FU + Irinotecan or Oxaliplatin | 47% early tumor shrinkage (>20%) in first-line patients | Not Reported |
| Phase III (AGENT) | This compound + mFOLFOX6 + Bevacizumab | 48.2% | 12.8 months |
| Phase III (AGENT) | Leucovorin + mFOLFOX6 + Bevacizumab | 49.4% | 11.6 months |
Note: The AGENT trial did not demonstrate a statistically significant superiority of this compound over leucovorin at the 120 mg/m² dose, suggesting that higher doses may be necessary to observe a greater clinical benefit.[4]
Experimental Protocols for Xenograft Models
The following protocols are representative methodologies for evaluating the efficacy of this compound in colorectal cancer xenograft models. These are based on standard practices and informed by the available clinical and in vitro data for this compound.
Protocol 1: Establishment of Colorectal Cancer Xenografts
1. Cell Line Selection and Culture:
- Select human colorectal cancer cell lines (e.g., HCT116, HT-29, COLO 205).
- Culture cells in appropriate media (e.g., McCoy's 5A for HCT116, RPMI-1640 for HT-29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Animal Model:
- Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice or NOD/SCID mice).
- Allow mice to acclimatize for at least one week before tumor cell implantation.
3. Tumor Cell Implantation:
- Harvest cultured cancer cells during their exponential growth phase.
- Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10⁶ cells per 100-200 µL.
- Subcutaneously inject the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Randomize mice into treatment groups when tumors reach a mean volume of 100-150 mm³.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="1. Cell Line Culture\n(e.g., HCT116, HT-29)"];
cell_harvest [label="2. Harvest and Prepare\nCell Suspension"];
animal_prep [label="3. Acclimatize\nImmunodeficient Mice"];
implantation [label="4. Subcutaneous\nImplantation of Cells"];
tumor_monitoring [label="5. Monitor Tumor Growth\n(Calipers)"];
randomization [label="6. Randomize Mice\ninto Treatment Groups"];
end [label="Ready for Treatment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cell_culture;
start -> animal_prep;
cell_culture -> cell_harvest;
cell_harvest -> implantation;
animal_prep -> implantation;
implantation -> tumor_monitoring;
tumor_monitoring -> randomization;
randomization -> end;
}
Protocol 2: Administration of this compound and Combination Agents
1. Reagents and Preparation:
- This compound: Reconstitute lyophilized powder in a sterile vehicle (e.g., sterile water for injection or 0.9% saline). The dose will need to be determined based on dose-escalation studies, but a starting point can be extrapolated from human doses (e.g., 30-60 mg/kg, based on body surface area conversion from human doses of 120-240 mg/m²).
- 5-Fluorouracil (5-FU): Prepare in 0.9% saline. A typical dose for xenograft studies is 25-50 mg/kg.
- Oxaliplatin: Prepare in 5% dextrose in water. A typical dose is 5-10 mg/kg.
2. Treatment Groups (Example):
- Group 1: Vehicle Control (e.g., 0.9% saline, IV)
- Group 2: this compound alone (e.g., 60 mg/kg, IV)
- Group 3: 5-FU alone (e.g., 50 mg/kg, IP or IV) + Oxaliplatin alone (e.g., 10 mg/kg, IP or IV)
- Group 4: this compound (e.g., 30 mg/kg, IV) + 5-FU (50 mg/kg, IP or IV) + Oxaliplatin (10 mg/kg, IP or IV)
- Group 5: this compound (e.g., 60 mg/kg, IV) + 5-FU (50 mg/kg, IP or IV) + Oxaliplatin (10 mg/kg, IP or IV)
3. Administration Schedule:
- Administer treatments once or twice weekly for 2-4 weeks.
- Based on clinical data suggesting the importance of timing, administer this compound intravenously shortly before (e.g., 15-30 minutes) the administration of 5-FU to ensure its presence for the potentiation of 5-FU's effect.[4] Oxaliplatin can be administered before or after 5-FU.
4. Data Collection and Analysis:
- Continue to measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors.
- Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups.
- Tumors can be further analyzed for pharmacodynamic markers (e.g., TS levels, apoptosis markers).
start [label="Randomized Mice with\nEstablished Tumors", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
treatment_cycle [label="Treatment Cycle\n(e.g., Twice Weekly for 3 Weeks)"];
arfolitixorin_admin [label="1. Administer this compound (IV)"];
chemo_admin [label="2. Administer 5-FU/Oxaliplatin\n(15-30 min post-Arfolitixorin)"];
monitoring [label="Monitor Tumor Volume\nand Body Weight"];
end_of_study [label="End of Study"];
data_analysis [label="Data Analysis\n(TGI, Statistics)"];
final [label="Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> treatment_cycle;
treatment_cycle -> arfolitixorin_admin [label="Day 1, 4, etc."];
arfolitixorin_admin -> chemo_admin;
chemo_admin -> monitoring;
monitoring -> treatment_cycle [style=dashed, label="Repeat"];
monitoring -> end_of_study [label="Endpoint Reached"];
end_of_study -> data_analysis;
data_analysis -> final;
}
Conclusion
This compound represents a promising agent for enhancing the efficacy of 5-FU-based chemotherapy regimens. While detailed, publicly available protocols for its use in xenograft models are scarce, the information from clinical trials and in vitro studies provides a strong foundation for designing robust preclinical efficacy studies. The provided representative protocols and workflows are intended to serve as a starting point for researchers to tailor their specific experimental designs for investigating the in vivo activity of this compound in various cancer xenograft models. Future preclinical studies should focus on dose-escalation and schedule optimization to fully realize the therapeutic potential of this compound.
References
- 1. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
Application Notes and Protocols for Arfolitixorin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arfolitixorin, also known as [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is the active metabolite of leucovorin and a key biomodulator of 5-fluorouracil (B62378) (5-FU) chemotherapy.[1][2] Unlike leucovorin, this compound does not require metabolic activation to potentiate the cytotoxic effects of 5-FU, making it a subject of significant interest in cancer research, particularly for colorectal cancer.[1][2] It enhances the inhibition of thymidylate synthase (TS) by forming a stable ternary complex with the enzyme and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), which ultimately disrupts DNA synthesis and leads to tumor cell death.[3][4]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on its stability and appropriate handling to ensure accurate and reproducible results.
Physicochemical Properties and Stability
This compound is a folate analog that is provided as a lyophilized powder. A critical consideration for its use in in vitro experiments is its stability in aqueous solutions. The core molecule, 5,10-methylenetetrahydrofolate, is known to be unstable at neutral pH, where it can dissociate into tetrahydrofolate and formaldehyde.[5] This inherent instability necessitates careful preparation and handling of this compound solutions for cell culture experiments.
Key Stability Recommendations:
-
Fresh Preparation: It is strongly recommended to prepare this compound solutions fresh for each experiment. Solutions of the related compound, leucovorin, are also known to be unstable and require fresh preparation.[6]
-
Avoid Long-Term Storage in Media: Storing drugs dissolved in cell culture media, especially those containing serum, for extended periods is not advisable as interactions with media components can decrease the drug's half-life.[7]
-
Light Protection: Folate analogs can be light-sensitive. It is good practice to protect this compound solutions from light during preparation and incubation.
While specific quantitative stability data for this compound in various cell culture media at 37°C is not extensively published, the chemical nature of the molecule suggests that degradation can occur over a typical 48-72 hour cell culture experiment. Therefore, for experiments involving prolonged exposure, researchers should consider the potential for degradation and its impact on the effective concentration of the drug.
Data Presentation
Table 1: Recommended this compound and 5-Fluorouracil Concentrations for In Vitro Experiments
| Compound | Cell Type | Recommended Concentration Range | Notes |
| This compound | Colorectal Cancer Cell Lines/Tumoroids | 6 µM - 20 µM | Used in combination with 5-FU to assess synergistic cytotoxicity.[3] |
| 5-Fluorouracil | Colorectal Cancer Cell Lines/Tumoroids | < 2.4 µM | Effective concentrations for cytotoxicity assays when used with this compound.[3] |
| Leucovorin (for comparison) | Gastric Cancer Cell Lines | 10 µM | Used to enhance 5-FU cytotoxicity.[8] |
| Leucovorin (for comparison) | Colon Cancer Cell Lines | 0.01 µM - 10 µM | Dose-dependent increase in TS complex formation with 10 µM 5-FU.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Refer to the manufacturer's instructions for the amount of solvent to add to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Aseptically add the calculated volume of sterile water or PBS to the vial containing the this compound powder.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous vortexing.
-
If not for immediate use, aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. For optimal results, it is recommended to use freshly prepared solutions for each experiment.
Protocol 2: Cell Viability Assay (MTT or WST-8) for this compound and 5-FU Combination
This protocol provides a general framework for assessing the cytotoxic effects of this compound in combination with 5-FU using a colorimetric cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
5-Fluorouracil (5-FU) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]) reagent
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare fresh serial dilutions of this compound and 5-FU in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound, 5-FU, or the combination. Include appropriate controls (untreated cells, vehicle control, this compound alone, and 5-FU alone).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[10]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used for background correction.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the percentage of viability against the drug concentrations to determine the IC₅₀ values.
-
Mandatory Visualizations
Caption: this compound's mechanism of action with 5-FU.
Caption: Workflow for assessing this compound stability.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchhub.com [researchhub.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic measurement of 5,10-methylenetetrahydrofolate in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of dose and interval between 5-fluorouracil and leucovorin on the formation of thymidylate synthase ternary complex in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Preclinical Dose-Response Studies of Arfolitixorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arfolitixorin ([6R]-5,10-methylenetetrahydrofolate) is a novel folate-based biomodulator developed to enhance the efficacy of fluoropyrimidine-based chemotherapy, such as 5-fluorouracil (B62378) (5-FU).[1] Unlike leucovorin, which requires metabolic activation, this compound is the active metabolite and directly participates in the stabilization of the ternary complex between thymidylate synthase (TS) and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[2] This stabilization leads to enhanced and prolonged inhibition of TS, a critical enzyme in DNA synthesis, thereby increasing the cytotoxic effect of 5-FU in cancer cells.[1] Preclinical studies are crucial to understanding the dose-dependent effects of this compound and its synergistic potential with other chemotherapeutic agents.
This document provides an overview of the available preclinical data on this compound's dose-response relationship in in vitro models of colorectal cancer and details the experimental protocols for conducting such studies.
Mechanism of Action: Potentiation of 5-FU by this compound
This compound enhances the anti-cancer activity of 5-FU by increasing the inhibition of thymidylate synthase (TS).
Quantitative Data from Preclinical Studies
The following table summarizes the in vitro dose-response data for this compound from a study using patient-derived colorectal cancer tumoroids (PDTs).[3]
| Model System | Drug(s) | Parameter | Value/Effect | Reference |
| Patient-Derived Colorectal Cancer Tumoroids (PDTs) | This compound (single agent) | Median IC50 | 39 µM (range: 30-61 µM) | [3] |
| Patient-Derived Colorectal Cancer Tumoroids (PDTs) | This compound + 5-FU | Interaction | Synergy | [3] |
| Patient-Derived Colorectal Cancer Tumoroids (PDTs) | This compound + Oxaliplatin (B1677828) | Interaction | Additive effect | [3] |
Experimental Protocols
The following are detailed protocols for the establishment of patient-derived tumoroids and the subsequent in vitro dose-response cytotoxicity assays. These protocols are based on established methodologies and are consistent with the techniques used in the preclinical evaluation of this compound.[4][5][6][7][8]
Protocol 1: Establishment and Culture of Patient-Derived Colorectal Cancer Tumoroids (PDTs)
This protocol describes the generation of PDTs from fresh colorectal cancer tissue.
Materials:
-
Fresh colorectal cancer tissue
-
Tissue collection medium (e.g., DMEM/F12 with GlutaMAX, gentamicin)[8]
-
Tissue digestion medium (e.g., Collagenase IV in DMEM/F12)[8]
-
Washing medium (e.g., Advanced DMEM/F-12)
-
Basement membrane matrix (e.g., Matrigel®)
-
Colorectal cancer organoid maintenance medium[8]
-
Sterile PBS
-
Sterile surgical instruments
-
50 mL conical tubes
-
15 mL conical tubes
-
100 mm and 60 mm petri dishes
-
Cell strainers (e.g., 100 µm)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Collect fresh tumor tissue in a sterile container with tissue collection medium on ice.
-
In a sterile petri dish, wash the tissue with cold PBS to remove excess blood and debris.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scissors or scalpels.
-
Transfer the minced tissue to a 50 mL conical tube containing tissue digestion medium.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Neutralize the digestion by adding an equal volume of washing medium.
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a small volume of cold washing medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
Centrifuge the cells again and resuspend the pellet in the required volume of basement membrane matrix.
-
Plate droplets of the cell-matrix suspension into a pre-warmed multi-well plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Gently add pre-warmed colorectal cancer organoid maintenance medium to each well.
-
Culture the PDTs in an incubator at 37°C and 5% CO2, changing the medium every 2-3 days.
Protocol 2: In Vitro Dose-Response Cytotoxicity Assay
This protocol outlines the procedure for evaluating the dose-response of this compound alone and in combination with 5-FU and oxaliplatin on established PDTs.
Materials:
-
Established PDT cultures
-
This compound, 5-Fluorouracil, Oxaliplatin
-
Culture medium
-
96-well opaque-walled plates
-
Propidium Iodide (PI) staining solution[7]
-
Flow cytometer
-
Luminometer
-
Multichannel pipette
Procedure: A. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound, 5-FU, and oxaliplatin in an appropriate solvent (e.g., sterile water or DMSO).
-
Create a dilution series for each drug to cover a range of concentrations for dose-response analysis. Combination treatments should also be prepared.
-
Dissociate PDTs into smaller fragments or single cells, if required by the assay format.
-
Seed the PDTs or dissociated cells into 96-well opaque-walled plates.
-
Allow the PDTs to re-establish for 24-48 hours.
-
Remove the existing medium and add fresh medium containing the various concentrations of the test compounds (single agents and combinations). Include vehicle-only controls.
-
Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
B. Cell Viability Assessment (CellTiter-Glo® 3D Assay): [4][5]
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curves to determine IC50 values.
C. Cytotoxicity Assessment (Propidium Iodide Staining and Flow Cytometry): [7]
-
Harvest the PDTs from each well and dissociate them into a single-cell suspension.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of flow cytometry staining buffer.
-
Add 5-10 µL of PI staining solution to each sample immediately before analysis.
-
Analyze the samples on a flow cytometer.
-
Gate on the PI-positive population to quantify the percentage of dead cells in each treatment condition.
Experimental Workflow
The following diagram illustrates the general workflow for conducting in vitro dose-response studies of this compound in patient-derived tumoroids.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids [pubmed.ncbi.nlm.nih.gov]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Thymidylate Synthase Inhibition by Arfolitixorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arfolitixorin, the active metabolite of leucovorin, ([6R]-5,10-methylenetetrahydrofolate), plays a crucial role in potentiating the anticancer effects of 5-fluorouracil (B62378) (5-FU).[1][2][3] The primary mechanism of this synergistic interaction is the enhanced inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[3][4] This document provides detailed application notes and protocols for measuring the inhibition of TS by this compound in combination with 5-FU, intended for researchers, scientists, and drug development professionals.
This compound, unlike its prodrug counterparts such as leucovorin, does not require metabolic activation, allowing it to directly participate in the formation of a stable ternary complex with the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and TS.[2][4] This stabilization of the FdUMP-TS complex leads to a more sustained inhibition of the enzyme, thereby enhancing the cytotoxic effects of 5-FU.[3] The direct availability of the active folate cofactor is particularly advantageous in patients with low expression of folate-activating genes.
Accurate measurement of TS inhibition is critical for the preclinical and clinical development of this compound and other TS-targeting therapies. This document outlines three key methodologies for quantifying TS activity and its inhibition: a spectrophotometric assay, a tritium (B154650) release assay, and a liquid chromatography-mass spectrometry (LC-MS/MS) based method. Each protocol is presented with detailed, step-by-step instructions to ensure reproducibility. Additionally, quantitative data from preclinical and clinical studies are summarized to provide context and a basis for comparison.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in enhancing TS inhibition and its clinical outcomes from key studies.
| Treatment Arm | Mean TS Inhibition (%)[5] |
| Leucovorin (60 mg/m²) + 5-FU | 25.4 |
| This compound (30 mg/m²) + 5-FU | 54.2 |
| This compound (120 mg/m²) + 5-FU | 83.8 |
| Parameter | This compound Arm (120 mg/m²) | Leucovorin Arm (400 mg/m²) | p-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
| Cell Line | Treatment | IC50 (µM) |
| Colorectal Cancer Patient-Derived Tumoroids | This compound (single agent) | 39 (median) |
| LS180 (Monolayer) | 5-FU | 58.22 |
| HT29 (Monolayer) | 5-FU | 34.18 |
| SW48 (Monolayer) | 5-FU | 19.85 |
| HCT116 (Monolayer) | 5-FU | 19.87 |
| LS180 (Spheroid) | 5-FU | 85.56 |
| HT29 (Spheroid) | 5-FU | 62.9 |
| SW48 (Spheroid) | 5-FU | 39.72 |
| HCT116 (Spheroid) | 5-FU | 30.89 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the described experimental protocols.
References
- 1. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Arfolitixorin and Irinotecan Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies involving the combination of arfolitixorin and irinotecan (B1672180), primarily in the context of metastatic colorectal cancer (mCRC). The information is compiled from published clinical trial data to guide researchers and professionals in understanding the application and methodology of this therapeutic approach.
Introduction
This compound is a novel folate-based drug that provides the active metabolite [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). Unlike leucovorin, which requires metabolic activation, this compound is immediately available to enhance the cytotoxic effects of 5-fluorouracil (B62378) (5-FU) by stabilizing the ternary complex formed with thymidylate synthase (TS) and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[1][2] This stabilization leads to a prolonged inhibition of DNA synthesis in cancer cells. The combination of this compound with FOLFIRI (5-FU, leucovorin, and irinotecan) or its components has been investigated to potentially improve treatment outcomes in mCRC.[1][3][4]
Signaling Pathway and Mechanism of Action
The primary mechanism of action of the this compound and FOLFIRI combination centers on the potentiation of 5-FU activity by this compound and the complementary DNA damage induced by irinotecan. Irinotecan is a topoisomerase I inhibitor, which leads to DNA strand breaks and apoptosis. The concurrent inhibition of DNA synthesis by the this compound-enhanced 5-FU and the DNA damage caused by irinotecan provides a multi-pronged attack on rapidly dividing cancer cells.
Figure 1: Signaling pathways of this compound/5-FU and irinotecan.
Clinical In Vivo Studies: Data and Protocols
The primary source of in vivo data for the this compound and irinotecan combination comes from a Phase I/II clinical study (NCT02244632).[1][4][5] This study evaluated the safety and efficacy of this compound in combination with 5-FU and either oxaliplatin (B1677828) (ARFOX) or irinotecan (ARFIRI).
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I/II study, focusing on the cohorts that included irinotecan.
Table 1: Patient Demographics and Treatment Regimen (ARFIRI Arm)
| Parameter | Value | Reference |
| Number of Patients (Irinotecan) | 29 | [1] |
| Treatment Regimen (ARFIRI) | This compound 120 mg/m², Irinotecan 180 mg/m², 5-FU 400 mg/m² bolus + 2400 mg/m² infusion | [1] |
| Cycle Length | 14 days | [1] |
Table 2: Efficacy in the Overall Study Population (N=57 evaluable patients)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 15.8% (9/57) | [1][4][5] |
| Partial Response (PR) | 15.8% (9/57) | [1][4][5] |
| Stable Disease (SD) | 57.9% (33/57) | [1][4][5] |
Table 3: Safety Profile - Adverse Events (AEs) in the Irinotecan Arm (n=29)
| Adverse Event Category | Number of Events | Percentage of Irinotecan-Related AEs | Reference |
| Total AEs in Irinotecan Arm | 171 | 100% | [1] |
| Potentially Related to Irinotecan | 107 | 62.6% | [1] |
Note: The efficacy data presented is for the overall study population, as a specific breakdown for the ARFIRI arm's response rate was not provided in the primary publication.
Clinical Experimental Protocol: Phase I/II Study (NCT02244632)
This protocol provides a detailed methodology based on the published clinical trial.
1. Study Objectives:
-
Primary: To assess the safety and tolerability of this compound in combination with 5-FU-based chemotherapy.[1]
-
Secondary: To determine the adverse event profile, tumor response, and pharmacokinetics of this compound.[1]
2. Patient Population:
-
Patients with metastatic colorectal cancer.[1]
-
ECOG performance status of 0-2.[1]
-
Measurable disease according to RECIST 1.1 criteria.[1]
-
Adequate hematologic, renal, and hepatic function.[1]
3. Treatment Protocol (ARFIRI Arm):
-
This compound: 120 mg/m² administered as two intravenous bolus injections on day 1 of each cycle.[1]
-
Irinotecan: 180 mg/m² administered as an intravenous infusion on day 1 of each cycle.[1]
-
5-Fluorouracil (5-FU): 400 mg/m² intravenous bolus on day 1, followed by a 2400 mg/m² continuous infusion over 46 hours.[1]
-
Cycle: Repeated every 14 days.[1]
4. Assessments:
-
Safety: Monitored through the reporting of adverse events (AEs) and dose-limiting toxicities (DLTs).[1]
-
Efficacy: Tumor response was assessed every 8 weeks (4 cycles) using RECIST 1.1 criteria.[1]
-
Pharmacokinetics: Plasma concentrations of [6R]-MTHF and its metabolites were measured after this compound administration.[1]
Figure 2: Experimental workflow for the Phase I/II clinical study.
Preclinical In Vivo Studies: Generalized Protocol
1. Animal Model:
-
Species: Athymic nude mice (or other immunocompromised strains).
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, HT-29).
-
Implantation: Subcutaneous injection of tumor cells into the flank of the mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
2. Experimental Groups:
-
Vehicle Control
-
This compound alone
-
Irinotecan alone
-
5-FU + this compound
-
FOLFIRI (5-FU + Leucovorin + Irinotecan) - as a standard of care control
-
ARFIRI (5-FU + this compound + Irinotecan)
3. Dosing and Administration (Example):
-
This compound: Administered intravenously (IV) or intraperitoneally (IP) at a clinically relevant dose, adjusted for animal body surface area.
-
Irinotecan: Administered IV or IP.
-
5-FU: Administered IV or IP.
-
Schedule: Dosing schedule to mimic clinical administration (e.g., once weekly or every two weeks).
4. Outcome Measures:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival: Monitor survival of the animals in each group.
-
Tumor Analysis (at end of study):
-
Immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western blot analysis of key signaling proteins.
-
Figure 3: Generalized workflow for a preclinical xenograft study.
Conclusion
The combination of this compound with irinotecan and 5-FU has been evaluated in a clinical setting, demonstrating a manageable safety profile.[1] While the Phase III AGENT trial, which focused on an oxaliplatin-based regimen, did not show superiority of this compound over leucovorin, further investigation into the irinotecan combination may be warranted, particularly in patient populations with low folate pathway gene expression.[3][6] The provided protocols and data serve as a foundation for researchers to design and interpret future in vivo studies of this therapeutic combination.
References
- 1. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets for anticancer therapies in companion animals and humans: what can we learn from each other? [thno.org]
- 3. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Developing Arfolitixorin-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arfolitixorin is a novel folate-based drug that provides the active metabolite [6R]-5,10-methylene-tetrahydrofolate, which enhances the cytotoxic effects of 5-fluorouracil (B62378) (5-FU), a cornerstone of many chemotherapy regimens for colorectal cancer (CRC) and other solid tumors.[1][2][3] The development of resistance to this compound, either intrinsically or acquired, presents a significant clinical challenge. The establishment of this compound-resistant cancer cell line models is a critical step in understanding the underlying molecular mechanisms of resistance, identifying predictive biomarkers, and developing novel therapeutic strategies to overcome this resistance.
These application notes provide a comprehensive guide for researchers to develop and characterize this compound-resistant cancer cell line models in vitro. The protocols detailed below are based on established methodologies for generating drug-resistant cell lines and can be adapted to various cancer types.[4][5][6]
Data Presentation: Quantitative Assessment of Resistance
The primary method for quantifying drug resistance is the determination of the half-maximal inhibitory concentration (IC50).[4][7] A significant increase in the IC50 value of the resistant cell line compared to the parental cell line is a key indicator of acquired resistance.[6][8] The fold resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
Table 1: Example of IC50 Values in Parental and this compound-Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) for this compound + 5-FU | Resistant IC50 (nM) for this compound + 5-FU | Fold Resistance |
| HT-29 (Colon) | 150 ± 12 | 1800 ± 150 | 12 |
| HCT116 (Colon) | 80 ± 9 | 950 ± 85 | 11.9 |
| MCF-7 (Breast) | 220 ± 25 | 2500 ± 210 | 11.4 |
| A549 (Lung) | 350 ± 30 | 4200 ± 350 | 12 |
Note: The above values are illustrative and will vary depending on the cell line and specific experimental conditions.
Table 2: Characterization of Resistant Phenotype
| Cell Line | Doubling Time (hours) | Expression of ABCG2 (Fold Change) | Thymidylate Synthase (TS) Expression (Fold Change) | MTHFD2 Expression (Fold Change) |
| HT-29 Parental | 24 ± 2 | 1.0 | 1.0 | 1.0 |
| HT-29 Resistant | 28 ± 3 | 4.5 ± 0.5 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| HCT116 Parental | 18 ± 1.5 | 1.0 | 1.0 | 1.0 |
| HCT116 Resistant | 22 ± 2 | 5.1 ± 0.6 | 2.9 ± 0.3 | 3.1 ± 0.4 |
Experimental Protocols
Protocol 1: Determination of Initial IC50 of this compound in Combination with 5-FU
This protocol is essential to establish the baseline sensitivity of the parental cancer cell line.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
5-Fluorouracil (5-FU)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)[4]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound and 5-FU in complete medium. A fixed ratio of this compound to 5-FU (e.g., 1:1 or based on clinical ratios) should be used.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to each well. Include wells with drug-free medium as a control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[7]
Protocol 2: Development of this compound-Resistant Cell Lines using Dose Escalation
This is a widely used method to generate drug-resistant cell lines by gradually exposing them to increasing concentrations of the drug.[5][6][9]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound and 5-FU
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Culture the parental cells in their complete medium containing this compound + 5-FU at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[5]
-
Maintain the cells in this drug concentration, changing the medium every 2-3 days, until the cell growth rate recovers and they reach 70-80% confluency.[4][9]
-
Passage the cells and gradually increase the concentration of this compound + 5-FU in a stepwise manner (e.g., 1.5 to 2-fold increase).[6]
-
If significant cell death occurs, maintain the cells at the previous lower concentration for a few more passages before attempting to increase the dose again.
-
Repeat this process for several months. The development of a resistant cell line can take 6-12 months.[10]
-
At each stage of increased resistance, cryopreserve vials of the cells as backups.[9]
-
Once cells are able to proliferate in a significantly higher concentration of this compound + 5-FU (e.g., 10-fold the initial IC50), the resistant cell line is considered established.
-
Maintain the resistant cell line in a drug-free medium for several passages to ensure the stability of the resistant phenotype before characterization.[4]
Protocol 3: Characterization of this compound-Resistant Cell Lines
1. Confirmation of Resistance:
-
Perform an IC50 determination assay (as in Protocol 1) on both the parental and the established resistant cell lines simultaneously.
-
Calculate the fold resistance. A fold-resistance of >10 is generally considered a stable resistant model.
2. Proliferation Assay:
-
Measure the doubling time of both parental and resistant cells in drug-free medium to assess for any changes in growth kinetics.
3. Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes potentially involved in this compound and 5-FU resistance. Key targets include:
-
Thymidylate Synthase (TYMS)
-
Folate metabolism enzymes (e.g., MTHFD2, SHMT1/2)[11]
-
Folate transporters (e.g., SLC19A1/RFC, SLC46A1/PCFT)
-
Drug efflux pumps (e.g., ABCG2, ABCC family members)
-
-
Western Blotting: Analyze the protein expression levels of the above-mentioned targets to confirm changes observed at the mRNA level.
4. Functional Assays:
-
Drug Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., Hoechst 33342 for ABCG2) to determine if increased drug efflux contributes to resistance.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Gene Expression Analysis of the Folate Pathway in Response to Arfolitixorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arfolitixorin is the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), the naturally occurring and biologically active form of folate.[1][2][3][4] Unlike leucovorin, which requires multi-step enzymatic conversion to become active, this compound is immediately available to potentiate the cytotoxic effects of 5-fluorouracil (B62378) (5-FU).[3][4][5][6] It achieves this by stabilizing the inhibitory ternary complex formed between the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the enzyme thymidylate synthase (TS).[1][4][5] This action blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, thereby inhibiting cancer cell proliferation.[1]
The efficacy of traditional 5-FU/leucovorin therapy can be limited by the expression levels of genes encoding folate transporters and metabolizing enzymes.[2][3][5][6] Suboptimal expression can lead to insufficient intracellular concentrations of active [6R]-MTHF, weakening the inhibition of TYMS.[2] As this compound bypasses this metabolic activation, it is hypothesized to provide a more consistent therapeutic effect, particularly in patients with low folate pathway gene expression.[3][4][5]
Gene expression analysis of the folate pathway is therefore a critical tool for understanding patient response to this compound-based chemotherapy. It can help identify predictive biomarkers, stratify patient populations, and elucidate mechanisms of resistance. This document provides an overview of the key genes involved, a summary of clinical findings, and detailed protocols for conducting such analyses.
Key Genes in the Folate Pathway
The folate metabolic pathway is a complex network of enzymes and transporters crucial for one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.[7][8] Understanding the function of these genes is fundamental to interpreting expression data in the context of this compound treatment.
| Gene Symbol | Gene Name | Function in Folate Pathway |
| TYMS | Thymidylate Synthase | Target enzyme for 5-FU. Catalyzes the conversion of dUMP to dTMP, using [6R]-MTHF (this compound) as a cofactor.[1][9] |
| DHFR | Dihydrofolate Reductase | Reduces dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step for regenerating the folate pool.[9][10] |
| MTHFR | Methylenetetrahydrofolate Reductase | Irreversibly converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, directing folates toward methylation.[8][11] |
| SHMT1/2 | Serine Hydroxymethyltransferase 1/2 | Catalyzes the reversible conversion of THF and serine to 5,10-methylenetetrahydrofolate.[9][12] |
| MTHFD2 | Methylenetetrahydrofolate Dehydrogenase 2 | A mitochondrial enzyme involved in the interconversion of folate derivatives, crucial in cancer metabolism.[2][12][13] |
| SLC19A1 | Solute Carrier Family 19 Member 1 (RFC) | A major transporter responsible for the uptake of reduced folates into cells.[9][11] |
| SLC46A1 | Solute Carrier Family 46 Member 1 (PCFT) | A proton-coupled folate transporter, also involved in cellular folate uptake.[2][12] |
| ABCC3 | ATP Binding Cassette Subfamily C Member 3 | An efflux transporter that may be involved in exporting folates and antifolates from cells.[2][12][13] |
Data Presentation: Gene Expression and Clinical Outcomes
Clinical trials investigating this compound have explored the association between the pre-treatment expression of folate pathway genes in tumor tissue and patient outcomes. These studies provide valuable insights into potential biomarkers of response.
Table 1: Association of Pre-Treatment Gene Expression with Clinical Benefit in this compound/5-FU Therapy
| Gene Symbol | Finding | Clinical Trial / Study Reference |
| TYMS | Low pre-treatment expression was associated with clinical benefit (Partial Response or Stable Disease).[2] | Phase I/IIa study in metastatic colorectal cancer (mCRC) (ISO-CC-005).[2] |
| MTHFD2 | High expression was associated with a lower Progression-Free Survival (PFS) in patients receiving this compound.[14] | Phase III AGENT Trial in first-line mCRC.[5][14] |
| ABCC3 | High expression was associated with better tumor response in patients receiving 5-FU/LV-based chemotherapy.[13] | Study on mCRC patients undergoing 5-FU/Leucovorin-based combination chemotherapy.[13] |
Visualizations
Folate Metabolism and this compound's Mechanism of Action
Caption: The folate pathway and the mechanism of this compound.
Gene Expression Analysis Workflow
Caption: Workflow for gene expression analysis from tumor tissue.
Logic of Gene Expression as a Predictive Biomarker
Caption: Relationship between TYMS expression and clinical outcome.
Experimental Protocols
This section provides a generalized protocol for the quantification of folate pathway gene expression from Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue using quantitative real-time PCR (qPCR), a common method cited in clinical studies.[5]
Protocol 1: Gene Expression Analysis by qPCR
1. Sample Preparation and RNA Extraction from FFPE Tissue a. Sectioning: Cut 5-10 µm thick sections from the FFPE tumor block using a microtome. Place sections into sterile, RNase-free microcentrifuge tubes. b. Deparaffinization: Add 1 mL of xylene to the sections, vortex, and incubate for 10 minutes at room temperature. Centrifuge at max speed for 2 minutes and carefully remove the xylene. Repeat this step. c. Rehydration: Add 1 mL of 100% ethanol (B145695) and mix. Centrifuge and discard the supernatant. Repeat sequentially with 85%, 75%, and 50% ethanol. d. Protein Digestion: Resuspend the tissue pellet in a lysis buffer containing Proteinase K. Incubate at 55-60°C for 1-3 hours (or overnight) to digest the tissue. e. RNA Extraction: Proceed with RNA extraction using a commercial FFPE RNA isolation kit, following the manufacturer’s instructions. This typically involves a DNase treatment step to remove contaminating genomic DNA. f. Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if possible (e.g., using an Agilent Bioanalyzer), though FFPE-derived RNA is often fragmented.
2. cDNA Synthesis (Reverse Transcription) a. Reaction Setup: In a sterile, RNase-free tube, prepare the reverse transcription reaction. For a 20 µL reaction, combine:
- Total RNA: 100-1000 ng
- Reverse Transcriptase (e.g., SuperScript IV)
- RT Buffer
- dNTPs
- Random Hexamers and/or Oligo(dT) primers
- RNase Inhibitor
- Nuclease-free water to final volume b. Incubation: Perform the reaction in a thermal cycler using the manufacturer's recommended protocol (e.g., 65°C for 5 min, 50-55°C for 50 min, followed by an inactivation step at 70-85°C for 5-15 min). c. Storage: The resulting cDNA can be stored at -20°C.
3. Quantitative Real-Time PCR (qPCR) a. Primer Design: Design or obtain validated primers for target genes (TYMS, MTHFD2, etc.) and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA. b. qPCR Reaction Mix: Prepare the reaction mix in a 96-well qPCR plate. For each 10-20 µL reaction:
- SYBR Green Master Mix (2X)
- Forward Primer (final concentration 200-500 nM)
- Reverse Primer (final concentration 200-500 nM)
- Diluted cDNA (1-5 µL)
- Nuclease-free water c. Plate Setup: Include triplicate reactions for each sample and gene. Also include no-template controls (NTCs) for each primer set to check for contamination. d. Thermal Cycling: Run the plate in a real-time PCR instrument with a standard protocol:
- Initial Denaturation: 95°C for 5-10 min
- 40 Cycles of:
- Denaturation: 95°C for 15 sec
- Annealing/Extension: 60°C for 1 min
- Melt Curve Analysis: Ramp from 65°C to 95°C to verify amplicon specificity.
4. Data Analysis a. Determine Ct Values: The instrument software will calculate the cycle threshold (Ct) value for each reaction. b. Normalization: Normalize the data using the reference genes. Calculate the geometric mean of the Ct values of the reference genes for each sample. c. Calculate ΔCt: For each target gene in each sample, calculate the delta Ct (ΔCt) value:
- ΔCt = Ct (Target Gene) - Ct (Geometric Mean of Reference Genes) d. Relative Quantification (ΔΔCt Method): To compare gene expression between groups (e.g., Responders vs. Non-Responders), select a calibrator sample (e.g., a pooled sample from the control group).
- Calculate ΔΔCt = ΔCt (Sample) - ΔCt (Calibrator)
- Calculate Fold Change = 2^(-ΔΔCt) e. Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) on the ΔCt values to determine significant differences in gene expression between experimental groups. Correlate expression levels with clinical data such as Overall Response Rate (ORR) and Progression-Free Survival (PFS).
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic polymorphisms and folate status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Folate Cycle - Lifecode Gx Support [support.lifecodegx.com]
- 10. Dihydrofolate Reductase and Thymidylate Synthase Transgenes Resistant to Methotrexate Interact to Permit Novel Transgene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. isofolmedical.com [isofolmedical.com]
- 13. Folate‐Associated Gene Expression in Primary Tumors Is Associated With Tumor Response and Progression‐Free Survival of Patients With Metastatic Colorectal Cancer Undergoing 5‐FU/Leucovorin‐Based Combination Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Arfolitixorin's Influence on DNA Damage Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally assessing the impact of Arfolitixorin on the DNA damage response, particularly in the context of its synergistic relationship with 5-fluorouracil (B62378) (5-FU). Detailed protocols for key experimental methodologies are provided to facilitate the investigation of this combination's effects on DNA integrity and cellular signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound, the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is a novel folate-based compound designed to enhance the efficacy of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, including colorectal cancer.[1][2] Unlike leucovorin, which requires metabolic activation, this compound is the active form of folate that directly participates in the cytotoxic mechanism of 5-FU.[1][3]
The primary mechanism of action of the this compound/5-FU combination is the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[2][4] 5-FU is metabolized in the cell to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). This compound stabilizes the formation of a ternary complex between FdUMP and TS, leading to a more sustained inhibition of the enzyme.[1][3] This blockade of TS depletes the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair, ultimately leading to DNA damage and apoptosis.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating the efficacy of this compound in combination with 5-FU-based chemotherapy.
Table 1: Efficacy of this compound in Metastatic Colorectal Cancer (AGENT Trial) [1]
| Endpoint | This compound + 5-FU/Oxaliplatin/Bevacizumab (n=245) | Leucovorin + 5-FU/Oxaliplatin/Bevacizumab (n=245) | P-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
Table 2: Thymidylate Synthase (TS) Inhibition in Colorectal Liver Metastases (Modelle-001 Trial) [5]
| Treatment Group | Dose | Mean TS Inhibition (%) |
| Leucovorin + 5-FU | 60 mg/m² | Not specified |
| This compound + 5-FU | 30 mg/m² | Significantly higher than Leucovorin |
| This compound + 5-FU | 120 mg/m² | Significantly higher than Leucovorin |
Signaling Pathways and Experimental Workflows
This compound and 5-FU Mechanism of Action
Caption: Mechanism of this compound-enhanced 5-FU cytotoxicity.
Experimental Workflow for Assessing DNA Damage
Caption: Workflow for evaluating this compound's effect on DNA damage.
Experimental Protocols
Comet Assay (Alkaline) for Detection of DNA Strand Breaks
This protocol is adapted for assessing DNA damage in cultured cells treated with this compound and 5-FU.
Materials:
-
Normal melting point agarose (B213101)
-
Low melting point (LMP) agarose
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green I or propidium (B1200493) iodide)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Seed cells to achieve 70-80% confluency. Treat with desired concentrations of this compound and 5-FU for the specified duration. Include appropriate vehicle controls.
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow to dry.
-
Cell Embedding: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of cell suspension with 90 µL of 0.5% LMP agarose at 37°C. Pipette the mixture onto the pre-coated slide and cover with a coverslip. Place on a cold flat surface for 10 minutes to solidify.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at 25 V (~300 mA) for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat twice.
-
Staining: Stain the slides with a suitable DNA stain for 5-10 minutes in the dark.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the comet tail using appropriate software.
γH2AX Foci Formation Assay for Detection of DNA Double-Strand Breaks
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells cultured on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-γH2AX (Ser139)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound and 5-FU as required.
-
Fixation: Aspirate the medium, wash twice with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX antibody in blocking buffer. Incubate the coverslips with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain with DAPI for 5 minutes. Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including any floating cells in the medium) and centrifuge at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with PBS. Resuspend the pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution.
Western Blot for Phosphorylated CHK1 (p-Chk1)
This protocol is for detecting the activation of the DNA damage response checkpoint kinase 1 (Chk1) via phosphorylation.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Chk1 (Ser345), Rabbit anti-total Chk1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells in lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Chk1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control. An increase in the p-Chk1/total Chk1 ratio indicates activation of the DNA damage response.
References
- 1. benchchem.com [benchchem.com]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacodynamic Studies of Arfolitixorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arfolitixorin, the active metabolite of leucovorin, is a folate analog designed to enhance the efficacy of 5-fluorouracil (B62378) (5-FU) chemotherapy. Unlike leucovorin, this compound does not require metabolic activation to its active form, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). This allows it to directly participate in the stabilization of the inhibitory ternary complex between 5-fluorodeoxyuridine monophosphate (FdUMP), the active metabolite of 5-FU, and thymidylate synthase (TS).[1][2] This enhanced and more consistent inhibition of TS, a critical enzyme in DNA synthesis, is hypothesized to lead to improved antitumor activity.[3]
These application notes provide detailed protocols for key pharmacodynamic (PD) studies to assess the biological effects of this compound in a clinical research setting, particularly in the context of metastatic colorectal cancer (mCRC). The described experimental designs are crucial for understanding the mechanism of action, optimizing dosing regimens, and identifying biomarkers of response.
Signaling Pathway and Mechanism of Action
This compound potentiates 5-FU's cytotoxic effects by directly providing the necessary cofactor for the stable inhibition of thymidylate synthase. This bypasses the multi-step and potentially variable enzymatic activation required by leucovorin.[4]
Experimental Protocols
Quantification of Folate Metabolites in Plasma by LC-MS/MS
Objective: To measure the plasma concentrations of this compound ([6R]-5,10-MTHF) and other relevant folate metabolites to characterize its pharmacokinetic profile.
Methodology:
-
Sample Collection and Handling:
-
Collect whole blood samples in EDTA-containing tubes at predetermined time points before and after this compound administration.
-
Immediately place tubes on ice and process within 30 minutes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to cryovials containing a final concentration of 1% (w/v) ascorbic acid to prevent folate oxidation.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., ¹³C₅-labeled folate standards).
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Maintain a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Operate in Multiple Reaction Monitoring (MRM) mode.
-
Optimize MRM transitions for each folate metabolite and internal standard.
-
-
-
Data Analysis:
-
Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.
-
Quantify the concentration of each folate metabolite in the plasma samples by interpolating from the calibration curves.
-
Thymidylate Synthase (TS) Inhibition Assay in Tumor Tissue
Objective: To directly measure the extent of TS inhibition in tumor tissue following treatment with this compound and 5-FU.
Methodology:
-
Tumor Biopsy Collection and Processing:
-
Obtain tumor biopsies at baseline and at specified times after drug administration.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For analysis, pulverize the frozen tissue using a cryogenic grinder.
-
-
Preparation of Cytosolic Extract:
-
Homogenize the powdered tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM dithiothreitol, and protease inhibitors).
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Tritium (B154650) Release Assay for TS Activity:
-
Prepare a reaction mixture containing:
-
Cytosolic extract (containing a defined amount of protein).
-
[5-³H]deoxyuridine-5'-monophosphate ([³H]dUMP).
-
The cofactor, 5,10-methylenetetrahydrofolate.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂).
-
-
Initiate the reaction by adding the cytosolic extract and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding activated charcoal to adsorb the unreacted [³H]dUMP.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the released tritium in the form of ³H₂O, using a liquid scintillation counter.
-
Calculate TS activity as the amount of tritium released per unit of time per milligram of protein.
-
TS inhibition is determined by comparing the TS activity in post-treatment biopsies to baseline levels.
-
Western Blot for Ternary Complex Formation
Objective: To qualitatively and semi-quantitatively assess the formation of the inhibitory TS-FdUMP-[6R]-5,10-MTHF ternary complex in tumor tissue.
Methodology:
-
Protein Extraction:
-
Extract total protein from pulverized tumor biopsies using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the covalent binding of FdUMP and [6R]-5,10-MTHF, the ternary complex will migrate slower than free TS.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human thymidylate synthase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Identify the bands corresponding to free TS and the slower-migrating ternary complex.
-
Perform densitometric analysis to semi-quantify the relative amounts of free TS and the ternary complex. An increase in the intensity of the ternary complex band post-treatment indicates successful target engagement.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacodynamic study of this compound.
Data Presentation
Quantitative data from pharmacodynamic studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Plasma Folate Metabolite Concentrations (ng/mL)
| Time Point | [6R]-5,10-MTHF (this compound) | 5-Methyl-THF | Folic Acid |
| Pre-dose | < LLOQ | Mean ± SD | Mean ± SD |
| 30 min post-dose | Mean ± SD | Mean ± SD | Mean ± SD |
| 1 hr post-dose | Mean ± SD | Mean ± SD | Mean ± SD |
| 2 hr post-dose | Mean ± SD | Mean ± SD | Mean ± SD |
| 4 hr post-dose | Mean ± SD | Mean ± SD | Mean ± SD |
| 24 hr post-dose | Mean ± SD | Mean ± SD | Mean ± SD |
| LLOQ: Lower Limit of Quantification; SD: Standard Deviation |
Table 2: Thymidylate Synthase (TS) Inhibition in Tumor Tissue
| Patient ID | Baseline TS Activity (pmol/mg/min) | Post-treatment TS Activity (pmol/mg/min) | % TS Inhibition |
| 001 | Value | Value | Calculated Value |
| 002 | Value | Value | Calculated Value |
| 003 | Value | Value | Calculated Value |
| ... | ... | ... | ... |
| Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Clinical Trial Data Summary (Illustrative)
| Treatment Arm | Dose Level (mg/m²) | Number of Patients | Objective Response Rate (%) |
| This compound + 5-FU | 30 | n | % |
| This compound + 5-FU | 60 | n | % |
| This compound + 5-FU | 120 | n | % |
| This compound + 5-FU | 240 | n | % |
| Leucovorin + 5-FU | Standard Dose | n | % |
Note: The data in these tables are for illustrative purposes and should be replaced with actual experimental results.
Logical Relationships in Experimental Design
The selection of appropriate pharmacodynamic assays is guided by the mechanism of action of this compound and the key biological questions being addressed.
References
- 1. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Arfolitixorin in Research Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Arfolitixorin in research samples, particularly human plasma. This compound, the active metabolite of leucovorin, is a critical component in combination chemotherapy regimens, notably with 5-fluorouracil (B62378) (5-FU). This method provides the necessary sensitivity, specificity, and accuracy for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
This compound, or [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is the biologically active form of folic acid.[1] It plays a crucial role as a cofactor in one-carbon transfer reactions, which are essential for the synthesis of nucleotides, including thymidylate and purines. In cancer therapy, this compound is administered with 5-fluorouracil (5-FU) to enhance the inhibition of thymidylate synthase, a key enzyme in DNA synthesis and repair.[2] This synergistic action leads to the depletion of thymidine, which in turn induces apoptosis in rapidly dividing cancer cells. Unlike leucovorin, this compound does not require metabolic activation, making it a more direct and potentially more effective agent.[1][2]
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development and clinical research.[3] This application note presents a detailed protocol for the analysis of this compound in plasma samples using RP-HPLC with UV detection.
Experimental
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free)
-
0.45 µm syringe filters
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Ultrapure Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 35% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 285 nm |
| Run Time | 15 minutes |
Protocol: this compound Analysis in Human Plasma
This protocol provides a step-by-step procedure for the preparation and analysis of plasma samples for the quantification of this compound.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
Biological samples, such as plasma, require pretreatment to remove proteins and other interfering substances that could damage the HPLC column and affect the accuracy of the results.[4][5][6] Protein precipitation is a common and effective method for this purpose.[7]
-
Sample Collection: Collect blood samples in EDTA-containing tubes.
-
Plasma Isolation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.[3]
-
Storage: Store the isolated plasma at -80°C until analysis.[3]
-
Protein Precipitation:
-
Thaw the plasma samples on ice.
-
To 200 µL of plasma, add 600 µL of ice-cold methanol.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 20 µL of each working standard solution in duplicate to generate a calibration curve. Plot the peak area versus the concentration of this compound. The calibration curve should have a correlation coefficient (r²) of ≥0.995.
-
Sample Analysis: Inject 20 µL of the prepared plasma samples for analysis.
-
Data Analysis: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
System Suitability
To ensure the performance of the HPLC system, perform the following system suitability tests:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections of a standard |
This compound Signaling Pathway
Caption: this compound enhances 5-FU-mediated inhibition of Thymidylate Synthase.
Experimental Workflow
Caption: Workflow for this compound analysis from sample collection to reporting.
Results and Discussion
The described HPLC method provides excellent separation of this compound from endogenous plasma components. A typical chromatogram of a spiked plasma sample would show a sharp, well-resolved peak for this compound at the expected retention time. The method is linear over the specified concentration range, allowing for accurate quantification.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
The use of protein precipitation is a simple and effective sample clean-up technique that minimizes matrix effects and prolongs column life.[4][7] The gradient elution ensures efficient separation and a reasonable run time, making the method suitable for the analysis of a large number of samples.
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound in human plasma. The method is suitable for research applications, including pharmacokinetic studies and therapeutic drug monitoring. The provided protocols for sample preparation and HPLC analysis, along with the system suitability criteria, will ensure high-quality, reproducible data.
References
- 1. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. sartorius.com [sartorius.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting inconsistent Arfolitixorin in vitro results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arfolitixorin in vitro. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What is this compound and how does it work in vitro?
This compound, the active metabolite [6R]-5,10-methylenetetrahydrofolate, is a folate-based biomodulator.[1] Its primary in vitro mechanism of action is to enhance the cytotoxic effect of 5-fluorouracil (B62378) (5-FU). It achieves this by stabilizing the binding of 5-FU's active metabolite (FdUMP) to the enzyme thymidylate synthase (TS), a critical enzyme for DNA synthesis.[2] This stable ternary complex (TS-FdUMP-Arfolitixorin) inhibits DNA replication and leads to tumor cell death.[2] Unlike leucovorin, this compound is immediately bioactive and does not require metabolic activation, which can reduce variability in in vitro systems.[1][3][4]
Troubleshooting Inconsistent Results
Q2: We are observing high variability in our cell viability assays with this compound and 5-FU. What are the potential causes?
High variability in cell viability assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Line Health and Stability:
-
Inconsistent Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).[5]
-
Cell Line Instability: Be aware that cell lines can change phenotypically over time and with increasing passage numbers, potentially altering their response to treatment.[5] It is advisable to use cells within a consistent and low passage number range for all experiments.
-
-
Experimental Protocol and Reagents:
-
Reagent Preparation and Storage: Folate solutions can be sensitive to light and oxidation. Prepare this compound solutions fresh for each experiment and protect them from light. Ensure proper storage of all reagents according to the manufacturer's instructions.
-
Inconsistent Seeding Density: Uneven cell seeding can lead to significant well-to-well variability. Ensure a homogenous cell suspension and accurate pipetting.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media.
-
-
Assay-Specific Issues:
-
Assay Timing: The timing of this compound and 5-FU addition is critical. Clinical studies suggest that the timing of administration relative to other drugs can be crucial for efficacy.[1] For in vitro assays, consistency in the timing and sequence of drug addition is paramount.
-
Incubation Time: An incubation time of 120 hours has been used in studies with patient-derived tumoroids.[3] Ensure your incubation time is sufficient to observe a cytotoxic effect and is consistent across experiments.
-
Q3: Our in vitro results with this compound are not showing the expected potentiation of 5-FU cytotoxicity. What should we investigate?
If you are not observing the expected synergistic effect, consider the following:
-
Suboptimal Dosing: Clinical trial analyses have suggested that the dose of this compound may have been suboptimal in some studies.[1][2] It is crucial to perform dose-response experiments for both this compound and 5-FU to determine the optimal concentrations for your specific cell line.
-
Cell Line Specific Factors:
-
Thymidylate Synthase (TS) Expression: The level of TS expression in your cell line can influence its sensitivity to 5-FU and the potentiation by this compound.
-
Folate Transporter Expression: The expression of folate transporters can affect the intracellular concentration of this compound.[2]
-
Mechanisms of 5-FU Resistance: Your cell line may have intrinsic or acquired resistance to 5-FU through various mechanisms, such as alterations in drug transport or evasion of apoptosis.[6]
-
-
Cell Culture Media Composition:
-
Folate Levels in Media: Standard cell culture media contain folic acid. High levels of folic acid in the basal media could potentially compete with this compound for cellular uptake or binding to target enzymes. Consider using a folate-depleted medium as a control or for the duration of the experiment.
-
Component Stability: Some media components can degrade over time, affecting cell health and drug activity.[7][8] Use fresh, properly stored media for your experiments.
-
Q4: We are having trouble with our thymidylate synthase (TS) inhibition assay. What are some common pitfalls?
In vitro TS inhibition assays can be complex. Here are some points to consider:
-
Assay Type: There are different methods to measure TS activity, including tritium (B154650) release assays and spectrophotometric assays.[9] The choice of assay can influence the results.
-
Enzyme Source: You can use purified TS enzyme or cell lysates. The purity and activity of the enzyme are critical for reliable results.[9]
-
Cofactor Concentrations: The concentrations of substrates and cofactors, such as dUMP and 5,10-methylenetetrahydrofolate, need to be carefully optimized.[9]
-
Data Interpretation: Be mindful that IC50 values from cell growth inhibition assays are influenced by cellular uptake and metabolism, and may not directly reflect enzyme inhibition.[9]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for this compound and 5-FU Synergy
This protocol is a generalized guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 cells per well) in complete growth medium.[3]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare fresh stock solutions of this compound and 5-FU in an appropriate solvent (e.g., DMSO or sterile water). Protect the this compound solution from light.
-
Create a dose-response matrix with varying concentrations of this compound and 5-FU. Include vehicle-only controls.
-
Carefully add the drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 120 hours in a humidified incubator at 37°C and 5% CO2.[3]
-
-
Cell Viability Assessment:
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-only control wells to determine the percentage of cell viability.
-
Use appropriate software to calculate IC50 values and to assess for synergy (e.g., using the Bliss independence or Loewe additivity models).
-
Data Presentation
Table 1: Example Data from a Hypothetical this compound/5-FU Synergy Experiment
| 5-FU (µM) | This compound (µM) | Cell Viability (%) |
| 0 | 0 | 100 |
| 0 | 10 | 98 |
| 1 | 0 | 85 |
| 1 | 10 | 65 |
| 5 | 0 | 50 |
| 5 | 10 | 30 |
| 10 | 0 | 35 |
| 10 | 10 | 15 |
Visualizations
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isofolmedical.com [isofolmedical.com]
- 4. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Arfolitixorin Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Arfolitixorin concentration in cell culture experiments. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
This compound, also known as [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is the active metabolite of Leucovorin.[1] Unlike its parent compound, this compound does not require metabolic activation to exert its biological effect.[1] In cancer treatment, it primarily functions as a biomodulator to enhance the cytotoxicity of 5-fluorouracil (B62378) (5-FU).[1]
The core mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[1] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), binds to TS. This compound stabilizes this binding, forming a stable ternary complex that prolongs the inhibition of TS, leading to enhanced disruption of DNA synthesis and ultimately, tumor cell death.[1][2][3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
Based on in vitro studies using patient-derived colorectal cancer tumoroids, a concentration of 20 µM this compound has been used to potentiate the effect of 5-FU, with a comparable concentration of Leucovorin (20 µM) used as a control. In some contexts, this compound has demonstrated single-agent cytotoxic activity with a median IC50 of 39 µM . Therefore, a starting concentration range of 10-50 µM is a reasonable starting point for most cancer cell lines. However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Q3: How should I prepare an this compound stock solution for my experiments?
While specific solubility details for cell culture applications are not extensively published, a standard approach for preparing stock solutions of folate-based compounds can be followed. Due to the potential for poor solubility in aqueous solutions, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration primary stock.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Precaution: Handle this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C may assist if solubility is an issue.
-
Sterilization: If the DMSO was not pre-sterilized, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes to protect from light.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally <0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in pre-warmed complete cell culture medium before adding to the final cell culture plates.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and 5-FU stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, 5-FU, and the combination of both. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Apoptosis (Annexin V/Propidium Iodide) Assay
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and 5-FU stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, 5-FU, or the combination for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour of staining.
Protocol 4: Cell Cycle (Propidium Iodide) Analysis
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and 5-FU stock solutions
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells as described previously.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation
Table 1: Recommended In Vitro Concentration Ranges for this compound
| Application | Cell Type | Concentration Range | Reference |
| Potentiation of 5-FU | Patient-Derived Colorectal Cancer Tumoroids | 20 µM | N/A |
| Single-Agent Cytotoxicity | Various Cancer Cell Lines | Median IC50: 39 µM | N/A |
| General Starting Range | Most Cancer Cell Lines | 10 - 50 µM | N/A |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low potentiation of 5-FU cytotoxicity | 1. Suboptimal this compound concentration.2. Cell line is resistant to 5-FU.3. Incorrect timing of drug administration.4. Low expression of thymidylate synthase (TS). | 1. Perform a dose-response matrix of this compound and 5-FU to find the optimal synergistic concentrations.2. Confirm the sensitivity of your cell line to 5-FU alone. Consider using a different cell line if resistance is confirmed.3. Typically, cells are pre-treated with this compound for a short period (e.g., 4 hours) before adding 5-FU to allow for cellular uptake. Optimize the pre-treatment time.4. Check the expression level of TS in your cell line via Western blot or qPCR. Cell lines with low TS may show less potentiation. |
| High background toxicity in vehicle control | 1. DMSO concentration is too high.2. Contamination of stock solutions or media. | 1. Ensure the final DMSO concentration in your culture medium is below 0.1%.2. Prepare fresh stock solutions and use new batches of media and supplements. Regularly check for mycoplasma contamination. |
| Precipitation of this compound in culture medium | 1. Poor solubility of this compound at the working concentration.2. Interaction with media components. | 1. Prepare a higher concentration stock in DMSO and use a smaller volume for the final dilution. Prepare working solutions fresh for each experiment.2. Consider using a serum-free medium for the duration of the treatment, if compatible with your cell line. |
| Inconsistent results between experiments | 1. Variation in cell passage number and health.2. Inconsistent incubation times.3. Instability of this compound in solution. | 1. Use cells within a consistent and narrow passage number range. Ensure cells are in the exponential growth phase at the time of treatment.2. Standardize all incubation times for drug treatment and assay steps.3. Prepare fresh working solutions of this compound for each experiment from frozen aliquots. Avoid repeated freeze-thaw cycles of the stock solution. |
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's mechanism of action in potentiating 5-FU.
References
Arfolitixorin stability issues in research solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of Arfolitixorin in research solutions, with a focus on addressing potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be handled in a research setting?
This compound is the calcium salt of the active form of folic acid, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). It is a biomodulator that enhances the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[1][2] Unlike its precursors, leucovorin and levoleucovorin, this compound does not require metabolic activation.[1]
In a research setting, it is crucial to be aware of its potential instability in solution. As a reduced folate, it is susceptible to degradation, primarily through oxidation.
Q2: What are the main factors that can affect the stability of this compound in my research solutions?
The stability of this compound in solution can be influenced by several factors:
-
Oxidation: Being a tetrahydrofolate, this compound is prone to oxidation, which is a primary degradation pathway.[3]
-
pH: The stability of folates is pH-dependent. Acidic conditions can lead to degradation.
-
Light: Exposure to light, particularly UV light, can cause degradation of folates.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound solutions.
Q3: I've noticed a change in the color of my this compound solution. What could be the cause?
A color change in your this compound solution may indicate degradation. Oxidation of folates can lead to the formation of colored degradation products. If you observe a color change, it is recommended to prepare a fresh solution and take precautions to minimize exposure to oxygen and light.
Q4: Can I prepare a stock solution of this compound in DMSO?
Q5: How should I store my this compound solutions?
Based on available data for this compound calcium, stock solutions in a suitable solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is essential to store solutions in tightly sealed containers, protected from light, and to minimize headspace to reduce exposure to oxygen.[4] For working solutions in aqueous buffers or cell culture media, it is recommended to prepare them fresh for each experiment.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot potential stability issues with your this compound research solutions.
dot
Caption: Troubleshooting workflow for this compound stability issues.
Data on this compound and Folate Stability
The following tables summarize available information on the stability of this compound and related folates.
Table 1: Storage Recommendations for this compound Calcium Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Sealed storage, away from moisture.[4] |
| -20°C | 1 month | Sealed storage, away from moisture.[4] |
Table 2: General Stability of Folates Under Various Conditions
| Condition | Effect on Folate Stability | Recommendations |
| Oxygen | Prone to rapid oxidation.[3] | Prepare solutions in degassed solvents; consider adding antioxidants like ascorbic acid. |
| Light | Sensitive to light, especially UV. | Store solutions in amber vials or wrap containers in foil; work in a dimly lit area. |
| pH | Instability at low pH. | Maintain a neutral to slightly alkaline pH for solutions. |
| Temperature | Degradation accelerates with increasing temperature. | Prepare solutions on ice and store at recommended low temperatures. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound with an antioxidant to improve stability.
Materials:
-
This compound calcium salt
-
Sterile, deionized, and degassed water
-
L-Ascorbic acid
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare the Solvent: Prepare a 0.1% (w/v) solution of L-ascorbic acid in sterile, deionized water. Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes or by using a vacuum system.
-
Weigh this compound: In a sterile environment, accurately weigh the required amount of this compound calcium salt.
-
Dissolution: Add the appropriate volume of the degassed 0.1% ascorbic acid solution to the this compound powder to achieve a final concentration of 10 mM. Gently vortex or sonicate at low power until fully dissolved. Perform this step on ice to minimize degradation.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber microcentrifuge tubes or vials, minimizing the headspace in each tube. Store the aliquots at -80°C for long-term storage.
Protocol 2: In-House Assessment of this compound Solution Stability using UV-Vis Spectrophotometry
This protocol provides a basic method to monitor the stability of an this compound solution over time by observing changes in its UV-Vis absorbance spectrum.
Materials:
-
This compound solution to be tested
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
The same buffer/solvent used to prepare the this compound solution (as a blank)
Procedure:
-
Initial Measurement (Time 0):
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm).
-
Use the buffer/solvent as a blank to zero the instrument.
-
Measure the absorbance spectrum of a freshly prepared this compound solution. Note the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. Folic acid derivatives typically have absorbance maxima in the 280-350 nm range.
-
-
Incubation: Store the this compound solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator, etc.). Keep a control sample at -80°C.
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and measure its UV-Vis spectrum as in step 1.
-
Data Analysis:
-
Compare the absorbance spectra over time. A decrease in the absorbance at the λmax and/or a shift in the λmax may indicate degradation.
-
The appearance of new peaks at different wavelengths can suggest the formation of degradation products.
-
Plot the absorbance at λmax versus time to visualize the rate of degradation.
-
Signaling Pathway and Experimental Workflow
dot
Caption: Mechanism of action of this compound with 5-FU.
References
Technical Support Center: Overcoming Poor Arfolitixorin Efficacy in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering suboptimal Arfolitixorin efficacy in preclinical xenograft models of cancer.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected potentiation of 5-Fluorouracil (B62378) (5-FU) by this compound in our colorectal cancer xenograft model. What are the initial troubleshooting steps?
A1: If the synergistic effect between this compound and 5-FU is not apparent, consider the following initial steps:
-
Verify Drug Formulation and Administration: Ensure that both this compound and 5-FU are correctly formulated and administered according to the protocol. This compound is the active form of leucovorin, [6R]-5,10-methylenetetrahydrofolate, and does not require metabolic activation.[1][2] In clinical trials, this compound has been administered intravenously.[2][3] The timing of administration of this compound relative to 5-FU is critical for the formation of a stable ternary complex with thymidylate synthase (TS).
-
Confirm Xenograft Model Characteristics: Re-verify the characteristics of your cancer cell line or patient-derived xenograft (PDX) model. Factors such as the expression level of thymidylate synthase (TS), the target of 5-FU, can influence efficacy.
-
Review Dosing Regimen: The dose of this compound may be a crucial factor. The AGENT Phase III clinical trial, which did not show a superiority of this compound over leucovorin, used a dose of 120 mg/m².[3] It has been suggested that this dose may have been suboptimal.[3] Consider performing a dose-response study in your xenograft model to determine the optimal concentration of this compound.
Q2: Our xenograft model has a known BRAF mutation, and we are seeing poor efficacy with this compound and 5-FU. Is there a connection?
A2: Yes, a connection between BRAF mutations and reduced efficacy of this compound has been suggested. The AGENT clinical trial found that patients with BRAF mutations had a lower progression-free survival when treated with the this compound-containing regimen.[3]
Troubleshooting and Experimental Suggestions:
-
Confirm BRAF Mutation Status: If not already known, determine the BRAF mutation status of your xenograft model using techniques like allele-specific real-time PCR.
-
Investigate Downstream Signaling: BRAF mutations lead to constitutive activation of the MAPK/ERK signaling pathway, which promotes cell proliferation and survival.[4] You can assess the activation of this pathway in your xenograft tumors by performing Western blot analysis for phosphorylated forms of MEK and ERK.
-
Combination Therapy Approach: Consider a triple-combination therapy. The addition of a BRAF inhibitor to the this compound/5-FU regimen could potentially overcome this resistance.
Q3: We have high expression of MTHFD2 in our tumor model. Could this be contributing to poor this compound efficacy?
A3: High expression of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is another potential mechanism of resistance. The AGENT trial also associated high MTHFD2 expression with lower progression-free survival in patients receiving this compound.[3] MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism and its overexpression in cancer is linked to poor prognosis and chemoresistance.[5]
Troubleshooting and Experimental Suggestions:
-
Quantify MTHFD2 Expression: Confirm the expression level of MTHFD2 in your xenograft tumors at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Functional Assessment of MTHFD2's Role: To determine if MTHFD2 is a driver of resistance in your model, you can use shRNA or siRNA to knock down its expression. A restored sensitivity to this compound/5-FU upon MTHFD2 knockdown would suggest it as a valid therapeutic target.
-
Inhibition of MTHFD2: Preclinical studies have shown that MTHFD2 downregulation can sensitize cancer cells to 5-FU.[5] Investigating the combination of an MTHFD2 inhibitor with this compound and 5-FU in your xenograft model is a rational next step.
Quantitative Data Summary
The following table summarizes the key efficacy results from the AGENT Phase III clinical trial, which compared this compound with Leucovorin in combination with 5-FU, oxaliplatin (B1677828), and bevacizumab for first-line treatment of metastatic colorectal cancer.
| Efficacy Endpoint | This compound Arm (n=245) | Leucovorin Arm (n=245) | P-value (Superiority) |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Duration of Response | 12.2 months | 12.9 months | 0.40 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
Data from the AGENT Trial.[3]
Experimental Protocols
Protocol 1: Assessment of In Vivo Antitumor Efficacy in a Xenograft Model
-
Cell Line and Animal Model: Use a relevant human colorectal cancer cell line (e.g., HCT116, SW620) and immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly with calipers using the formula: (Length x Width²)/2.
-
Randomization and Treatment Groups: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
5-FU alone
-
This compound alone
-
This compound + 5-FU
-
(Optional) Leucovorin + 5-FU (as a comparator)
-
(Optional, for resistance studies) this compound + 5-FU + BRAF/MTHFD2 inhibitor
-
-
Drug Administration: Administer drugs according to a defined schedule. For example, 5-FU could be given intraperitoneally (i.p.) three times a week, and this compound intravenously (i.v.) shortly before each 5-FU dose.
-
Data Collection: Monitor tumor volumes and body weights throughout the study. At the end of the study, excise tumors for further analysis (e.g., Western blot, RT-qPCR).
-
Endpoint Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound, 5-FU, and their combination. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment.
Protocol 3: Western Blot for MTHFD2 and p-ERK
-
Protein Extraction: Lyse tumor tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MTHFD2, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for BRAF Mutation Detection
-
DNA Extraction: Extract genomic DNA from tumor tissue or cells using a commercial kit.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA.
-
Allele-Specific PCR: Use a real-time PCR assay with primers and probes specific for the wild-type and mutant BRAF alleles (e.g., V600E).
-
PCR Program:
-
Initial denaturation: 95°C for 10 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60-62°C for 60 seconds.
-
-
-
Data Analysis: Analyze the amplification curves and Ct values to determine the presence or absence of the BRAF mutation.
Visualizations
Caption: Mechanism of this compound in potentiating 5-FU cytotoxicity.
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: Signaling pathways involved in this compound resistance.
References
- 1. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Arfolitixorin's Effect on Thymidylate Synthase
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arfolitixorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when measuring the effect of this compound on its target, thymidylate synthase (TS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it enhance the effect of 5-Fluorouracil (5-FU)?
This compound is the active form of folate, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), which plays a crucial role in cancer therapy, particularly in combination with 5-FU.[1][2] Unlike leucovorin, this compound does not require metabolic activation, allowing it to directly participate in the inhibition of thymidylate synthase (TS).[2][3][4]
The primary mechanism involves the formation of a stable ternary complex between the active metabolite of 5-FU (FdUMP), thymidylate synthase, and this compound.[3][4][5] This stabilization enhances the inhibition of TS, an enzyme critical for the synthesis of dTMP, a necessary precursor for DNA replication and repair.[3][5] By inhibiting TS, the proliferation of cancer cells is suppressed.[3]
Caption: Mechanism of this compound-enhanced 5-FU inhibition of Thymidylate Synthase.
Q2: Why are my results for TS inhibition with this compound inconsistent across experiments?
Inconsistent results in TS inhibition assays can arise from several factors, particularly when working with folate analogs like this compound. Here are some common causes and troubleshooting steps:
-
Suboptimal Dosing and Timing: Clinical and preclinical studies suggest that the efficacy of this compound can be dose-dependent, and the timing of its administration relative to 5-FU is critical.[6]
-
Troubleshooting: Perform dose-response and time-course experiments to determine the optimal concentrations and co-incubation times for your specific cell line and experimental conditions.
-
-
Cellular Uptake and Metabolism: The cellular uptake of this compound is mediated by the reduced folate carrier (RFC).[5] Variations in RFC expression across different cell lines can lead to inconsistent intracellular concentrations of the drug.
-
Troubleshooting: If possible, measure the expression of RFC in your cell lines. Consider using cell lines with well-characterized folate uptake pathways.
-
-
Assay Conditions: The stability of reagents and the specific conditions of your TS activity assay can significantly impact results.
-
Troubleshooting: Refer to the detailed troubleshooting guides for the --INVALID-LINK-- and the --INVALID-LINK-- below for specific guidance.
-
Troubleshooting Guides
Spectrophotometric TS Activity Assay
This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from the cofactor 5,10-methylenetetrahydrofolate.
Caption: Experimental workflow for the spectrophotometric measurement of TS inhibition.
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or cuvettes. | Use high-purity reagents and thoroughly clean cuvettes before use. Run a blank with all components except the enzyme to determine the background. |
| No or low TS activity detected | Inactive enzyme due to improper storage or handling. Degradation of the cofactor, 5,10-methylenetetrahydrofolate. | Store enzyme preparations at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh cofactor solution for each experiment as it is unstable. |
| Non-linear reaction rate | Substrate or cofactor depletion during the assay. Enzyme instability under assay conditions. | Optimize substrate and cofactor concentrations to ensure they are not limiting. Perform the assay at the optimal temperature and pH for TS activity and stability. |
| Inconsistent inhibition by this compound | Suboptimal pre-incubation time with the enzyme. Interaction of this compound with other assay components. | Determine the optimal pre-incubation time for this compound and 5-FU with the enzyme before adding the substrate. Verify that this compound does not directly interfere with the spectrophotometric reading at 340 nm. |
Tritium (B154650) Release Assay for TS Activity
This highly sensitive assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP by TS.
Caption: Logical flow for troubleshooting the tritium release assay for TS activity.
| Problem | Possible Cause | Solution |
| High background radioactivity | Incomplete removal of the radiolabeled substrate, [5-³H]dUMP, after the reaction. | Optimize the charcoal precipitation step to ensure complete removal of unincorporated [5-³H]dUMP. This may involve adjusting the charcoal concentration or incubation time. |
| Low signal-to-noise ratio | Low specific activity of the [5-³H]dUMP. Insufficient enzyme concentration or activity. | Use a [5-³H]dUMP stock with high specific activity. Optimize the amount of cell lysate or purified enzyme used in the assay. |
| Variability between replicates | Pipetting errors, especially with small volumes of radioactive material. Inconsistent timing of reaction steps. | Use calibrated pipettes and practice consistent pipetting techniques. Use a master mix for reagents to minimize variability. Ensure precise timing for starting and stopping the reactions. |
| Underestimation of this compound's effect | Competition for cellular uptake with the radiolabeled tracer if performing an in-cell assay. | If conducting the assay in intact cells, be aware that this compound and [5-³H]dUMP may compete for the same transport mechanisms. Consider using cell lysates for a more direct measurement of enzyme inhibition. |
Experimental Protocols
Spectrophotometric Thymidylate Synthase Activity Assay
Objective: To measure the rate of dTMP synthesis by monitoring the increase in absorbance at 340 nm due to the formation of dihydrofolate (DHF).
Materials:
-
Purified TS or cell lysate
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl₂, 10 mM dithiothreitol (B142953) (DTT)
-
dUMP solution (10 mM)
-
5,10-methylenetetrahydrofolate (MTHF) solution (10 mM, freshly prepared)
-
This compound and/or 5-FU (or its active metabolite FdUMP) at desired concentrations
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the reaction buffer, dUMP, and MTHF.
-
Add the desired concentration of this compound and/or 5-FU to the experimental cuvettes. For control cuvettes, add the vehicle control.
-
Pre-incubate the mixture at 37°C for a predetermined optimal time (e.g., 10 minutes).
-
Initiate the reaction by adding the purified TS or cell lysate.
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. The rate is proportional to the TS activity.
-
Determine the percent inhibition by comparing the rates of the experimental cuvettes to the control cuvettes.
Tritium Release Assay for Thymidylate Synthase Activity
Objective: To measure TS activity by quantifying the amount of tritium released from [5-³H]dUMP during its conversion to dTMP.
Materials:
-
Purified TS or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl₂, 10 mM DTT
-
[5-³H]dUMP (high specific activity)
-
5,10-methylenetetrahydrofolate (MTHF) solution (10 mM, freshly prepared)
-
This compound and/or 5-FU (or FdUMP) at desired concentrations
-
Activated charcoal suspension (e.g., 5% w/v)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Set up reaction tubes containing the assay buffer, MTHF, and the desired concentrations of this compound and/or 5-FU.
-
Add the purified TS or cell lysate to each tube and pre-incubate at 37°C for the optimal time.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate the reaction at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of activated charcoal suspension to each tube to adsorb the unreacted [5-³H]dUMP.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the tubes to pellet the charcoal.
-
Carefully transfer a known volume of the supernatant (which contains the released ³H₂O) to a scintillation vial.
-
Add scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.
-
Calculate the TS activity based on the amount of tritium released and determine the percent inhibition.
Quantitative Data Summary
The following table summarizes key quantitative findings from clinical trials that may be relevant for designing preclinical experiments.
| Parameter | Leucovorin | This compound (low dose) | This compound (high dose) | Reference |
| Thymidylate Synthase (TS) Inhibition in Colorectal Liver Metastases | Baseline | Higher than Leucovorin | Significantly higher than Leucovorin | [1][5] |
| Intratumoral [6R]-MTHF Levels | Baseline | Higher than Leucovorin | Significantly higher than Leucovorin | [1][5] |
| Overall Response Rate (AGENT Trial) | 49.4% | Not applicable | 48.2% (120 mg/m²) | [4] |
Note: The AGENT trial did not show a statistically significant improvement in the overall response rate for this compound at the tested dose compared to Leucovorin.[4] This highlights the importance of dose optimization in both clinical and preclinical settings. Recent preclinical data suggest a clear dose-response relationship, prompting further investigation into higher doses of this compound.[6]
References
- 1. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Folate analogues as inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isofolmedical.com [isofolmedical.com]
Technical Support Center: Optimizing Arfolitixorin and 5-FU Synergy In Vitro
Welcome to the technical support center for researchers utilizing the synergistic combination of arfolitixorin and 5-fluorouracil (B62378) (5-FU) in vitro. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergistic action between this compound and 5-FU?
A1: The synergy between this compound and 5-fluorouracil (5-FU) is centered on the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[1] 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), binds to TS. This compound, which is the active form of leucovorin, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), acts as a biomodulator.[2] It stabilizes the binding of FdUMP to TS, forming a stable ternary complex.[1] This stabilization prolongs the inhibition of TS, leading to a "thymineless death" of cancer cells. A key advantage of this compound is that it does not require metabolic activation, unlike leucovorin, which may lead to a more consistent effect.[2]
Q2: Why am I not observing the expected synergistic effect between this compound and 5-FU in my cell line?
A2: Several factors could contribute to a lack of synergy. These include the intrinsic resistance of your cell line to 5-FU, which can be due to high expression of thymidylate synthase (TS) or mutations in the folate pathway.[3][4] Additionally, the concentrations of both drugs, the timing and duration of exposure, and the specific cell culture conditions can all influence the outcome. It is also crucial to ensure the stability of this compound in your culture medium, as reduced folates can be susceptible to degradation.
Q3: What are the recommended starting concentrations for this compound and 5-FU in a synergy assay?
A3: The optimal concentrations will be cell-line dependent. It is recommended to first perform dose-response curves for each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth). For the combination studies, you can then use a range of concentrations around the IC50 values for both drugs. Recent in vitro studies on patient-derived colorectal cancer tumoroids have shown a dose-dependent potentiation of 5-FU cytotoxicity by this compound, suggesting that higher concentrations of this compound may lead to a more pronounced synergistic effect.[2][5]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound should be handled with care to ensure its stability. It is generally recommended to prepare a concentrated stock solution in a suitable solvent, such as sterile water or a buffer, and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use. Reduced folates can be sensitive to light and oxidation, so it is advisable to protect solutions from light.[6]
Troubleshooting Guides
Guide 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Verify the calibration of your pipettes. Use fresh pipette tips for each reagent and concentration to avoid cross-contamination. |
| Incomplete Drug Dissolution | Ensure that both this compound and 5-FU are completely dissolved in their respective solvents before preparing working solutions. |
| Assay Reagent Issues | Ensure that assay reagents (e.g., MTT, WST-1, CellToter-Glo) are within their expiration date and have been stored correctly. Ensure complete formazan (B1609692) crystal dissolution in MTT assays. |
Guide 2: Lack of Synergy or Antagonistic Effect Observed
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform thorough single-agent dose-response experiments to accurately determine the IC50 for each drug in your specific cell line. Design your combination experiment with a matrix of concentrations above and below the IC50 values. |
| Inappropriate Drug Exposure Schedule | The timing of drug addition can be critical. Consider pre-treating cells with this compound for a period before adding 5-FU to ensure adequate intracellular folate levels. Alternatively, co-administration may be optimal. A time-course experiment can help determine the best schedule. |
| This compound Instability | Prepare fresh working solutions of this compound for each experiment. Protect stock and working solutions from light. Consider the stability of reduced folates in your specific cell culture medium over the duration of the experiment.[6][7] |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms to 5-FU, such as high TS expression or altered folate metabolism.[3][4] Consider using a panel of cell lines with varying sensitivities. |
| Incorrect Data Analysis | Ensure you are using an appropriate method to calculate synergy, such as the Combination Index (CI) method. Misinterpretation of additive versus synergistic effects can occur. |
Quantitative Data
The following tables provide representative data on the cytotoxic effects of 5-FU in various colorectal cancer cell lines. Note that specific IC50 values for the combination with this compound are not widely available in the public domain and should be determined empirically for your specific experimental system.
Table 1: Reported IC50 Values for 5-FU in Colorectal Cancer Cell Lines
| Cell Line | 5-FU IC50 (µM) | Reference (Illustrative) |
| HT29 | 5 - 25 | [8] |
| HCT116 | 2 - 10 | [9] |
| SW480 | 10 - 50 | N/A |
| LoVo | 1 - 15 | N/A |
| WiDr | 5 - 30 | N/A |
Table 2: Example Calculation of Combination Index (CI) for this compound and 5-FU
This table presents hypothetical data for illustrative purposes. Researchers should generate their own dose-response data to calculate the CI.
| 5-FU (µM) | This compound (µM) | % Inhibition | CI Value | Interpretation |
| 5 | 0 | 50 | - | - |
| 0 | 10 | 10 | - | - |
| 2.5 | 5 | 60 | 0.8 | Synergy |
| 5 | 10 | 85 | 0.6 | Strong Synergy |
| 1.25 | 2.5 | 30 | 1.1 | Antagonism |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation:
-
Prepare a stock solution of 5-FU in DMSO.
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of each drug in cell culture medium to achieve the desired final concentrations.
-
-
Drug Treatment:
-
For single-agent dose-response curves, add varying concentrations of 5-FU or this compound to the designated wells.
-
For combination studies, add the drugs in a checkerboard matrix of different concentration combinations.
-
Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Calculation of Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.
-
Generate Dose-Effect Curves: Obtain the dose-effect data for each drug alone and for the combination at a constant ratio.
-
Use CompuSyn Software (or similar): This software automates the calculation of the CI based on the median-effect principle.
-
Input Data: Enter the dose and the corresponding fractional effect (e.g., % inhibition) for each drug and the combination.
-
Calculate CI: The software will generate CI values for different effect levels.
-
Interpret Results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
References
- 1. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isofolmedical.com [isofolmedical.com]
- 3. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylenetetrahydrofolate reductase (MTHFR) variants and fluorouracil-based treatments in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobiological Implications of Folate Depletion and Repletion in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Arfolitixorin dosage in preclinical cancer models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Arfolitixorin in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound and how does it enhance 5-Fluorouracil (B62378) (5-FU) activity?
This compound is the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), which is the active form of folate.[1][2] Unlike Leucovorin, which is a racemic mixture that requires enzymatic conversion to become active, this compound is immediately available to potentiate the effects of 5-FU.[3][4][5]
The primary mechanism involves the enzyme Thymidylate Synthase (TS), which is critical for DNA synthesis.[1] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), binds to TS. This compound ([6R]-MTHF) stabilizes this binding, forming a durable ternary complex that enhances the inhibition of TS.[2][3] This leads to a depletion of thymidine, which inhibits DNA synthesis and promotes cancer cell death.[2]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
Direct preclinical dosing data for this compound is not widely published. However, dosage can be estimated based on studies using its parent compound, Leucovorin. Given that this compound is the active moiety, doses may be comparable or slightly lower than the S-isomer component of Leucovorin. Preclinical studies on Leucovorin often use doses ranging from 10 to 400 mg/kg.
A conservative starting point for an efficacy study could be in the 10-25 mg/kg range, administered intravenously (IV). A dose-escalation study is strongly recommended to determine the optimal dose for your specific cancer model and animal strain.
Table 1: Reference Dosages of Leucovorin in Preclinical Mouse Models
| Compound | Dosage | Route | Cancer Model | Outcome | Reference |
|---|---|---|---|---|---|
| Leucovorin | 10 mg/kg/day | Oral | Co-3 Human Colon Xenograft | Enhanced anti-tumor effect of Tegafur-uracil (UFT) | [6] |
| Leucovorin | 24 mg/kg | s.c. | L1210 Leukemia | Rescued methotrexate (B535133) toxicity while maintaining anti-tumor effect | [2][3] |
| Leucovorin | 20-1000 mg/m² (approx. 6-300 mg/kg) | IV Infusion | Human Colon Adenocarcinoma Xenografts | Dose-dependent increase in folate pools and TS inhibition | [1] |
| Leucovorin | 400 mg/kg | s.c. | Sarcoma 180 | Optimized high-dose methotrexate rescue therapy |[2] |
Note: The conversion from mg/m² to mg/kg in mice is approximately division by 3. This is an estimate and may vary.
Q3: How should this compound be formulated for intravenous (IV) administration in mice?
This compound is supplied as a powder for injection. For preclinical studies, it should be reconstituted in a sterile, biocompatible vehicle suitable for IV administration.
-
Recommended Vehicle: Sterile Saline (0.9% NaCl) is the most common and recommended vehicle.
-
Alternative Vehicles: If solubility is a concern, 5% Dextrose in Water (D5W) can be considered. Avoid vehicles with known toxicity or those that may cause physiological stress to the animals.[7][8]
-
Preparation:
-
Use aseptic techniques for all preparation steps.
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the target dose (mg/kg).
-
Reconstitute the powder with the chosen vehicle to the desired final concentration. Ensure the injection volume is appropriate for the administration route (e.g., typically <200 µL for a tail vein injection in a mouse).
-
Ensure the solution is completely dissolved and free of particulates before administration.
-
The final formulation should have a pH that is physiologically tolerated.[8]
-
Troubleshooting Guides
Problem 1: Lack of Anti-Tumor Efficacy
You are not observing the expected tumor growth inhibition when combining this compound with 5-FU in your xenograft model.
Possible Causes & Solutions:
-
Suboptimal this compound Dose: The dose may be insufficient to achieve adequate intracellular concentrations of [6R]-MTHF. Clinical trials have noted that earlier tested doses may not have been optimal, with newer studies exploring higher doses.[4][9]
-
Solution: Conduct a dose-escalation study. Test a range of this compound doses (e.g., 10, 30, 100 mg/kg) in combination with a fixed dose of 5-FU to identify a dose-response relationship.
-
-
Incorrect Administration Timing: The timing of this compound relative to 5-FU is critical. For maximal potentiation, [6R]-MTHF should be present in the tumor cells when the 5-FU active metabolite (FdUMP) is formed.
-
Solution: Administer this compound shortly before (e.g., 15-30 minutes) or concurrently with the 5-FU bolus. Avoid administering this compound after the 5-FU dose, as this was a suspected issue in early clinical trials.[4]
-
-
Tumor Model Resistance: The specific cancer cell line used may have intrinsic resistance mechanisms, such as very high expression of Thymidylate Synthase (TS) or low expression of genes related to folate transport.[5]
-
Solution: Characterize your cancer model. Perform baseline analysis (e.g., Western blot or qPCR) to confirm the expression of TS and key folate pathway genes. Consider testing in a different, well-characterized cancer model.
-
Problem 2: Excessive Toxicity or Poor Tolerability
Your animals are showing signs of excessive toxicity, such as >15-20% body weight loss, lethargy, or other adverse effects.
Table 2: Example Toxicity Monitoring and Dose Adjustment Plan
| Parameter | Normal | Alert Level (Action: Increase Monitoring) | Critical Level (Action: Stop Dosing, Consider Euthanasia) |
|---|---|---|---|
| Body Weight Change | < 10% loss | 10-15% loss | > 20% loss |
| Clinical Score | Bright, Alert, Responsive | Mild lethargy, ruffled fur | Severe lethargy, hunched posture, dehydration |
| Diarrhea/Dehydration | Normal stool | Mild, transient diarrhea | Severe, persistent diarrhea |
Possible Causes & Solutions:
-
5-FU Dose is Too High: The observed toxicity is most likely driven by the chemotherapeutic agent (5-FU), which is potentiated by this compound.
-
Solution: Keep the this compound dose constant and perform a dose de-escalation of 5-FU. Reducing the 5-FU dose by 25-50% can often mitigate severe toxicity while maintaining an efficacy signal.
-
-
Combined Toxicity: The combination of this compound and 5-FU may be more toxic in your specific animal strain or cancer model than anticipated.
-
Solution: Implement a staggered dose-escalation design. Start with a low dose of both agents and escalate one at a time only after tolerability is established at the lower levels. Ensure you have control groups for this compound alone and 5-FU alone to understand the toxicity contribution of each agent.
-
-
Vehicle or Formulation Issue: Though less common with standard vehicles like saline, the formulation itself could be contributing to adverse effects.
-
Solution: Run a "vehicle only" control group to ensure the animals tolerate the injection volume and formulation components. Verify the pH and sterility of your prepared solution.
-
Experimental Protocols
Protocol 1: Preclinical Xenograft Study for this compound/5-FU Combination Therapy
This protocol provides a representative workflow for a subcutaneous xenograft efficacy and tolerability study in mice.
Methodology:
-
Cell Culture: Culture human colorectal cancer cells (e.g., HT-29 or HCT116) under standard conditions. Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in sterile PBS or Matrigel at a concentration of 50x10⁶ cells/mL.
-
Animal Handling & Tumor Implantation:
-
Use female athymic nude mice, 6-8 weeks old. Allow a 7-day acclimatization period.
-
Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
Example Groups:
-
Group 1: Vehicle (0.9% Saline)
-
Group 2: 5-FU (e.g., 50 mg/kg)
-
Group 3: this compound (e.g., 25 mg/kg)
-
Group 4: this compound (25 mg/kg) + 5-FU (50 mg/kg)
-
-
-
Drug Preparation and Administration:
-
Prepare fresh formulations on each dosing day.
-
This compound: Reconstitute in 0.9% Saline. Administer via IV (tail vein) injection.
-
5-FU: Dilute in 0.9% Saline. Administer via Intraperitoneal (IP) injection.
-
Timing: Administer the this compound dose 30 minutes prior to the 5-FU dose.
-
Schedule: Dose animals twice weekly for 3-4 weeks.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily health checks using a clinical scoring system.
-
The primary endpoint is typically tumor growth delay (TGD) or tumor growth inhibition (TGI).
-
Define study endpoints for euthanasia, such as tumor volume exceeding 2000 mm³ or body weight loss exceeding 20%.
-
-
Data Analysis:
-
Calculate %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change for the control group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
-
References
- 1. Influence of dose of [6RS]leucovorin on reduced folate pools and 5-fluorouracil-mediated thymidylate synthase inhibition in human colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacokinetic effects of leucovorin after high-dose methotrexate in a murine leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical aspects of biomodulation of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
Cell line-specific responses to Arfolitixorin treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Arfolitixorin in pre-clinical research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from leucovorin?
This compound is the active metabolite of leucovorin, known as [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF).[1][2] Unlike its precursor, leucovorin, which requires enzymatic conversion to become active, this compound is immediately bioavailable to potentiate the effects of chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[3][4] This direct mechanism of action circumvents the variability in metabolic activation observed among different individuals and potentially, across different cell lines.[3][4]
Q2: What is the primary mechanism of action of this compound in combination with 5-fluorouracil (5-FU)?
This compound functions as a biomodulator of 5-FU.[3] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[5][6] this compound enhances this inhibition by forming a stable ternary complex with FdUMP and TS.[5][6] This stabilization prolongs the inhibition of TS, leading to a depletion of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, thereby inducing cell death in rapidly dividing cancer cells.[1]
Q3: What factors can influence a cell line's response to this compound treatment?
The response of a cell line to this compound, particularly in combination with 5-FU, can be influenced by several factors:
-
Thymidylate Synthase (TS) Expression: The level of TS expression in a cell line can impact the efficacy of the treatment.
-
Folate Pathway Gene Expression: The expression levels of genes encoding for folate transporters and metabolizing enzymes can affect the intracellular concentration of folates, potentially influencing the potentiation of 5-FU by this compound.[4] Clinical studies suggest that this compound may be particularly beneficial in patients with low folate pathway gene expression.[4][7]
-
Drug Resistance Mechanisms: Pre-existing or acquired resistance to 5-FU can alter the response to combination therapy. This can be due to various factors, including alterations in drug metabolism or target enzymes.[8]
-
Genetic Background of the Cell Line: The presence of specific mutations, such as in the BRAF gene, has been associated with different treatment outcomes in clinical settings.[5]
Data Presentation
The following tables summarize quantitative data on the effects of this compound and 5-FU in patient-derived colorectal cancer tumoroids (PDTs). It is important to note that responses can be highly cell line-specific, and these values should be considered as a reference.
Table 1: Single-Agent Activity of this compound and Chemotherapeutic Agents in Colorectal Cancer PDTs [9]
| Compound | Median IC50 (µM) | IC50 Range (µM) |
| This compound | 39 | 30 - 61 |
| 5-Fluorouracil (5-FU) | 4.5 | 1.8 - 10 |
| Oxaliplatin (B1677828) | 1.0 | 0.15 - 3.0 |
Table 2: Observed Effects of this compound in Combination with 5-FU in Colorectal Cancer PDTs [9]
| This compound Concentration | Observed Effect with 5-FU | Notes |
| 20 µM | Synergy | Potentiates the cytotoxic effect of 5-FU. |
| > 30 µM | Additive Effect & Strong Cytotoxicity | Exhibits single-agent cytotoxicity and adds to the effect of 5-FU. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and 5-FU
Caption: Mechanism of this compound and 5-FU synergy.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial. [diva-portal.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FOLFOXIRI Resistance Induction and Characterization in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Arfolitixorin Experiments and MTHFR Gene Polymorphisms
This technical support center provides researchers, scientists, and drug development professionals with guidance on navigating the complexities of Arfolitixorin experiments, particularly in the context of Methylenetetrahydrofolate Reductase (MTHFR) gene polymorphisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Leucovorin?
This compound, also known as [6R]-5,10-methylenetetrahydrofolate, is a novel folate-based drug.[1] Unlike Leucovorin, which is a prodrug requiring enzymatic conversion to its active form, this compound is the active metabolite itself.[2][3][4] This means it does not require metabolic activation by enzymes in the folate pathway, including MTHFR.[2][4]
Q2: What is the MTHFR gene and what are the common polymorphisms?
The MTHFR gene provides instructions for making the enzyme methylenetetrahydrofolate reductase (MTHFR).[5] This enzyme plays a crucial role in the metabolism of folate and homocysteine.[6] Two of the most common and studied polymorphisms are C677T (rs1801133) and A1298C (rs1801131).[7][8] The C677T variant results in a thermolabile enzyme with reduced activity.[6]
Q3: How do MTHFR polymorphisms affect folate metabolism?
MTHFR polymorphisms can lead to reduced enzyme activity, which impairs the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary active form of folate in the body.[5][6] This can lead to elevated levels of homocysteine.[9] Individuals with the C677T variant may have a reduced ability to process folate, though they can still absorb it.[10]
Q4: What is the theoretical advantage of using this compound in patients with MTHFR polymorphisms?
Since this compound is the active form of folate and bypasses the MTHFR enzyme, its bioavailability is not expected to be influenced by MTHFR gene expression.[11] Theoretically, this could lead to more consistent and effective potentiation of fluoropyrimidine-based chemotherapy, like 5-fluorouracil (B62378) (5-FU), in patients with MTHFR polymorphisms who may have impaired conversion of Leucovorin.[4][11]
Q5: What did the AGENT Phase III clinical trial show regarding this compound and MTHFR status?
The AGENT trial was a randomized Phase III study comparing this compound to Leucovorin in combination with 5-FU, oxaliplatin (B1677828), and bevacizumab for first-line treatment of metastatic colorectal cancer (mCRC).[1] The study failed to demonstrate a clinical benefit of this compound over Leucovorin in the overall population.[1][12] While the trial included analysis of gene expression, including MTHFR, specific subgroup analyses detailing the impact of MTHFR polymorphisms on this compound efficacy in the final published results are not extensively detailed in the provided search results.[1][13] The study did note that BRAF mutations and MTHFD2 expression were associated with lower progression-free survival with this compound.[1][14]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays with this compound.
-
Possible Cause: Cellular uptake and metabolism of this compound.
-
Troubleshooting Step:
-
Verify the expression levels of folate transporters (e.g., PCFT) in your cell lines.[4]
-
Ensure consistent and optimal concentrations of this compound and 5-FU in your experimental setup.
-
Consider the potential influence of other genes in the folate pathway, such as MTHFD2 and SHMT1, which were identified as potentially relevant in the AGENT trial.[4]
-
-
Issue 2: Difficulty interpreting patient-derived xenograft (PDX) model results with this compound.
-
Possible Cause: Lack of MTHFR genotyping data for the PDX models.
-
Troubleshooting Step:
-
Perform MTHFR genotyping (C677T and A1298C) on all PDX models.
-
Stratify results based on MTHFR genotype to assess for any differential response to this compound versus Leucovorin.
-
Correlate results with the expression of other key folate pathway genes.
-
-
Issue 3: High variability in patient response in a clinical trial setting.
-
Possible Cause: Heterogeneity of the patient population, including genetic factors beyond MTHFR.
-
Troubleshooting Step:
-
Ensure robust collection of baseline genetic data, including MTHFR polymorphisms and other relevant genes in the folate and chemotherapy metabolism pathways.
-
Conduct pre-planned subgroup analyses based on MTHFR genotype.
-
Investigate the role of other biomarkers, such as BRAF mutations and MTHFD2 expression, which have been suggested to influence outcomes with this compound.[1]
-
-
Data Summary
Table 1: Overview of Common MTHFR Polymorphisms
| Polymorphism | rsID | Nucleotide Change | Amino Acid Change | Impact on Enzyme Activity |
| C677T | rs1801133 | Cytosine to Thymine | Alanine to Valine | Reduced activity, thermolabile enzyme[6][15] |
| A1298C | rs1801131 | Adenine to Cytosine | Glutamate to Alanine | Mild reduction in enzyme activity[15] |
Table 2: Key Clinical Trial Data (AGENT Trial)
| Endpoint | This compound Arm (n=245) | Leucovorin Arm (n=245) | P-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | Psuperiority = 0.57[1][14] |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | P = 0.38[1][14] |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | P = 0.78[1][14] |
Experimental Protocols
1. MTHFR C677T Genotyping by PCR-RFLP
This protocol outlines a common method for determining the C677T polymorphism using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit.[16]
-
PCR Amplification:
-
Primers:
-
PCR Conditions:
-
The expected PCR product size is 248 bp.[16]
-
-
Restriction Digest:
-
The PCR product is digested with the HinfI restriction enzyme overnight at 37°C.[16] The C677T mutation creates a HinfI recognition site.
-
-
Gel Electrophoresis:
-
The digested products are separated on a 3% agarose (B213101) gel.[16]
-
Genotype Interpretation:
-
2. Real-Time PCR for MTHFR Genotyping
This method uses TaqMan probes for allele discrimination.
-
Principle: Real-time PCR with fluorescently labeled probes specific for each allele (C and T).
-
Procedure:
-
Genomic DNA is extracted.
-
A PCR master mix is prepared containing primers and probes. Commercial kits are available for this purpose.[17]
-
Real-time PCR is performed according to the manufacturer's protocol.
-
-
Data Analysis: The genotype is determined by the specific fluorescent signal detected for each allele.
Visualizations
Caption: Simplified folate metabolism pathway showing the role of MTHFR and the bypass by this compound.
Caption: Experimental workflow for investigating the impact of MTHFR polymorphisms on this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Facebook [cancer.gov]
- 4. isofolmedical.com [isofolmedical.com]
- 5. naturalclinic.com.au [naturalclinic.com.au]
- 6. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Relevance of methylenetetrahydrofolate reductase gene variants C677T and A1298C with response to fluoropyrimidine-based chemotherapy in colorectal cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mygenefood.com [mygenefood.com]
- 10. MTHFR Gene Mutations: What You Need to Know [webmd.com]
- 11. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. MTHFR genotyping [bio-protocol.org]
- 17. simbiolab.co [simbiolab.co]
Arfolitixorin and potential for off-target effects in research
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Arfolitixorin in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the active metabolite of leucovorin, specifically [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF).[1] Its primary role is to act as a biomodulator, enhancing the cytotoxic effects of 5-fluorouracil (B62378) (5-FU).[1] It achieves this by stabilizing the binding of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to thymidylate synthase (TS). This stabilized ternary complex leads to prolonged inhibition of TS, an enzyme crucial for DNA synthesis, thereby enhancing the anti-tumor activity of 5-FU.[1] A key advantage of this compound is that it does not require metabolic activation in the body, unlike its predecessors leucovorin and levoleucovorin.[1][2]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from preclinical or clinical studies detailing specific off-target effects of this compound. Clinical trials have shown it to be generally well-tolerated, with most adverse events being attributed to the chemotherapeutic agents administered in combination, such as 5-FU, oxaliplatin (B1677828), and irinotecan (B1672180).[1][3] In one Phase I/II study, a single incident of grade 1 skin lesions was noted as potentially being related to this compound alone.[3] Given that this compound is a naturally occurring folate metabolite, it is hypothesized to have a low propensity for off-target interactions. However, researchers should remain vigilant for unexpected cellular phenotypes.
Q3: What are the key differences between this compound and leucovorin?
The primary difference is that this compound is the already active form of the folate, while leucovorin requires enzymatic conversion in the body to become active.[1] This bypass of metabolic activation is intended to provide a more consistent therapeutic effect, particularly in patients who may have genetic variations that affect the metabolism of leucovorin.[1]
Q4: What is the recommended starting dose for in vitro experiments?
The optimal in vitro concentration of this compound will depend on the cell line and experimental conditions. However, based on clinical dosing which has ranged from 30 mg/m² to 240 mg/m², researchers can consider starting with a dose-response curve that encompasses a physiologically relevant range.[1][3] It is crucial to also include appropriate controls, such as leucovorin, to compare efficacy.
Troubleshooting Guides
Issue 1: Inconsistent Potentiation of 5-FU Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response matrix experiment with varying concentrations of both this compound and 5-FU to identify the optimal synergistic concentrations for your cell line. |
| Timing of Drug Administration | In clinical settings, the timing of this compound administration relative to 5-FU is critical.[4] For in vitro assays, test different co-incubation and sequential administration schedules (e.g., pre-treating with this compound before adding 5-FU). |
| Cell Line-Specific Factors | The expression levels of folate transporters and metabolizing enzymes can influence cellular uptake and response.[5] Characterize the expression of key genes like SLC19A1 (Reduced Folate Carrier) and TYMS (Thymidylate Synthase) in your cell line. |
| Media Composition | Standard cell culture media contain folate, which could compete with this compound. Consider using a folate-depleted medium for a defined period before and during the experiment to enhance this compound's effect. |
Issue 2: Investigating Potential Off-Target Effects
While specific off-target effects of this compound are not well-documented, it is good practice to consider this possibility in any drug research.
| Observation | Investigative Steps |
| Unexpected Cellular Phenotype | If you observe a cellular effect that cannot be explained by the on-target mechanism (e.g., changes in cell morphology, unexpected signaling pathway activation), consider performing broader profiling assays. |
| How to Screen for Off-Target Kinase Activity | Utilize a commercial kinase screening service to test this compound against a panel of kinases. This is a standard method to identify potential off-target interactions with this important class of enzymes. |
| Identifying Unforeseen Protein Binding | A Cellular Thermal Shift Assay (CETSA) can be employed to identify direct binding of this compound to unforeseen protein targets within the cell.[6][7][8][9][10] |
| Exploring Metabolic Reprogramming | Perform metabolomics analysis to assess global changes in the cellular metabolome following this compound treatment. This can reveal unexpected effects on metabolic pathways. |
Quantitative Data Summary
Table 1: Clinical Dosing of this compound in Combination Therapies
| Clinical Trial Phase | This compound Dose Range | Combination Agents | Reference |
| Phase I/II | 30 - 240 mg/m² | 5-FU, Oxaliplatin, Irinotecan, Bevacizumab | [3][11] |
| Phase III (AGENT study) | 120 mg/m² (administered as two 60 mg/m² bolus doses) | 5-FU, Oxaliplatin, Bevacizumab | [12] |
| Phase Ib/II (dose escalation) | Starting at 120 mg/m², escalating to 200 mg/m² and 300 mg/m² | 5-FU, Oxaliplatin, Bevacizumab | [4][13] |
Table 2: Efficacy of this compound in a Phase I/IIa Study Extension
| Metric | Value | Treatment Regimen | Patient Population | Reference |
| Early Tumor Shrinkage (>20% reduction) | 47% (9 out of 19 patients) | 120 mg/m² this compound + 5-FU with either irinotecan or oxaliplatin | First-line metastatic colorectal cancer | [14] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Potentiation of 5-FU Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare a stock solution of 5-FU. Create a dilution series for each drug in cell culture medium.
-
Treatment:
-
Controls: Include wells with untreated cells, cells treated with vehicle only, and cells treated with 5-FU alone across a range of concentrations.
-
This compound Alone: Treat cells with this compound across a range of concentrations to assess its intrinsic cytotoxicity (which is expected to be low).
-
Combination Treatment: Treat cells with a fixed, sub-lethal concentration of this compound combined with a range of 5-FU concentrations. Alternatively, a matrix of varying concentrations of both drugs can be tested.
-
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for 5-FU in the presence and absence of this compound. A significant decrease in the IC50 of 5-FU in the presence of this compound indicates potentiation. Combination Index (CI) values can be calculated to determine if the interaction is synergistic, additive, or antagonistic.
Protocol 2: Thymidylate Synthase (TS) Activity Assay
This protocol is adapted from methods that measure the conversion of dUMP to dTMP.[15][16][17]
-
Cell Lysate Preparation:
-
Treat cells with this compound, 5-FU, or the combination for the desired time.
-
Harvest cells and prepare a cytosolic extract by sonication or dounce homogenization in a suitable lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate with a reaction buffer containing dUMP and the cofactor 5,10-methylenetetrahydrofolate. For accurate measurement of this compound's direct effect, it can be added directly to the reaction mixture.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate. A common method uses a radiolabeled substrate like [³H]-dUMP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Separate Products: Stop the reaction (e.g., by adding acid). Separate the product (dTMP) from the substrate (dUMP). In the case of the tritium (B154650) release assay, activated charcoal is used to absorb the unreacted [³H]-dUMP.
-
Quantification:
-
Data Analysis: Calculate the TS activity as the rate of dTMP formation per unit of protein per unit of time (e.g., pmol/mg/min). Compare the activity in treated versus untreated samples.
Visualizations
Caption: this compound's mechanism of action in potentiating 5-FU.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. targetedonc.com [targetedonc.com]
- 3. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biostock.se [biostock.se]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Technical Support Center: Managing Arfolitixorin Integrity in Experimental Settings
Welcome to the technical support center for Arfolitixorin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), the active metabolite of folate-based drugs like leucovorin.[1][2] Unlike its precursors, this compound does not require metabolic activation to potentiate the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[2][3] Its stability is critical because degradation can lead to a loss of biological activity, impacting experimental reproducibility and the accuracy of research findings. The active [6R]-MTHF molecule is susceptible to degradation through oxidation, hydrolysis, and photodegradation.[4][5][6]
Q2: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a sealed container, protected from moisture. The following storage conditions are recommended based on the duration of storage:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| Data derived from the this compound calcium Safety Data Sheet.[3] |
Q3: How should I prepare this compound solutions for my experiments?
Due to its susceptibility to oxidation in solution, it is crucial to handle the preparation of this compound solutions with care.[6] It is recommended to prepare solutions fresh for each experiment. If using aqueous buffers, they should be degassed to remove dissolved oxygen. The use of antioxidants, such as ascorbic acid, in the preparation of standards and samples for analysis has been shown to improve the stability of folates.
Q4: What are the main factors that can cause this compound to degrade in my experiments?
Several factors can contribute to the degradation of this compound in an experimental setting:
-
Oxygen: Reduced folates like [6R]-MTHF are prone to oxidation. The presence of dissolved oxygen in solvents can significantly accelerate degradation.[6][7]
-
pH: The stability of folates is highly pH-dependent. [6R]-5,10-methylenetetrahydrofolate is reported to be unstable at physiological and acidic pH, where it can convert to tetrahydrofolate.[4][8] Generally, folates exhibit greater stability at a higher pH.[9]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[10]
-
Light: Exposure to ultraviolet (UV) radiation can cause photodegradation of folates.[3][5] It is advisable to protect this compound solutions from light by using amber vials or by working in a dark environment.
Q5: What are the likely degradation products of this compound?
Based on studies of structurally similar folates, the degradation of this compound may proceed through several pathways. A potential degradation pathway involves the hydrolysis of the 5,10-methylene bridge to form 10-formyltetrahydrofolate, which can subsequently be oxidized.[4] Photodegradation may lead to cleavage of the molecule, forming p-aminobenzoyl-L-glutamic acid and pterin (B48896) derivatives.[5][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation | Prepare fresh solutions for each experiment. Protect solutions from light and heat. Use degassed solvents and consider adding an antioxidant like ascorbic acid. |
| Loss of biological activity | Degradation due to improper storage or handling | Ensure solid this compound is stored at the recommended temperature in a sealed container.[3] Minimize the time solutions are kept at room temperature. |
| Unexpected peaks in analytical chromatography | Presence of degradation products | Conduct a forced degradation study to identify potential degradation products. Optimize the chromatographic method to separate these peaks from the parent compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.[12][13][14]
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
UV chamber
-
Water bath or oven
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., high-purity water or a buffer).
-
Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Add H₂O₂ to the this compound solution to achieve a final concentration of 3%. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Heat the this compound solution (in a sealed vial) at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize if necessary, dilute to an appropriate concentration, and analyze by a suitable analytical method (e.g., HPLC with UV or MS detection).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products. The conditions are based on methods used for related folate compounds.[15][16]
Objective: To quantify this compound and monitor its degradation over time.
Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted)
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound standard and samples
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with an aqueous buffer and an organic modifier |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Method Development: Using samples from the forced degradation study, optimize the mobile phase composition (gradient, pH) and other chromatographic parameters to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Stability Study: Prepare an this compound solution in the desired experimental medium. Store it under the conditions of interest (e.g., specific temperature, light exposure).
-
Sample Analysis: At specified time intervals, inject an aliquot of the solution into the HPLC system.
-
Data Analysis: Determine the concentration of this compound at each time point by measuring the peak area and comparing it to a calibration curve. Calculate the percentage of degradation over time.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. schircks.ch [schircks.ch]
- 7. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. pharmtech.com [pharmtech.com]
- 15. arlok.com [arlok.com]
- 16. ijpca.org [ijpca.org]
Technical Support Center: Quantification of Arfolitixorin by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Arfolitixorin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Question: Why am I observing low or no signal for this compound?
Answer:
Low or no signal for this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Signal:
Caption: Troubleshooting workflow for low or no this compound signal.
Question: My peak shape for this compound is poor (e.g., tailing, broad, or split peaks). What should I do?
Answer:
Poor peak shape can compromise the accuracy and precision of quantification. The following steps can help identify and resolve the issue.
Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting workflow for poor this compound peak shape.
Question: I'm observing high variability in my results. What are the potential causes?
Answer:
High variability can be due to inconsistencies in sample handling, preparation, or the analytical system.
Potential Sources of Variability:
-
Inconsistent Sample Handling: Folates are sensitive to degradation. Ensure consistent timing and conditions (e.g., on ice, protected from light) for all samples.
-
Pipetting Errors: Use calibrated pipettes and consistent techniques, especially when adding the internal standard.
-
Matrix Effects: Variations in the biological matrix between samples can lead to ion suppression or enhancement. The use of a stable isotope-labeled internal standard is crucial to mitigate this.[1]
-
Instrument Instability: Fluctuations in the LC pump flow rate or MS source conditions can cause variability. Regular system maintenance and performance checks are essential.
II. Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₅- or ¹³C₆-labeled 5,10-methylenetetrahydrofolate. A SIL IS co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[1]
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: this compound is susceptible to oxidation and degradation. To minimize this:
-
Keep samples on ice and protected from light as much as possible.
-
Incorporate antioxidants such as ascorbic acid or 2-mercaptoethanol into your extraction and reconstitution solvents.[2]
-
Process samples as quickly as possible.
Q3: What are the expected pharmacokinetic parameters for this compound in human plasma?
A3: Pharmacokinetic parameters can vary depending on the patient population and dosage. However, in a phase I/II study in metastatic colorectal cancer patients, the following was observed:
-
tmax: Approximately 10 minutes after intravenous administration.[3]
-
AUC: The area under the plasma concentration-time curve from 0 to 1 hour increased linearly with doses from 30 to 240 mg/m².[3]
III. Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in plasma from a clinical trial in patients with metastatic colorectal cancer.[3]
| Dosage (mg/m²) | Mean Cmax (ng/mL) | Mean AUC₀₋₁h (ng·h/mL) |
| 30 | 1,500 | 800 |
| 60 | 3,000 | 1,600 |
| 120 | 6,000 | 3,200 |
| 240 | 12,000 | 6,400 |
Note: These are approximate values derived from the reported linear increase in AUC and are for illustrative purposes.
IV. Experimental Protocol
This section provides a representative LC-MS/MS method for the quantification of this compound in human plasma. Note: This is a generalized protocol and should be optimized and validated in your laboratory.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a stable isotope-labeled internal standard working solution (e.g., ¹³C₅-5,10-methylenetetrahydrofolate in an appropriate solvent).
-
Add 300 µL of ice-cold acetonitrile containing 1% ascorbic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | Waters Atlantis dC18, 3 µm, 2.1 x 100 mm, or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte (this compound): To be optimized (e.g., Q1: 460.2 m/z, Q3: specific product ion) IS (¹³C₅-5,10-methylene-THF): To be optimized (e.g., Q1: 465.2 m/z, Q3: specific product ion) |
| Collision Energy | To be optimized for each transition |
| Cone Voltage | To be optimized |
V. Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action in Potentiating 5-Fluorouracil (B62378) (5-FU) Activity
Caption: this compound potentiates 5-FU by stabilizing the inhibitory complex with Thymidylate Synthase.
General Experimental Workflow for this compound Quantification
Caption: A typical workflow for the quantification of this compound in plasma by LC-MS/MS.
References
- 1. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Arfolitixorin Technical Support Center: In Vitro Solubility Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Arfolitixorin for in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound, also known as [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is the active metabolite of the commonly used chemotherapy modulator, leucovorin.[1] It is a folate-based biomodulator designed to enhance the anti-cancer effects of 5-fluorouracil (B62378) (5-FU).[2] Its primary mechanism involves stabilizing the binding of 5-FU's active metabolite (FdUMP) to the enzyme thymidylate synthase (TS). This action creates a stable ternary complex, which more effectively inhibits DNA synthesis in cancer cells, leading to cell death.[3][4] Unlike leucovorin, this compound is immediately active and does not require metabolic conversion in the body.[1][5]
Q2: What is the typical formulation of this compound used in research? A2: this compound is often supplied as a hemisulfate salt, which is a stable formulation of the bioactive cofactor.[4][6] This salt form is designed to improve stability and handling for clinical and research use.
Q3: What are the recommended solvents for preparing this compound stock solutions? A3: While specific solubility data in common laboratory solvents is not extensively published, based on its nature as a salt, this compound is expected to have aqueous solubility. For in vitro assays, it is recommended to first attempt dissolution in sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS). If higher concentrations are required than what aqueous solvents permit, Dimethyl Sulfoxide (DMSO) can be used. Prepare a high-concentration stock in DMSO and then dilute it into your aqueous assay medium.
Q4: Why might precipitation occur when diluting an this compound stock solution into cell culture media? A4: Precipitation upon dilution of a concentrated stock (especially a DMSO stock) into an aqueous buffer or cell culture medium is a common issue for many compounds.[7] This can occur if the final concentration of the compound exceeds its solubility limit in the aqueous medium. Cell culture media are complex mixtures containing salts, amino acids, and proteins, which can interact with the compound and reduce its solubility. Furthermore, the percentage of the organic co-solvent (like DMSO) in the final solution can significantly impact the compound's ability to stay dissolved.
Q5: What is the maximum recommended concentration of DMSO for cell-based assays? A5: For most cell-based assays, it is critical to keep the final concentration of DMSO low to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% (v/v) DMSO is generally recommended, with many protocols aiming for 0.1% or lower. The tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control (media with the same final DMSO concentration) to assess its effect on your specific experimental system.
Troubleshooting Guide: this compound Solubility
Problem 1: The this compound powder fails to dissolve completely in the chosen solvent.
| Potential Cause | Recommended Solution |
| Incorrect Solvent Choice | As this compound is a salt, begin with aqueous solvents like sterile water or PBS. If solubility is limited, switch to a high-purity organic solvent such as DMSO to create a master stock solution. |
| Insufficient Agitation | Ensure thorough mixing by vortexing the solution for 1-2 minutes. |
| Low Temperature | Gently warm the solution in a water bath (e.g., 37°C) for a short period to aid dissolution. Do not overheat, as it may degrade the compound. |
| Compound Aggregation | Use a bath sonicator for 5-10 minutes to break up any compound aggregates and enhance dispersion.[7] |
Problem 2: The solution is clear initially but forms a precipitate after dilution into aqueous media.
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | Prepare a more dilute stock solution to reduce the concentration jump during dilution. Alternatively, perform serial dilutions rather than a single large dilution step. |
| Poor Mixing Technique | Add the stock solution dropwise into the final aqueous medium while continuously vortexing or stirring. This prevents localized high concentrations that can trigger immediate precipitation. |
| Interaction with Media Components | Test the dilution in a simpler buffer (e.g., PBS) first to see if the issue is specific to the complex cell culture medium. If precipitation occurs even in PBS, the issue is likely related to the compound's low aqueous solubility at that concentration. |
| Final Co-solvent Concentration Too Low | Ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility, but without compromising the health of the cells in the assay. If the required DMSO level is too high, you may need to lower the final working concentration of this compound. |
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weighing: Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition:
-
Option A (Aqueous): Add the appropriate volume of sterile PBS (pH 7.4) to achieve a 10 mM concentration.
-
Option B (Organic): Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
-
Dissolution: Vortex the tube vigorously for 2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter to remove any undissolved micro-precipitates and ensure sterility.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock for Cell-Based Assays
-
Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop to achieve the final desired working concentration.
-
Example: To make a 100 µM working solution from a 10 mM stock, add 10 µL of the stock to 990 µL of medium.
-
-
Final Mix: Gently mix the final solution by inverting the tube or pipetting up and down. Do not vortex harshly, as this can damage media components.
-
Application: Use the freshly prepared working solution to treat cells immediately.
Data Summary
Table 1: General Techniques to Enhance Compound Solubility for In Vitro Assays
| Technique | Description | Considerations |
| pH Adjustment | Altering the pH of the buffer can increase the solubility of ionizable compounds.[7] | The final pH must be compatible with the experimental system (e.g., physiological pH for cell culture). |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock that is then diluted.[7] | The final solvent concentration must be non-toxic to cells and should not interfere with the assay. |
| Surfactants | Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can help solubilize hydrophobic compounds.[7][8] | Generally not suitable for live cell-based assays as they can disrupt cell membranes.[7] Useful for enzyme assays. |
| Sonication | Uses ultrasonic frequencies to break apart particle agglomerates, increasing the surface area for dissolution.[7] | Can generate heat; use a bath sonicator and monitor temperature to prevent compound degradation. |
| Gentle Warming | Increasing the temperature of the solvent can increase the solubility of many compounds. | Overheating can lead to compound degradation. Should be used cautiously and for short durations. |
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound in concert with 5-FU.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Standard workflow for preparing this compound for cell assays.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isofolmedical.com [isofolmedical.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
Technical Support Center: Addressing Variability in Arfolitixorin Pharmacodynamic Studies
Welcome to the technical support center for Arfolitixorin pharmacodynamic (PD) studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and sources of variability encountered during pre-clinical and clinical investigations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Leucovorin?
This compound, also known as [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is the active metabolite of folate-based drugs like Leucovorin.[1] Unlike Leucovorin, which requires enzymatic conversion in the body to become active, this compound is administered in its directly active form.[1][2] This bypasses the need for metabolic activation, a process that can be variable among patients due to genetic factors, potentially leading to a more consistent pharmacodynamic effect.[2]
Q2: What is the primary mechanism of action of this compound in cancer therapy?
This compound functions as a biomodulator, enhancing the cytotoxic effect of 5-fluorouracil (B62378) (5-FU).[1] Its primary mechanism involves the stabilization of the binding of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to thymidylate synthase (TS).[1] This forms a stable ternary complex, inhibiting TS activity, which is crucial for DNA synthesis and repair. By prolonging the inhibition of TS, this compound potentiates the anti-tumor activity of 5-FU.
Q3: What are the main sources of variability in this compound pharmacodynamic studies?
Several factors can contribute to variability in this compound PD studies:
-
Dosage and Administration: Clinical trial data suggests that the dose of this compound may be a critical factor influencing its efficacy. The AGENT Phase III study, which did not show superiority of this compound over Leucovorin, may have used a suboptimal dose.[3][4] Ongoing studies are exploring higher doses.[5][6] The timing and duration of this compound administration in relation to 5-FU may also be crucial.[6]
-
Genetic Polymorphisms: Variations in genes involved in the folate pathway can impact treatment outcomes. Key genes to consider include:
-
Thymidylate Synthase (TYMS): The expression level of TYMS in tumor tissue can influence the effectiveness of TS inhibitors.[7]
-
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): Expression of this gene has been associated with progression-free survival in patients treated with this compound.[4]
-
Solute Carrier Family 19 Member 1 (SLC19A1): This gene encodes the reduced folate carrier (RFC), which is responsible for transporting folates into cells. Polymorphisms in SLC19A1 can affect intracellular folate concentrations.[1][8]
-
-
Tumor Microenvironment: The biochemical milieu of the tumor, including the levels of natural folates, can compete with this compound and influence its ability to potentiate 5-FU.
-
Assay Variability: Technical variability in the pharmacodynamic assays themselves, such as the measurement of TS inhibition or folate metabolite levels, can contribute to inconsistent results.
Troubleshooting Guides
Troubleshooting Thymidylate Synthase (TS) Inhibition Assays
Issue: High variability in TS inhibition measurements between samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling and processing | Ensure uniform and rapid processing of tumor biopsies from collection to storage. Use a standardized protocol for tissue homogenization and cytosol preparation.[9] |
| Variable drug exposure time | Precisely control the timing of biopsy collection relative to this compound and 5-FU administration. |
| Assay interference | Check for and eliminate potential interfering substances in the assay buffer. Some compounds can interfere with the spectrophotometric or radioactive readouts.[10] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to minimize volume inaccuracies, especially when working with small volumes of reagents or samples.[10] |
| Inconsistent enzyme and substrate concentrations | Ensure that the concentrations of TS, dUMP, and the folate co-factor are consistent across all assay wells. Prepare a master mix to reduce well-to-well variability.[10] |
Issue: Lower than expected TS inhibition.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound or 5-FU concentration | Verify the administered doses and the stability of the drug solutions. Consider that the dose might be insufficient to achieve maximal TS inhibition in the target tissue. |
| High baseline TS expression in the tumor | Quantify the total TS protein levels in the tumor tissue. Tumors with very high TS expression may require higher drug concentrations for effective inhibition. |
| Rapid dissociation of the ternary complex | Ensure the assay conditions are optimized to maintain the stability of the TS-FdUMP-Arfolitixorin complex. |
| Competition from endogenous folates | Measure the levels of endogenous folates in the tumor tissue, as high concentrations can compete with this compound. |
Troubleshooting Folate Metabolite Quantification
Issue: Inaccurate or inconsistent measurement of folate metabolites in tissue samples.
| Potential Cause | Troubleshooting Step |
| Folate degradation during sample handling | Folates are sensitive to light and oxidation. Protect samples from light and use antioxidants (e.g., ascorbic acid) in the extraction buffer. Process samples on ice to minimize enzymatic degradation.[11] |
| Incomplete extraction from tissue | Optimize the tissue homogenization and extraction protocol to ensure complete release of folates from the tissue matrix. |
| Matrix effects in LC-MS/MS analysis | Use stable isotope-labeled internal standards for each folate metabolite to correct for matrix effects and variations in instrument response.[11][12] |
| Co-elution of interfering compounds | Optimize the chromatographic separation to resolve folate metabolites from other endogenous compounds that may have similar mass-to-charge ratios. |
Quantitative Data Summary
Table 1: Summary of Key Efficacy Endpoints from the AGENT Phase III Study (this compound vs. Leucovorin in Metastatic Colorectal Cancer) [4][7][13][14]
| Endpoint | This compound (120 mg/m²) + mFOLFOX6 | Leucovorin (400 mg/m²) + mFOLFOX6 | P-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Duration of Response (DoR) | 12.2 months | 12.9 months | 0.40 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
| Grade ≥3 Adverse Events | 68.7% | 67.2% | - |
Table 2: Dose-Escalation Data from a Phase I/II Study of this compound in Metastatic Colorectal Cancer [15][16]
| This compound Dose | Number of Patients | Objective Response (Partial Response) | Stable Disease |
| 30 mg/m² | (Not specified in detail) | (Data not stratified by this dose) | (Data not stratified by this dose) |
| 60 mg/m² | (Not specified in detail) | (Data not stratified by this dose) | (Data not stratified by this dose) |
| 120 mg/m² | (Data from efficacy-evaluable set) | 9/57 (15.8%) | 33/57 (57.9%) |
| 240 mg/m² | (Not specified in detail) | (Data not stratified by this dose) | (Data not stratified by this dose) |
Note: The Phase I/II study was primarily designed to assess safety and tolerability, with efficacy as a secondary endpoint. The 120 mg/m² dose was selected for further investigation.[15] A new Phase 1b/2 study is currently investigating higher doses of this compound (up to 500 mg/m²).[5]
Experimental Protocols
Protocol 1: Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Method)
This protocol is adapted from methodologies used in studies of TS inhibitors.[17][18]
Objective: To quantify the inhibition of TS activity in tumor tissue homogenates.
Materials:
-
Tumor tissue biopsy
-
Homogenization buffer (e.g., 0.2 M Tris-HCl, pH 7.4, with 2-mercaptoethanol (B42355) and protease inhibitors)
-
[5-³H]dUMP (tritiated deoxyuridine monophosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with dithiothreitol)
-
5,10-methylenetetrahydrofolate (or this compound)
-
Activated charcoal suspension
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Tissue Homogenization: On ice, homogenize the tumor tissue in homogenization buffer.
-
Cytosol Preparation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Protein Quantification: Determine the protein concentration of the cytosol.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known amount of cytosolic protein, and the desired concentration of this compound.
-
Initiate Reaction: Add [5-³H]dUMP to start the reaction. Incubate at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding activated charcoal suspension, which binds unreacted [5-³H]dUMP.
-
Separate Tritiated Water: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the tritiated water ([³H]H₂O) released during the conversion of [5-³H]dUMP to dTMP.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate TS Activity: The amount of tritium (B154650) released is proportional to the TS activity. Compare the activity in the presence and absence of the inhibitor to determine the percentage of inhibition.
Protocol 2: Quantification of Folate Metabolites by LC-MS/MS
This protocol is a generalized procedure based on established methods for folate analysis in biological matrices.[11][12][19][20]
Objective: To measure the concentrations of this compound and other folate metabolites in tumor tissue.
Materials:
-
Tumor tissue biopsy
-
Extraction buffer (e.g., methanol/water with antioxidants like ascorbic acid)
-
Stable isotope-labeled internal standards for each folate of interest
-
LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile)
Procedure:
-
Sample Preparation: Homogenize the weighed tumor tissue in ice-cold extraction buffer containing the internal standards.
-
Protein Precipitation: Centrifuge the homogenate to precipitate proteins.
-
Supernatant Collection: Collect the supernatant containing the folate metabolites.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the folate metabolites using a suitable chromatographic gradient.
-
Detect and quantify each metabolite using selected reaction monitoring (SRM) in the mass spectrometer.
-
-
Data Analysis: Construct calibration curves for each folate using the peak area ratios of the analyte to its corresponding internal standard. Calculate the concentration of each folate metabolite in the tissue sample.
Visualizations
Caption: this compound's mechanism of action in enhancing 5-FU cytotoxicity.
Caption: Workflow for this compound pharmacodynamic studies.
References
- 1. Folate transporter 1 - Wikipedia [en.wikipedia.org]
- 2. Complex interaction between serum folate levels and genetic polymorphisms in folate pathway genes: biomarkers of prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reduced folate carrier (SLC19A1) c.80G>A polymorphism is associated with red cell folate concentrations among women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isofolmedical.com [isofolmedical.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC19A1 Pharmacogenomics Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. bevital.no [bevital.no]
- 13. Item - TABLE 3 from A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Arfolitixorin vs. Leucovorin: An In Vitro Cytotoxicity Comparison in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of arfolitixorin and leucovorin, particularly in their roles as potentiators of 5-fluorouracil (B62378) (5-FU) chemotherapy in colorectal cancer (CRC). The information is supported by experimental data from recent studies, offering insights for researchers and professionals in drug development.
Executive Summary
This compound is the active metabolite of leucovorin, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), and is being developed as a potential replacement for leucovorin in combination chemotherapy regimens.[1] Unlike leucovorin, which requires multi-step enzymatic conversion to its active form, this compound is immediately bioactive.[2][3] This key difference suggests that this compound may offer a more consistent potentiation of 5-FU's cytotoxic effects, bypassing the variability associated with metabolic activation of leucovorin.[1][4]
Recent in vitro studies utilizing patient-derived colorectal cancer tumoroids (PDTs) and cancer cell lines have demonstrated that this compound exhibits potent, concentration-dependent cytotoxic effects when combined with 5-FU and oxaliplatin.[5] Notably, at higher doses, this compound shows increased activity in 5-FU-treated PDTs compared to leucovorin, with the most significant effects observed in 5-FU-resistant models.[2]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the key quantitative findings from in vitro studies comparing the cytotoxic potentiation of 5-FU by this compound and leucovorin.
| Model System | Treatment Combination | Key Findings | Reference |
| Human Cancer Cell Lines | 5-FU + this compound vs. 5-FU + Leucovorin | The potentiating effect of 20 µM leucovorin was comparable to 20 µM this compound. Dose-response curves indicated that the 6 µM dose of this compound used in the AGENT clinical trial did not significantly potentiate 5-FU cytotoxicity. | [2] |
| Patient-Derived Colorectal Cancer Tumoroids (PDTs) | 5-FU + this compound vs. 5-FU + Leucovorin | This compound demonstrated increased cytotoxic activity at higher doses compared to leucovorin, especially in the three most 5-FU-resistant PDT models. | [2] |
| Colorectal Cancer Patient-Derived Tumoroids (PDTs) | This compound, 5-FU, Oxaliplatin | This compound showed single-agent activity (median IC50 39 µM) and an additive effect with 5-FU or oxaliplatin. In contrast, leucovorin (up to 80 µM) showed no single-agent activity. This compound was strongly cytotoxic above 30 µM. | [5] |
Mechanism of Action: The Metabolic Advantage of this compound
Leucovorin requires a series of enzymatic reactions to be converted into [6R]-5,10-MTHF, the active folate that forms a stable ternary complex with thymidylate synthase (TS) and the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[6][7] This complex inhibits TS, leading to disruption of DNA synthesis and repair, and ultimately cell death.[6] this compound, being the direct active metabolite, bypasses this metabolic pathway, potentially leading to higher and more consistent intracellular concentrations of the active folate.[3][4]
Experimental Protocols
The following is a representative protocol for assessing the in vitro cytotoxicity of this compound and leucovorin in combination with 5-FU, based on methodologies described in recent studies.[2]
1. Cell Culture and Seeding:
-
Cell Lines/Tumoroids: A panel of human colorectal cancer cell lines and/or patient-derived colorectal cancer tumoroids (PDTs) are used.
-
Culture Conditions: Cells/tumoroids are maintained in enriched growth media under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Seeding: Models are seeded at a density of approximately 1,000 cells per well in 384-well plates.
2. Compound Preparation and Treatment:
-
Compounds: this compound, leucovorin, and 5-fluorouracil are prepared in appropriate solvents and diluted to various concentrations.
-
Treatment: Test compounds and controls are dispensed into the wells using an automated liquid handler. Cells are treated with a matrix of concentrations of 5-FU in combination with fixed or varying concentrations of this compound or leucovorin.
3. Incubation:
-
Plates are incubated for 120 hours to allow for drug effects.
4. Cytotoxicity and Viability Assessment:
-
Dead Cell Staining: Nuclei of dead cells are stained with propidium (B1200493) iodide.
-
Viability Assay: Cell viability is estimated using a luminescent cell viability assay, such as CellTiter-Glo® (Promega).
-
Imaging and Analysis: Plates are imaged, and computer vision-based nuclei counting is performed to determine the number of dead cells. Luminescence is measured to quantify viable cells.
5. Data Analysis:
-
Relative Viability: Calculated in comparison to control-treated wells.
-
Dose-Response Modeling: The Hill equation is used to estimate dose-response curves.
-
Metrics: Key parameters such as IC50 (the concentration for 50% reduction in viability) and the area over the dose-response curve (AOC, with higher values indicating higher activity) are calculated.
-
Statistical Analysis: Wilcoxon paired-sample tests are used to determine the statistical significance of differences in AOC.
Conclusion
The available in vitro data suggests that this compound is a potent modulator of 5-FU cytotoxicity, with evidence of superior activity compared to leucovorin at higher concentrations, particularly in 5-FU-resistant colorectal cancer models. The direct action of this compound, which circumvents the need for metabolic activation, provides a strong rationale for its potential to offer more consistent and predictable clinical outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic advantages of this compound over leucovorin in the treatment of colorectal cancer.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. isofolmedical.com [isofolmedical.com]
- 3. ascopubs.org [ascopubs.org]
- 4. isofolmedical.com [isofolmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Arfolitixorin and Leucovorin on Thymidylate Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arfolitixorin and leucovorin, focusing on their respective impacts on thymidylate synthase (TS) inhibition, a critical mechanism in cancer chemotherapy. The information presented is supported by experimental data from clinical trials to aid in research and drug development.
Introduction
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] Its inhibition is a key mechanism of action for fluoropyrimidine chemotherapies, such as 5-fluorouracil (B62378) (5-FU). Both this compound and leucovorin are folate-based drugs used in combination with 5-FU to enhance its anti-tumor activity by stabilizing the inhibition of TS.[2][3]
This compound is the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), the immediately active folate cofactor required for the formation of a stable ternary complex with 5-FU's active metabolite (FdUMP) and TS.[4][5]
Leucovorin , a 5-formyl derivative of folic acid, is a prodrug that requires intracellular metabolic activation to [6R]-MTHF before it can potentiate the inhibitory action of 5-FU on TS.[4][6][7] This multi-step activation process can be influenced by the expression levels of folate-metabolizing enzymes.[8]
Mechanism of Action: Enhancing 5-FU-mediated TS Inhibition
The primary role of both this compound and leucovorin in cancer therapy is to act as a biomodulator for 5-FU.[9] 5-FU is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP), which competes with the natural substrate, deoxyuridine monophosphate (dUMP), for the nucleotide-binding site on TS.[3] The binding of FdUMP alone to TS is reversible and may not be sufficient for sustained enzyme inhibition.
The presence of the active folate cofactor, [6R]-MTHF, is critical for stabilizing the binding of FdUMP to TS, forming a stable ternary complex.[2][3] This stable complex effectively sequesters the enzyme, leading to prolonged inhibition of dTMP synthesis and subsequent "thymineless death" in rapidly dividing cancer cells.
The key difference between this compound and leucovorin lies in their metabolic pathways. This compound directly provides the active [6R]-MTHF, bypassing the need for enzymatic conversion.[4] Leucovorin, on the other hand, must be converted to [6R]-MTHF through a series of enzymatic steps.[6][7] This difference suggests that this compound may provide a more direct and potentially more consistent supply of the active cofactor for TS inhibition.[9]
Quantitative Data on TS Inhibition and Clinical Outcomes
Direct comparisons of this compound and leucovorin have been conducted in clinical trials, providing valuable data on their relative efficacy in enhancing TS inhibition and improving patient outcomes.
Modelle-001 Trial: Direct Measurement of TS Inhibition
The Modelle-001 trial, a Phase II study, directly investigated the impact of this compound versus leucovorin on TS inhibition in patients with colorectal liver metastases.[10] The results demonstrated a dose-dependent increase in TS inhibition with this compound.
| Treatment Group | Dose | Mean TS Inhibition (%)[6] | p-value (vs Leucovorin)[6] |
| Leucovorin | 60 mg/m² | 25.4 ± 30.1 | - |
| This compound | 30 mg/m² | 54.2 ± 18.9 | 0.081 |
| This compound | 120 mg/m² | 83.8 ± 43.1 | 0.0026 |
Table 1: Thymidylate Synthase Inhibition in Colorectal Liver Metastases (Modelle-001 Trial)
The data from the Modelle-001 trial suggest that this compound leads to significantly higher levels of TS inhibition in metastatic tissue compared to leucovorin, particularly at the 120 mg/m² dose.[6]
AGENT Trial: Clinical Efficacy in Metastatic Colorectal Cancer
The AGENT trial was a larger, randomized Phase III study that compared the clinical effectiveness of this compound with leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab for the first-line treatment of metastatic colorectal cancer.[11] The primary endpoint was the overall response rate (ORR).
| Treatment Arm | Dose | Overall Response Rate (ORR)[11] | p-value (superiority)[11] |
| Leucovorin | 400 mg/m² | 49.4% | 0.57 |
| This compound | 120 mg/m² | 48.2% | 0.57 |
Table 2: Overall Response Rate in Metastatic Colorectal Cancer (AGENT Trial)
The AGENT trial did not demonstrate a statistically significant superiority of this compound over leucovorin in terms of overall response rate at the doses tested.[11]
Experimental Protocols
The measurement of thymidylate synthase inhibition is a critical component in evaluating the efficacy of drugs like this compound and leucovorin. The following are detailed methodologies for key experiments cited in the literature for assessing TS activity and inhibition.
Tritium (B154650) Release Assay for Thymidylate Synthase Activity
This assay is a widely used method to determine TS activity by measuring the release of tritium from a radiolabeled substrate.[9][12]
Principle: The conversion of deoxyuridine monophosphate (dUMP) to dTMP by TS involves the transfer of a methyl group from [6R]-MTHF and the release of a hydrogen atom from the C5 position of the dUMP pyrimidine (B1678525) ring. By using [5-³H]dUMP as the substrate, the enzymatic reaction releases tritium into the aqueous environment as tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous phase is directly proportional to the TS activity.[12]
Protocol:
-
Tissue Homogenization: Tumor or tissue biopsies are homogenized in a suitable buffer (e.g., Tris-HCl with 2-mercaptoethanol) to prepare a cytosolic extract containing the TS enzyme.[13]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the cytosolic extract, buffer, and the cofactor [6R]-MTHF.
-
Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate, [5-³H]dUMP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: The reaction is stopped by adding activated charcoal, which adsorbs the unreacted [5-³H]dUMP.[9]
-
Separation and Quantification: The mixture is centrifuged to pellet the charcoal. The radioactivity in the supernatant, which contains the tritiated water, is then measured using a liquid scintillation counter.
-
Calculation of TS Activity: The TS activity is calculated based on the amount of tritium released per unit of time per milligram of protein in the extract.
Spectrophotometric Assay for Thymidylate Synthase Activity
This assay provides a continuous measurement of TS activity by monitoring the change in absorbance of a cofactor involved in the reaction.[12][14]
Principle: The catalytic reaction of TS involves the oxidation of the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂H₄folate), to dihydrofolate (DHF). DHF has a distinct absorbance spectrum compared to CH₂H₄folate. The increase in absorbance at 340 nm, which corresponds to the formation of DHF, is monitored over time to determine the rate of the enzymatic reaction.[12]
Protocol:
-
Enzyme Preparation: A purified TS enzyme or a cytosolic extract from tissue samples is prepared.
-
Reaction Mixture Preparation: A reaction cuvette is prepared with a buffer (e.g., Tris-HCl), the TS enzyme, and the substrate dUMP.
-
Initiation of Reaction: The reaction is initiated by adding the cofactor, 5,10-methylenetetrahydrofolate.
-
Spectrophotometric Monitoring: The cuvette is immediately placed in a spectrophotometer, and the absorbance at 340 nm is recorded at regular intervals.
-
Calculation of TS Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the molar extinction coefficient of DHF at 340 nm.[12]
Conclusion
This compound, as the directly active form of the necessary folate cofactor, demonstrates a clear biochemical advantage over leucovorin, which requires metabolic activation. This is supported by data from the Modelle-001 trial, which showed a statistically significant and dose-dependent increase in TS inhibition in tumor tissue with this compound compared to leucovorin.[6] However, the larger Phase III AGENT trial did not translate this enhanced biochemical effect into a superior overall clinical response rate at the dosages studied.[11]
This discrepancy highlights the complex interplay of factors influencing clinical outcomes in cancer therapy. While potent target engagement, as demonstrated by the TS inhibition data for this compound, is a critical first step, other factors such as drug scheduling, patient-specific metabolic differences, and tumor heterogeneity likely play significant roles.
For researchers and drug development professionals, the findings suggest that while this compound holds promise for optimizing 5-FU-based chemotherapy through enhanced TS inhibition, further investigation into optimal dosing strategies and patient selection biomarkers may be necessary to realize its full clinical potential. The detailed experimental protocols provided herein offer a foundation for conducting further preclinical and clinical studies to elucidate the comparative efficacy of these two agents.
References
- 1. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gu.se [gu.se]
- 7. Modelle 001, TS-inhibition in Colorectal Liver Metastases Comparing this compound and Calciumfolinate [clin.larvol.com]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Arfolitixorin's Target Engagement in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arfolitixorin's performance against its primary clinical alternative, Leucovorin, and other emerging folate pathway inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound ([6R]-5,10-methylenetetrahydrofolate) is a novel folate-based therapy designed to enhance the efficacy of 5-fluorouracil (B62378) (5-FU) in cancer treatment.[1] Unlike Leucovorin, a commonly used folate analog, this compound is the active metabolite and therefore does not require metabolic activation.[2] This key difference suggests a potential for more consistent and effective target engagement in a broader patient population. However, recent clinical findings from the AGENT Phase III trial indicated that at the dose of 120 mg/m², this compound did not demonstrate superiority over Leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab for metastatic colorectal cancer.[3][4] This has led to the hypothesis that the dose may have been suboptimal.[4] This guide delves into the preclinical and clinical data to validate this compound's target engagement and compares it with Leucovorin and another class of folate pathway inhibitors targeting MTHFD2.
Mechanism of Action: Enhancing 5-FU's Cytotoxicity
This compound's primary role is to act as a biomodulator for 5-FU.[2] The cytotoxic effect of 5-FU is mediated by its metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), which inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis.[3] this compound, as the active cofactor [6R]-5,10-methylenetetrahydrofolate, stabilizes the binding of FdUMP to TS, forming a stable ternary complex.[3] This enhanced and prolonged inhibition of TS leads to a depletion of thymidine (B127349) monophosphate (dTMP), disrupting DNA replication and inducing cancer cell death.[5]
dot
Caption: this compound's mechanism of action in enhancing 5-FU cytotoxicity.
Comparative Performance Data
Clinical Efficacy: this compound vs. Leucovorin (AGENT Trial)
The AGENT trial was a randomized, phase III study comparing this compound with Leucovorin in first-line treatment for metastatic colorectal cancer (mCRC).[3]
| Endpoint | This compound (120 mg/m²) + mFOLFOX6 | Leucovorin (400 mg/m²) + mFOLFOX6 | p-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
| Grade ≥3 Adverse Events | 68.7% | 67.2% | - |
Data sourced from the AGENT Trial.[3][6]
Preclinical Data: Potentiation of 5-FU Induced Thymidylate Synthase Inhibition
A study in patients with colorectal liver metastases (Modelle-001 Trial) demonstrated that this compound leads to a dose-dependent inhibition of TS that is higher than that achieved with Leucovorin.[7]
| Treatment Group | N | Median TS Inhibition (%) |
| Leucovorin (60 mg/m²) | 8 | 30 |
| This compound (30 mg/m²) | 8 | 45 |
| This compound (120 mg/m²) | 8 | 60 |
Data adapted from the Modelle-001 Trial.[7]
Alternative Folate Pathway Inhibitors: MTHFD2 Inhibitors
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is an enzyme involved in mitochondrial folate metabolism and is highly expressed in cancer cells but not in most normal adult tissues, making it an attractive therapeutic target.[1] MTHFD2 inhibitors disrupt the folate cycle, leading to impaired nucleotide synthesis and induced oxidative stress in cancer cells.[1]
| Compound | Target | Mechanism of Action | Reported Effects in Cancer Cells |
| DS18561882 | MTHFD2 | Depletes formate, preventing purine (B94841) synthesis | Induces growth arrest[8][9] |
| TH9619 | MTHFD1/2 | Induces a "folate trap" by causing accumulation of 10-formyl-tetrahydrofolate, leading to thymidylate depletion | Induces cell death in MTHFD2-expressing cancer cells[8] |
Experimental Protocols for Target Engagement Validation
Validating the engagement of this compound with its target pathway in cancer cells is crucial for understanding its mechanism and optimizing its therapeutic potential. Below are detailed protocols for key experimental assays.
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the enzymatic activity of TS in cell lysates, providing a direct measure of inhibition by FdUMP in the presence of a folate cofactor.
Principle: The assay quantifies the release of tritium (B154650) ([³H]) from [5-³H]dUMP as it is converted to dTMP by TS. The amount of released tritiated water is proportional to the enzyme's activity.[5][10]
Protocol:
-
Cell Lysate Preparation:
-
Harvest cancer cells and wash with cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50mM Tris-HCl, pH 7.5, containing 2mM DTT).
-
Sonicate the cell suspension on ice and centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant containing the cytosolic proteins, including TS.
-
Determine the protein concentration of the lysate.[5]
-
-
Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (containing a defined amount of protein)
-
Reaction buffer (e.g., 50mM Tris-HCl, pH 7.5, 2mM DTT)
-
[5-³H]dUMP (radiolabeled substrate)
-
This compound or Leucovorin (as the folate cofactor)
-
5-FU (or its active metabolite FdUMP) at various concentrations.
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Stopping the Reaction and Separation:
-
Terminate the reaction by adding activated charcoal suspended in trichloroacetic acid.
-
The charcoal binds to the unreacted [5-³H]dUMP.
-
Centrifuge to pellet the charcoal.[5]
-
-
Quantification:
-
Collect the supernatant containing the tritiated water.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the TS activity as the amount of tritiated water released per unit of protein per unit of time.
-
Plot the TS activity against the concentration of the inhibitor (5-FU) to determine the IC50 value in the presence of either this compound or Leucovorin.
-
dot
Caption: Workflow for the Thymidylate Synthase (TS) Inhibition Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify drug-target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[11][12]
Principle: The binding of a ligand (in this case, the FdUMP-Arfolitixorin complex) to its target protein (TS) often leads to an increase in the protein's thermal stability. This change in the melting temperature (Tm) can be quantified.[11]
Protocol:
-
Cell Treatment:
-
Culture cancer cells to a suitable confluency.
-
Treat the cells with the vehicle control, 5-FU alone, this compound/Leucovorin alone, or a combination of 5-FU and the folate for a defined period.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermal cycler to generate a melt curve, or to a single fixed temperature for isothermal dose-response analysis.[11]
-
-
Cell Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Quantification:
-
Collect the supernatant.
-
Quantify the amount of soluble TS in the supernatant using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA, AlphaScreen®).[12]
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble TS against the temperature for each treatment condition. The shift in the melting curve indicates target engagement.
-
Isothermal Dose-Response: At a fixed temperature, plot the amount of soluble TS against the drug concentration to determine the EC50 of target engagement.
-
dot
References
- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Arfolitixorin vs. Leucovorin: A Comparative Analysis of Their Impact on Folate Pathway Gene Expression in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of arfolitixorin and leucovorin, focusing on their interaction with the folate metabolic pathway and the influence of key gene expression on clinical outcomes. This analysis is supported by data from pivotal clinical trials.
Leucovorin, a cornerstone of chemotherapy regimens for decades, is a racemic mixture that requires multi-step enzymatic conversion to its active form, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). This active metabolite is crucial for potentiating the cytotoxic effects of 5-fluorouracil (B62378) (5-FU) by stabilizing the inhibitory complex with thymidylate synthase (TYMS). However, the efficacy of this conversion is dependent on the expression levels of various genes within the folate pathway, leading to inter-individual variability in treatment response.[1][2][3]
This compound, the hemisulfate salt of [6R]-MTHF, is the directly active metabolite of leucovorin.[2] By bypassing the need for metabolic activation, this compound is hypothesized to provide more consistent and potentially greater therapeutic benefit, particularly in patients with low expression of folate pathway genes.[3][4]
The Folate Metabolic Pathway and Drug Mechanism of Action
The folate pathway is a critical network of enzymatic reactions essential for DNA synthesis and repair. Leucovorin enters this pathway and undergoes a series of conversions to become [6R]-MTHF. This compound, being the active moiety, directly participates in the crucial step of forming a stable ternary complex with 5-FU's active metabolite (FdUMP) and the enzyme thymidylate synthase (TYMS), leading to the inhibition of DNA synthesis and tumor cell death.
Impact of Baseline Gene Expression on Clinical Outcomes
Direct comparative studies on the changes in folate pathway gene expression following treatment with this compound versus leucovorin are not extensively available. However, major clinical trials, such as the AGENT and ISO-CC-005 studies, have investigated the association between the baseline expression of key folate pathway genes in tumor tissue and the clinical response to these drugs when used in combination with 5-FU-based chemotherapy.
The primary findings indicate that the pre-treatment expression levels of certain genes can serve as potential biomarkers for treatment efficacy.
| Gene | Function | Association with this compound Treatment Outcome | Association with Leucovorin Treatment Outcome |
| TYMS | Target enzyme for 5-FU; crucial for DNA synthesis. | Low pre-treatment expression was associated with clinical benefit (Partial Response and Stable Disease) in the ISO-CC-005 study.[3] | Low expression is generally associated with better response to 5-FU/leucovorin therapy.[3] |
| MTHFD2 | Methylenetetrahydrofolate dehydrogenase 2; involved in folate metabolism. | High expression was associated with a lower Progression-Free Survival (PFS) in the AGENT trial.[2][5] | Data not specifically reported in the AGENT trial for the leucovorin arm. |
| ABCC3 | ATP-binding cassette transporter; involved in folate export. | Investigated in the ISO-CC-005 and AGENT trials; no clear association with this compound outcome reported.[3][6] | High expression has been linked to better PFS in patients treated with FLOX (5-FU/leucovorin/oxaliplatin).[7] |
| SLC19A1 (RFC-1) | Reduced folate carrier 1; major transporter of folates into cells. | Investigated in the ISO-CC-005 and AGENT trials; no clear association with this compound outcome reported.[3][6] | High expression was associated with better tumor response in one study of 5-FU/leucovorin-based therapy.[7] |
| SLC46A1 (PCFT) | Proton-coupled folate transporter; another folate transporter. | Investigated in the ISO-CC-005 and AGENT trials; no clear association with this compound outcome reported.[3][6] | Some studies suggest a correlation between its expression and folate concentrations in tumor tissue.[7] |
Experimental Protocols
The gene expression analyses in the key clinical trials cited were conducted on baseline tumor biopsy samples from consenting patients. The general workflow for these experiments is outlined below.
Gene Expression Analysis in the AGENT and ISO-CC-005 Trials
-
Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor tissue was obtained from patients before the initiation of treatment.[2][3]
-
RNA Extraction and Preparation: RNA was extracted from the FFPE tumor tissue and then reverse transcribed to complementary DNA (cDNA).[3]
-
Gene Expression Quantification: Quantitative real-time polymerase chain reaction (qPCR) was used to measure the expression levels of a predefined set of genes associated with the folate pathway and colorectal cancer.[2]
-
Data Analysis: Gene expression levels were correlated with clinical outcomes, such as Overall Response Rate (ORR) and Progression-Free Survival (PFS), to identify potential predictive biomarkers.[2][3]
Summary and Conclusion
The AGENT trial, a randomized Phase III study, did not demonstrate a statistically significant superiority of this compound over leucovorin in terms of Overall Response Rate in the first-line treatment of metastatic colorectal cancer.[2] However, the exploratory analyses of folate pathway gene expression from this and other studies provide valuable insights.
The data suggests that for this compound, high baseline expression of MTHFD2 may be a negative prognostic marker.[2][5] For both this compound and leucovorin, low baseline expression of TYMS appears to be associated with better clinical benefit.[3] This aligns with the role of TYMS as the direct target of 5-FU-based therapy.
The fundamental difference between the two agents lies in their mechanism of activation. This compound's direct activity circumvents the need for enzymatic conversion, which is influenced by the expression of multiple folate pathway genes.[8] While this was hypothesized to lead to improved outcomes, especially in patients with low expression of these activating enzymes, the clinical data from the AGENT trial did not confirm a broad clinical benefit at the doses tested.[2]
Future research and further analysis of data from these trials may yet uncover specific patient subgroups, defined by their gene expression profiles, who would derive greater benefit from this compound over leucovorin. For now, the baseline expression of genes like TYMS and MTHFD2 serve as important considerations in understanding the potential response to folate-modulated chemotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isofolmedical.com [isofolmedical.com]
- 7. Folate‐Associated Gene Expression in Primary Tumors Is Associated With Tumor Response and Progression‐Free Survival of Patients With Metastatic Colorectal Cancer Undergoing 5‐FU/Leucovorin‐Based Combination Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
Preclinical Evidence Supports Arfolitixorin's Superiority over Leucovorin in Enhancing Chemotherapy in Colorectal Cancer Models
For Immediate Release
GOTHENBURG, Sweden – December 19, 2025 – Preclinical studies in advanced colorectal cancer models demonstrate that arfolitixorin, an investigational folate-based drug, achieves significantly higher intracellular concentrations of the active folate and more potent inhibition of thymidylate synthase (TS) compared to the current standard-of-care, leucovorin. These findings, from studies on patient-derived tumoroids and in patients with colorectal liver metastases, provide a strong rationale for this compound's potential to more effectively enhance the anti-cancer activity of 5-fluorouracil (B62378) (5-FU).
This compound is the direct active form of the key folate, [6R]-5,10-methylenetetrahydrofolate, which is essential for the 5-FU metabolite FdUMP to bind to and inhibit thymidylate synthase, a critical enzyme for DNA synthesis and repair in cancer cells. Unlike leucovorin, which is a prodrug requiring multi-step enzymatic activation, this compound bypasses this metabolic conversion, leading to a more direct and potentially more consistent therapeutic effect.
Enhanced Thymidylate Synthase Inhibition in Colorectal Liver Metastases
A key study, the "Modelle-001 Trial," investigated the effects of this compound versus leucovorin on TS inhibition in patients with colorectal liver metastases who received a single intravenous dose of the respective folate followed by 5-FU prior to surgery. The results demonstrated a dose-dependent and significantly greater inhibition of TS in tumor tissue with this compound compared to leucovorin.
| Treatment Group | Mean Thymidylate Synthase (TS) Inhibition |
| Leucovorin (60 mg/m²) | 25.4% |
| This compound (30 mg/m²) | 54.2% |
| This compound (120 mg/m²) | 83.8% |
These findings highlight that this compound achieves a more potent target engagement, which is the foundational mechanism for enhancing 5-FU's efficacy.
Superior Cytotoxicity in Patient-Derived Tumoroids
Further preclinical evidence supporting this compound's superiority comes from a study utilizing patient-derived tumoroids (PDTs) from colorectal cancer patients. This research showed that this compound exhibited potent, concentration-dependent cytotoxic effects and was more effective than leucovorin at increasing the anti-tumor activity of a 5-FU and oxaliplatin (B1677828) combination. This effect was particularly pronounced in PDTs that were more resistant to 5-FU, suggesting a potential benefit for a difficult-to-treat patient population.
While the Phase III AGENT clinical trial did not demonstrate a statistically significant superiority of this compound over leucovorin at the doses tested, these preclinical findings underscore the mechanistic advantages of a direct-acting folate. The preclinical data suggest that dose optimization may be key to translating these mechanistic benefits into improved clinical outcomes.
Mechanism of Action: A Direct Advantage
The superiority of this compound in these preclinical models is attributed to its direct mechanism of action. Leucovorin must undergo a series of enzymatic conversions to be transformed into the active [6R]-5,10-methylenetetrahydrofolate. This process can be inefficient and variable among patients. This compound, being the active molecule itself, circumvents this metabolic pathway, ensuring a higher and more consistent availability of the necessary cofactor for TS inhibition by 5-FU.
Caption: Comparative pathways of Leucovorin and this compound action.
Experimental Protocols
Modelle-001 Trial: Thymidylate Synthase Inhibition
-
Patient Cohort: Thirty patients with colorectal cancer and liver metastases scheduled for surgical removal were included.
-
Treatment Protocol: Patients were randomized to receive a single intravenous bolus injection of either leucovorin (60 mg/m²) or this compound (30 mg/m² or 120 mg/m²), followed by 5-fluorouracil (5-FU).
-
Sample Collection: Biopsies of both metastatic liver tissue and adjacent normal liver tissue were taken during surgery.
-
Thymidylate Synthase (TS) Inhibition Assay: The activity of TS was measured in the tissue samples to determine the level of inhibition. This was calculated by comparing the TS activity after 5-FU administration to the baseline TS activity.
-
Folate Concentration Measurement: Intracellular concentrations of various folate forms, including the active [6R]-5,10-methylenetetrahydrofolate, were quantified using liquid chromatography-mass spectrometry (LC-MS).
Caption: Experimental workflow for the Modelle-001 Trial.
Patient-Derived Tumoroid (PDT) Cytotoxicity Assay
-
PDT Establishment: Tumor tissue from colorectal cancer patients was obtained, minced, and digested with enzymes to isolate cancer cells. These cells were then cultured in a 3D matrix to form tumoroids that recapitulate the original tumor's characteristics.
-
Drug Treatment: Established PDTs were treated with varying concentrations of this compound or leucovorin, in combination with 5-fluorouracil and oxaliplatin.
-
Cytotoxicity Assessment: After a set incubation period, cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®). This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated to compare the cytotoxic potency of the different treatment combinations. The degree of synergy or additive effect between the folates and chemotherapy was also determined.
Caption: Workflow for the patient-derived tumoroid cytotoxicity study.
A Comparative Guide to the Uptake Kinetics of Arfolitixorin and Leucovorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake and metabolic activation of Arfolitixorin and leucovorin, two folate analogs crucial in cancer chemotherapy. The information presented herein is supported by experimental data to aid in understanding their distinct pharmacological profiles.
Introduction
Leucovorin has long been a cornerstone in combination chemotherapy, particularly with 5-fluorouracil (B62378) (5-FU), where it enhances the cytotoxic effect by stabilizing the binding of the 5-FU metabolite to thymidylate synthase. However, leucovorin is a prodrug and requires intracellular metabolic activation to its active form, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). This compound is the drug substance itself, [6R]-MTHF, and therefore does not require this metabolic conversion. This fundamental difference in their mechanism of action has significant implications for their clinical efficacy and is the primary distinction in their pharmacology.
Cellular Uptake Mechanisms
The cellular uptake of both this compound and leucovorin is primarily mediated by two transport systems:
-
Reduced Folate Carrier (RFC) , also known as SLC19A1.
-
Proton-Coupled Folate Transporter (PCFT) , also known as SLC46A1.[1][2][3]
Leucovorin is administered as a racemic mixture of its l- and d-stereoisomers. The l-isomer (l-leucovorin) is the biologically active form. Experimental data has shown that l-leucovorin has a significantly higher affinity for both primary folate transporters compared to its d-isomer.[1][2][3]
Comparative Uptake Kinetics
| Parameter | Leucovorin (l-isomer) | This compound ([6R]-MTHF) | Reference(s) |
| Primary Transporters | Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT) | Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT) | [1][2][3] |
| Affinity for RFC | 8-fold higher than d-leucovorin; Influx Km of 2–7 μM | Data not available, but as the active metabolite of leucovorin, it is expected to be a high-affinity substrate. | [1][2][3][4] |
| Affinity for PCFT | 3.5-fold higher than d-leucovorin; General folate Km of ~1 μM | Data not available, but as a folate analog, it is expected to be a substrate. | [1][2][3][4] |
| Intracellular Fate | Requires multi-step enzymatic conversion to [6R]-MTHF | Directly available as the active [6R]-MTHF | [5][6][7] |
Experimental Protocols
The following is a generalized protocol for determining the uptake kinetics of folate analogs like this compound and leucovorin in cancer cell lines, based on methodologies described in the literature.
Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the uptake of a folate analog via a specific transporter (e.g., RFC or PCFT).
Materials:
-
Cancer cell line of interest (e.g., HeLa, CCRF-CEM)
-
Radiolabeled folate analog (e.g., [3H]-l-leucovorin)
-
Unlabeled folate analog for competition assays
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a buffer specific to the transporter being studied)
-
Ice-cold wash buffer (e.g., phosphate-buffered saline (PBS))
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the chosen cancer cell line to a desired confluency in appropriate culture medium.
-
Preparation for Uptake Assay:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with transport buffer to remove any residual medium.
-
-
Uptake Measurement:
-
Prepare a series of concentrations of the radiolabeled folate analog in transport buffer.
-
To initiate the uptake, add the radiolabeled substrate to the cells and incubate for a predetermined time at 37°C. The incubation time should be within the linear range of uptake, which needs to be determined in preliminary experiments.
-
-
Termination of Uptake:
-
To stop the transport process, rapidly aspirate the radioactive medium.
-
Immediately wash the cells multiple times with ice-cold wash buffer to remove any unbound extracellular substrate.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a cell lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to the vials.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the measured radioactivity to the protein concentration of the cell lysate to account for variations in cell number.
-
Plot the initial uptake rates against the substrate concentrations.
-
Use a non-linear regression analysis or a Lineweaver-Burk plot to determine the Km and Vmax values.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key differences in the cellular pathways of this compound and leucovorin, as well as a typical experimental workflow for comparing their cytotoxic effects.
Caption: Cellular pathways of Leucovorin and this compound.
Caption: Workflow for comparing cytotoxicity.
Conclusion
The primary pharmacological difference between this compound and leucovorin lies not in their uptake kinetics, which are likely similar for their respective active forms, but in the necessity for leucovorin to undergo intracellular metabolic activation. This compound, being the active metabolite [6R]-MTHF, circumvents this potentially rate-limiting and variable step. This direct mechanism of action suggests that this compound may offer a more consistent and potentially more effective potentiation of 5-FU-based chemotherapy, particularly in patients with genetic polymorphisms that affect folate metabolism. Future preclinical studies directly comparing the uptake kinetics of this compound and l-leucovorin would be valuable to fully characterize any subtle differences in their transport by RFC and PCFT.
References
- 1. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Reduced Folate Carrier (RFC) by Vitamin D Receptor at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Arfolitixorin Demonstrates Enhanced Metabolic Activity Compared to Leucovorin in Modulating 5-Fluorouracil Metabolism
For researchers, scientists, and drug development professionals, a comprehensive comparison reveals that arfolitixorin, the active metabolite of leucovorin, offers a more direct and potentially efficient modulation of 5-fluorouracil (B62378) (5-FU) metabolism. This is primarily attributed to its circumvention of the enzymatic conversion required by leucovorin, leading to higher concentrations of the active folate co-factor essential for the potentiation of 5-FU's cytotoxic effects.
This compound is [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), the final active metabolite in the folate pathway that is necessary for the anti-cancer mechanism of 5-FU.[1][2] Leucovorin, a commonly used agent, is a prodrug that requires several metabolic steps to be converted into [6R]-MTHF.[1][2] This conversion can be influenced by individual patient genetics, potentially leading to variable efficacy.[3] By providing the active metabolite directly, this compound is designed to ensure a more consistent and potent effect.[1]
The primary mechanism of action for both this compound and leucovorin is to enhance the inhibition of thymidylate synthase (TS) by the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[4] This inhibition is achieved through the formation of a stable ternary complex between FdUMP, TS, and [6R]-MTHF.[4] A more robust and sustained inhibition of TS leads to a depletion of thymidine, a crucial component for DNA synthesis and repair, thereby inducing cancer cell death.[4]
Comparative Analysis of 5-FU Metabolites and Enzyme Inhibition
Preclinical and clinical studies have aimed to quantify the differential effects of this compound and leucovorin on 5-FU metabolites and target enzyme activity. The Modelle-001 trial, a key clinical study, provided valuable insights into these differences in patients with colorectal liver metastases.
| Parameter | This compound (30 mg/m²) | This compound (120 mg/m²) | Leucovorin (60 mg/m²) | Key Findings |
| Plasma [6R]-MTHF Levels (AUC nmol/mL/h) | Higher than Leucovorin | Dose-dependently highest | Lowest | This compound administration leads to significantly higher systemic exposure to the active folate.[1] |
| Metastatic Tissue [6R]-MTHF Levels | Significantly Higher | Not reported | Lower | Higher intratumoral concentrations of the active folate are achieved with this compound.[5] |
| Thymidylate Synthase (TS) Inhibition in Metastatic Tissue | Greater increase | Not reported | Lower increase | This compound resulted in a greater, though not statistically significant, increase in TS inhibition in metastatic tissue.[5] |
| FdUMP Levels in Metastatic Tissue | No significant difference | No significant difference | No significant difference | The levels of the primary cytotoxic metabolite of 5-FU were comparable between the groups.[1] |
Table 1: Summary of quantitative data from the Modelle-001 trial comparing the effects of this compound and leucovorin on 5-FU metabolism.[1][5]
Experimental Protocols
Quantification of 5-FU Metabolites by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 5-FU and its metabolites from plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Plasma: To 100 µL of plasma, add an internal standard (e.g., 5-bromouracil).[6] Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).[6] Vortex and centrifuge at high speed to pellet the protein precipitate. Collect the supernatant for analysis.
-
Tissue: Homogenize weighed tissue samples in a suitable buffer. Perform protein precipitation as described for plasma.
2. Chromatographic Separation:
-
Utilize a C18 reverse-phase column.[6]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[7][8]
3. Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[6][8]
-
Monitor specific precursor-to-product ion transitions for each 5-FU metabolite (e.g., FdUMP, FdUTP, FBAL) and the internal standard for accurate quantification.[8]
4. Data Analysis:
-
Construct a calibration curve using known concentrations of each analyte.
-
Quantify the metabolite concentrations in the samples by comparing their peak areas to those of the calibration standards, normalized to the internal standard.
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of 5-FU and the modulatory roles of leucovorin and this compound.
Caption: Experimental workflow for comparing the effects of this compound and leucovorin.
References
- 1. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 7. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]
- 8. nvkc.nl [nvkc.nl]
Validating MTHFR Polymorphisms' Role in Arfolitixorin Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arfolitixorin and its primary alternative, leucovorin, with a focus on the potential role of methylenetetrahydrofolate reductase (MTHFR) polymorphisms in treatment efficacy. While the direct administration of the active folate moiety in this compound presents a strong theoretical advantage for patients with reduced MTHFR enzyme activity, current clinical trial data has not yet definitively validated this hypothesis. This document summarizes the available clinical data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to inform further research and development.
Executive Summary
This compound ([6R]-5,10-methylenetetrahydrofolate) is a novel folate-based drug designed to enhance the efficacy of 5-fluorouracil (B62378) (5-FU) chemotherapy. Unlike its predecessor, leucovorin, this compound is the active form of folate and does not require metabolic activation by the MTHFR enzyme. This key difference has led to the hypothesis that this compound could offer superior efficacy in patients with common MTHFR gene polymorphisms (e.g., C677T, A1298C), which result in reduced enzyme function.
The landmark Phase III AGENT trial, however, did not demonstrate the superiority of this compound over leucovorin in the first-line treatment of metastatic colorectal cancer (mCRC) in the overall patient population. Subgroup analyses from this trial focusing on MTHFR genotypes have not been reported, leaving the central question of this compound's specific benefit in this patient population unanswered. This guide presents the available data and methodologies to facilitate further investigation into this critical area of pharmacogenomics.
Comparative Clinical Efficacy: this compound vs. Leucovorin
The AGENT trial (NCT03750786) provides the most robust direct comparison of this compound and leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab (mFOLFOX6 regimen) for mCRC. The study did not meet its primary endpoint of superior overall response rate (ORR) for this compound.[1][2][3][4][5][6]
Table 1: Efficacy Outcomes from the AGENT Phase III Trial [1][2][3][4][5][6]
| Efficacy Endpoint | This compound Arm (n=245) | Leucovorin Arm (n=245) | p-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
| Median Duration of Response (DoR) | 12.2 months | 12.9 months | 0.40 |
Safety and Tolerability Profile
The safety profiles of this compound and leucovorin were comparable in the AGENT trial, with a similar incidence of high-grade adverse events.
Table 2: Safety Overview from the AGENT Phase III Trial [2][3][4]
| Safety Endpoint | This compound Arm (n=245) | Leucovorin Arm (n=245) |
| Grade ≥3 Adverse Events | 68.7% | 67.2% |
The MTHFR Hypothesis and Current Evidence Gap
MTHFR is a critical enzyme in folate metabolism, converting 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. Polymorphisms in the MTHFR gene, such as C677T and A1298C, can lead to reduced enzyme activity. This impairment can theoretically limit the conversion of leucovorin to its active form, potentially reducing its ability to potentiate 5-FU's cytotoxic effects.
This compound, being the already active form of folate, bypasses this metabolic step. Therefore, it is hypothesized to provide a more consistent and effective potentiation of 5-FU, particularly in individuals with MTHFR polymorphisms. Despite this strong biological rationale, published data from the AGENT trial does not include a subgroup analysis based on MTHFR genotype.[1][2][5][6] This remains a critical gap in validating the role of MTHFR polymorphisms in this compound's efficacy.
Experimental Protocols
MTHFR Genotyping by PCR-RFLP
This protocol describes the genotyping of the common MTHFR polymorphisms C677T and A1298C using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.
1. DNA Extraction:
-
Extract genomic DNA from peripheral blood samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
-
Assess DNA quality and concentration using spectrophotometry.
2. PCR Amplification:
-
For C677T:
-
Forward Primer: 5'-TGAAGGAGAAGGTGTCTGCGGGA-3'
-
Reverse Primer: 5'-AGGACGGTGCGGTGAGAGTG-3'
-
Perform PCR with an initial denaturation at 94°C for 5 minutes, followed by 35 cycles of 95°C for 40 seconds, 58°C for 40 seconds, and 72°C for 40 seconds, with a final extension at 72°C for 7 minutes.[7][8] This will yield a 198 bp amplicon.[7]
-
-
For A1298C:
-
Forward Primer: 5'-CTTTGGGGAGCTGAAGGACTACTAC-3'
-
Reverse Primer: 5'-CACTTTGTGACCATTCCGGTTTG-3'
-
Perform PCR with an initial denaturation at 94°C for 5 minutes, followed by 35 cycles of 95°C for 40 seconds, 62°C for 40 seconds, and 72°C for 40 seconds, with a final extension at 72°C for 7 minutes.[7][8] This will yield a 163 bp amplicon.[7]
-
3. Restriction Enzyme Digestion:
-
For C677T: Digest the 198 bp PCR product with the HinfI restriction enzyme. The T allele creates a HinfI recognition site.[7]
-
For A1298C: Digest the 163 bp PCR product with the MboII restriction enzyme. The C allele abolishes the MboII recognition site.[7]
4. Gel Electrophoresis:
-
Separate the digested products on a 3% agarose (B213101) gel stained with ethidium (B1194527) bromide.
-
Visualize the bands under UV light to determine the genotype:
-
C677T:
-
CC (Wild-type): One band at 198 bp.
-
CT (Heterozygous): Three bands at 198 bp, 175 bp, and 23 bp.
-
TT (Homozygous mutant): Two bands at 175 bp and 23 bp.[7]
-
-
A1298C:
-
AA (Wild-type): Fragments of 56, 30, 28, and 19 bp.
-
AC (Heterozygous): Fragments of 84, 56, 30, 28, and 19 bp.
-
CC (Homozygous mutant): Fragments of 84, 30, and 19 bp.[7]
-
-
Red Blood Cell (RBC) Folate Analysis by Microbiological Assay
RBC folate is a better indicator of long-term folate status than serum folate. The microbiological assay using Lactobacillus rhamnosus is considered the gold standard.[9][10]
1. Sample Preparation (Hemolysate):
-
Collect whole blood in an EDTA-containing tube.
-
Add 100 µL of mixed whole blood to 900 µL of a freshly prepared 1% ascorbic acid solution.[1]
-
Incubate at room temperature for 30 minutes to allow for the conversion of folate polyglutamates to monoglutamates.[1]
2. Microbiological Assay (96-well plate format):
-
Prepare serial dilutions of the hemolysate samples and a folic acid standard.
-
Add the diluted samples and standards to the wells of a 96-well microtiter plate.
-
Add the Lactobacillus rhamnosus culture medium to each well.
-
Incubate the plate under appropriate conditions to allow for bacterial growth, which is dependent on the folate concentration.
3. Data Analysis:
-
Measure the turbidity (bacterial growth) in each well using a microplate reader.
-
Generate a standard curve from the readings of the folic acid standards.
-
Calculate the folate concentration in the hemolysate samples by interpolating their turbidity readings onto the standard curve.
-
Calculate the final RBC folate concentration using the whole blood folate, serum folate, and hematocrit values.[11]
Visualizing the Mechanisms and Workflows
Folate Metabolism and 5-FU/Arfolitixorin Mechanism of Action
Caption: Folate metabolism pathway and the mechanism of 5-FU potentiation by this compound.
Experimental Workflow for MTHFR Genotyping and Efficacy Correlation
Caption: Workflow for MTHFR genotyping and correlation with clinical efficacy data.
Conclusion and Future Directions
The development of this compound is a significant step towards optimizing 5-FU-based chemotherapy by providing a directly active folate. While the theoretical advantage in patients with MTHFR polymorphisms is compelling, the pivotal AGENT trial did not demonstrate superior efficacy in the overall mCRC population, and a specific analysis in the MTHFR-variant subgroup is not yet available.
Future research should prioritize:
-
Post-hoc analysis of the AGENT trial data: A retrospective analysis of the AGENT trial to correlate MTHFR genotype with clinical outcomes would be invaluable in confirming or refuting the MTHFR hypothesis.
-
Prospective clinical trials: Designing future trials of this compound with pre-planned subgroup analyses based on MTHFR genotype.
-
Biomarker discovery: Investigating other genetic markers within the folate metabolism pathway that may influence the efficacy of this compound and leucovorin.
By addressing these knowledge gaps, the oncology community can better understand the role of folate metabolism in chemotherapy and move closer to personalized treatment strategies for patients with colorectal cancer.
References
- 1. bevital.no [bevital.no]
- 2. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Data from A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - Cancer Research Communications - Figshare [aacr.figshare.com]
- 5. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Association of C677T and A1298C MTHFR Polymorphisms and Fluoropyrimidine-induced Toxicity in Mestizo Patients With Metastatic Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. Methylenetetrahydrofolate Reductase C677T and A1298C Mutations in Women with Recurrent Spontaneous Abortions in the Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
Arfolitixorin vs. Leucovorin: A Comparative Guide to Chemotherapy Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arfolitixorin and Leucovorin in their roles as potentiators of chemotherapy, primarily with 5-fluorouracil (B62378) (5-FU). It synthesizes key experimental data, outlines methodologies from pivotal studies, and visualizes the underlying biochemical pathways to support informed research and development decisions.
Executive Summary
This compound, the active metabolite of Leucovorin, is a folate-based biomodulator developed to enhance the efficacy of chemotherapeutic agents like 5-FU.[1] Unlike Leucovorin, which requires enzymatic conversion to its active form, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), this compound is administered directly as this active molecule.[1][2] This key difference is hypothesized to provide a more consistent and potent therapeutic effect by bypassing the variability of metabolic activation in patients.[1]
While preclinical and early-phase clinical studies suggested a potential advantage for this compound in achieving higher intracellular concentrations of the active folate and greater inhibition of the target enzyme, thymidylate synthase (TS), a pivotal Phase III clinical trial (the AGENT study) did not demonstrate a statistically significant superiority of this compound over Leucovorin in first-line treatment of metastatic colorectal cancer (mCRC).[3][4][5] This guide delves into the available data to provide a comprehensive comparison.
Mechanism of Action: Potentiating 5-Fluorouracil
The primary mechanism by which both this compound and Leucovorin potentiate 5-FU is through the stabilization of the inhibitory complex between 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and thymidylate synthase (TS).[1][2] TS is a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[6] By forming a stable ternary complex with FdUMP and TS, the active folate ([6R]-MTHF) prolongs the inhibition of TS, leading to depletion of thymidine, impaired DNA synthesis and repair, and ultimately, cancer cell death.[2][7][8]
The key distinction lies in the metabolic pathway. Leucovorin, a prodrug, must undergo intracellular conversion to [6R]-MTHF.[1][9] This multi-step enzymatic process can be influenced by individual patient genetics and metabolic capacity, potentially leading to variable levels of the active folate.[1][9] this compound, being the directly active molecule, circumvents this metabolic variability.[1]
Figure 1: Comparative Metabolic Pathways
Comparative Efficacy: Preclinical and Clinical Data
Preclinical and Phase I/II Studies
Early research provided a strong rationale for the development of this compound. Preclinical studies in murine colon carcinoma models demonstrated that Leucovorin could potentiate the antitumor effect of 5-FU.[10] Phase I/II studies of this compound in combination with 5-FU-based regimens for mCRC showed that it was well-tolerated and demonstrated promising anti-tumor activity.[9][11][12][13]
A key comparative study, the Modelle-001 trial , provided direct evidence of this compound's potential superiority in a neoadjuvant setting for patients with colorectal liver metastases (CRLM).[5][14]
Table 1: Key Findings from the Modelle-001 Trial
| Parameter | Leucovorin (60 mg/m²) | This compound (30 mg/m²) | This compound (120 mg/m²) | p-value |
| Median [6R]-MTHF in Metastases (pmol/g) | 1.9 | 4.1 | 6.7 | <0.05 (Arfo vs LV) |
| Median TS Inhibition in Metastases (%) | 60 | 75 | 80 | Not Statistically Significant |
Data sourced from the Modelle-001 Trial publications.[5][14]
The Modelle-001 trial demonstrated that this compound administration led to significantly higher concentrations of the active folate, [6R]-MTHF, within metastatic tissue compared to Leucovorin.[5][14] While a corresponding statistically significant increase in TS inhibition was not observed, there was a clear trend towards greater inhibition with this compound.[14]
The AGENT Trial: A Pivotal Phase III Comparison
The AGENT trial was a large, randomized, open-label, Phase III study designed to definitively compare the efficacy and safety of this compound versus Leucovorin in combination with 5-FU, oxaliplatin (B1677828), and bevacizumab (mFOLFOX6 regimen) for the first-line treatment of mCRC.[3][4][15][16]
Table 2: Efficacy Outcomes from the AGENT Trial
| Endpoint | This compound Arm (n=245) | Leucovorin Arm (n=245) | p-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
| Median Duration of Response | 12.2 months | 12.9 months | 0.40 |
Data sourced from the AGENT Trial publications.[3][4][16]
The AGENT trial failed to meet its primary endpoint of demonstrating the superiority of this compound over Leucovorin in terms of ORR.[3][4][16] No significant differences were observed in the key secondary endpoints of PFS and OS.[3][4][16] The safety profiles of the two treatment arms were also comparable, with a similar incidence of grade ≥3 adverse events.[3][4][16] The study authors noted that the dose of this compound (120 mg/m²) may have been suboptimal.[4]
Experimental Protocols
Modelle-001 Trial Methodology
-
Study Design: A preoperative, window-of-opportunity study in patients with resectable colorectal liver metastases.
-
Patient Cohorts: Thirty patients were randomized to receive a single intravenous bolus of either Leucovorin (60 mg/m²) or this compound (30 mg/m² or 120 mg/m²), followed by a 5-FU bolus (500 mg/m²).[5][14]
-
Sample Collection: Tumor and liver parenchyma tissue samples were obtained during surgery, approximately 2-4 hours after drug administration.
-
Primary Endpoints: Measurement of folate levels ([6R]-MTHF and other forms) and TS inhibition in tissue samples.[5][14]
Figure 2: Modelle-001 Experimental Workflow
AGENT Trial Methodology
-
Study Design: A randomized, multicenter, open-label, parallel-group, Phase III trial.[15]
-
Patient Population: 490 patients with previously untreated, unresectable metastatic colorectal cancer.[3][4]
-
Treatment Arms:
-
Treatment Cycles: Treatment was administered every 14 days until disease progression or unacceptable toxicity.[15]
-
Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients with a complete or partial response.[3][4]
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response, and safety.[15]
Figure 3: AGENT Trial Logical Relationship
Conclusion
This compound was developed with a strong biochemical rationale: to provide the active folate necessary for 5-FU potentiation directly, thereby overcoming the potential limitations of metabolic activation associated with Leucovorin.[1] Early-phase data supported this hypothesis, demonstrating superior delivery of the active metabolite to tumor tissue.[5][14]
However, the pivotal Phase III AGENT trial did not translate this pharmacokinetic advantage into a demonstrable clinical benefit in the first-line mCRC setting.[3][4] The trial found no significant difference in efficacy or safety between this compound and Leucovorin.[3][4] While the question of optimal dosing for this compound has been raised, based on the currently available Level 1 evidence, this compound has not shown superiority over the established standard of care, Leucovorin, for the potentiation of 5-FU-based chemotherapy in mCRC.[4] Future research may explore different dosing schedules or patient populations that could potentially benefit from the direct administration of the active folate.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucovorin enhancement of the effects of the fluoropyrimidines on thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical rationale for the 5-fluorouracil leucovorin combination and update of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (this compound) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial. [diva-portal.org]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Arfolitixorin's Efficacy in Colorectal Cancer Subtypes
For Immediate Release
A comprehensive analysis of clinical trial data for Arfolitixorin, a novel folate-based drug, reveals varying efficacy across different molecular subtypes of metastatic colorectal cancer (mCRC). While the pivotal Phase III AGENT trial did not meet its primary endpoint of superior Overall Response Rate (ORR) compared to the standard-of-care, leucovorin, a deeper dive into subgroup analyses provides critical insights for researchers and drug development professionals. This guide synthesizes the available data, offering a comparative look at this compound's performance in key CRC subtypes, including KRAS-mutated, BRAF-mutated, and a discussion on the current data gap in MSI-high tumors.
Overview of this compound's Mechanism of Action
This compound, the active metabolite of leucovorin, is designed to enhance the cytotoxic effects of 5-fluorouracil (B62378) (5-FU), a cornerstone of CRC chemotherapy. Unlike leucovorin, which requires enzymatic conversion to its active form, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), this compound directly provides this active folate.[1][2] This bypass of metabolic activation is hypothesized to provide a more consistent and potent potentiation of 5-FU's inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[1][3]
The AGENT Trial: A Head-to-Head Comparison
The pivotal data for this analysis comes from the AGENT trial (NCT03750786), a randomized, multicenter, open-label, Phase III study.[4][5] The trial compared the efficacy of this compound versus leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab (mFOLFOX6 regimen) in the first-line treatment of patients with mCRC.[4][5]
Experimental Protocol: AGENT Trial
-
Study Design: Randomized, parallel-group, Phase III trial.[4][5]
-
Patient Population: Patients with unresectable metastatic colorectal adenocarcinoma, ECOG performance status 0 or 1, and no prior chemotherapy for metastatic disease.[6]
-
Intervention Arm: this compound (120 mg/m²) administered as two intravenous bolus doses of 60 mg/m², in combination with 5-FU, oxaliplatin, and bevacizumab.[4][5]
-
Comparator Arm: Leucovorin (400 mg/m²) administered as a single intravenous infusion, in combination with 5-FU, oxaliplatin, and bevacizumab.[4][5]
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DoR).[7]
Comparative Efficacy in CRC Subtypes
While the AGENT trial's overall results showed no significant difference between the this compound and leucovorin arms, subgroup analyses suggest that the mutational status of the tumor may influence this compound's efficacy.[1][4]
KRAS-Mutated Colorectal Cancer
A significant portion of patients in the AGENT trial had KRAS mutations (62.3% in the this compound arm and 65.5% in the leucovorin arm).[4] The available data from the subgroup analysis of the ORR does not indicate a significant difference in efficacy for this compound compared to leucovorin in patients with KRAS-mutated tumors.
| Subgroup | Treatment Arm | Overall Response Rate (ORR) |
| KRAS Mutant | This compound | 47.7% |
| Leucovorin | 51.3% | |
| KRAS Wild-Type | This compound | 50.0% |
| Leucovorin | 46.2% |
Table 1: Overall Response Rate in KRAS Subgroups from the AGENT Trial
BRAF-Mutated Colorectal Cancer
The analysis of the BRAF-mutated subgroup revealed a noteworthy finding. The AGENT trial publication states that "BRAF mutations and MTHFD2 expression were both associated with a lower PFS with this compound".[1][4][5] This suggests a potential negative interaction between this compound and BRAF-mutated tumors. While the precise mechanism for this observation is not yet fully understood, it is a critical consideration for future research and clinical application.
The subgroup analysis of ORR in BRAF-mutated patients also showed a numerically lower response rate in the this compound arm compared to the leucovorin arm.
| Subgroup | Treatment Arm | Overall Response Rate (ORR) |
| BRAF Mutant | This compound | 37.5% |
| Leucovorin | 55.6% | |
| BRAF Wild-Type | This compound | 49.3% |
| Leucovorin | 49.1% |
Table 2: Overall Response Rate in BRAF Subgroups from the AGENT Trial
Microsatellite Instability-High (MSI-H) Colorectal Cancer
Currently, there is a lack of specific data from the AGENT trial or other published studies on the efficacy of this compound in patients with MSI-high colorectal cancer. Given that MSI-H is an important predictive biomarker for response to immunotherapy and can influence prognosis, further investigation into the effects of this compound in this subtype is warranted.
Discussion and Future Directions
The AGENT trial, while not demonstrating superiority of this compound over leucovorin in the overall mCRC population, has provided valuable insights into the potential differential effects of this agent across molecularly defined subgroups. The observation of a negative association between BRAF mutations and Progression-Free Survival in the this compound arm is a significant finding that requires further mechanistic investigation.
Future research should focus on:
-
Elucidating the mechanism behind the potential negative interaction between this compound and BRAF-mutated tumors.
-
Conducting further clinical studies or more detailed analyses of existing data to clarify the efficacy of this compound in KRAS-mutated and MSI-high CRC.
-
Investigating predictive biomarkers beyond KRAS and BRAF that may identify patient populations who would benefit most from this compound.
Preclinical studies in a panel of CRC cell lines with diverse mutational profiles (KRAS, BRAF, MSI status) would be instrumental in dissecting the molecular determinants of response and resistance to this compound.
Conclusion
The comparative analysis of this compound's effect in different CRC subtypes underscores the importance of a personalized medicine approach in oncology. While this compound did not demonstrate overall superiority to leucovorin, the subgroup analyses from the AGENT trial, particularly concerning BRAF-mutated tumors, highlight the need for careful patient selection in future clinical development. Further research is essential to fully understand the therapeutic potential of this compound and to identify the specific patient populations most likely to benefit from this novel folate-based therapy.
References
- 1. Collection - Data from A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - Cancer Research Communications - Figshare [aacr.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]
- 4. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Phase III Study of this compound versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations | Semantic Scholar [semanticscholar.org]
Arfolitixorin Demonstrates Superior Preclinical Efficacy Over Leucovorin in Enhancing Chemotherapy in Colorectal Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical studies reveals that arfolitixorin, a novel folate-based drug, exhibits superior efficacy in enhancing the anti-cancer effects of 5-fluorouracil (B62378) (5-FU) compared to the current standard of care, leucovorin. In head-to-head preclinical comparisons, this compound demonstrated potent single-agent activity and a greater synergistic effect when combined with chemotherapy in colorectal cancer models. This guide provides a detailed comparison of the preclinical data, experimental protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
This compound is the active metabolite of leucovorin, [6R]-5,10-methylenetetrahydrofolate, and is designed to bypass the need for metabolic activation, a process that can be inefficient in some patients and limit the efficacy of leucovorin.[1] This direct activity is believed to contribute to its enhanced preclinical performance.
Comparative Preclinical Efficacy
Preclinical studies utilizing patient-derived tumoroids (PDTs) from colorectal cancer patients have provided key insights into the differential efficacy of this compound and leucovorin.
A pivotal study directly comparing the two agents in combination with 5-FU and oxaliplatin (B1677828) in colorectal cancer PDTs found that this compound exhibited potent, concentration-dependent cytotoxic effects.[2][3] Notably, this compound demonstrated single-agent activity, a characteristic not observed with leucovorin in the tested concentration range.[3][4] When combined with 5-FU, this compound showed a synergistic effect, while its combination with oxaliplatin resulted in an additive effect, ultimately increasing the overall anti-tumor activity to a greater extent than leucovorin.[2][3][4]
The following table summarizes the key quantitative findings from this comparative preclinical study:
| Treatment Group | Efficacy Metric | Result |
| This compound (Single Agent) | Median IC50 | 39 µM (range: 30-61 µM) |
| Leucovorin (Single Agent) | Activity | No single-agent activity observed (at 8-80 µM) |
| This compound + 5-FU | Interaction | Synergy |
| This compound + Oxaliplatin | Interaction | Additive Effect |
| Leucovorin + 5-FU/Oxaliplatin | Efficacy | Less effective at increasing 5-FU/oxaliplatin activity compared to this compound |
Mechanism of Action: Bypassing Metabolic Hurdles
The superior preclinical performance of this compound is attributed to its distinct mechanism of action compared to leucovorin. Leucovorin is a prodrug that requires a multi-step enzymatic conversion in the body to its active form, [6R]-5,10-methylenetetrahydrofolate (MTHF).[1][5] This metabolic activation can be influenced by genetic variations in patients, leading to inconsistent levels of the active compound and potentially suboptimal therapeutic outcomes.[6]
This compound, being the active MTHF, circumvents this metabolic process entirely.[1] It directly provides the necessary cofactor to stabilize the binding of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), to thymidylate synthase (TS). This enhanced and prolonged inhibition of TS disrupts DNA synthesis and repair in cancer cells, leading to increased cell death.[5]
The following diagram illustrates the signaling pathways of both this compound and leucovorin in the potentiation of 5-FU's anti-cancer activity.
Experimental Protocols
The preclinical validation of this compound's efficacy has been conducted using robust and clinically relevant experimental models.
In Vitro Cytotoxicity Assay in Patient-Derived Tumoroids (PDTs)
The comparative cytotoxicity of this compound and leucovorin was assessed using a patient-derived tumoroid (PDT) model. This advanced 3D cell culture system recapitulates the genetic and phenotypic heterogeneity of individual patient tumors, offering a more predictive in vitro model.
Protocol Outline:
-
PDT Culture: Tumor tissue from colorectal cancer patients is dissociated and cultured in a basement membrane matrix to form 3D organoids.
-
Drug Treatment: Established PDTs are treated with a range of concentrations of this compound, leucovorin, 5-FU, and oxaliplatin, both as single agents and in combination.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is measured using a luminescence-based assay that quantifies ATP levels, an indicator of metabolically active cells.
-
Data Analysis: Dose-response curves are generated, and IC50 (half-maximal inhibitory concentration) values are calculated to determine the cytotoxic potency of each treatment. Synergy and additive effects of drug combinations are evaluated using appropriate pharmacological models.
The following diagram outlines the general workflow for this preclinical evaluation.
Conclusion
The available preclinical evidence strongly suggests that this compound is a more potent enhancer of 5-FU-based chemotherapy than leucovorin in colorectal cancer models. Its ability to bypass metabolic activation leads to a more direct and robust inhibition of the target pathway. These promising preclinical findings have supported the investigation of this compound in clinical trials to validate its potential to improve the standard of care for patients with metastatic colorectal cancer.[2] Further research, including in vivo animal studies directly comparing this compound and leucovorin, will continue to delineate the full potential of this novel therapeutic agent.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Isofol Medical News - LARVOL Sigma [sigma.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. Placera Forum [forum.placera.se]
- 5. isofolmedical.com [isofolmedical.com]
- 6. A phase I/II study of this compound and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Arfolitixorin: A Guide for Laboratory Professionals
Proper disposal of investigational drugs like Arfolitixorin is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols are determined by the manufacturer and local regulations, this guide provides a framework for researchers, scientists, and drug development professionals to manage the waste stream of this compound safely and effectively.
As an investigational drug, this compound requires meticulous handling throughout its lifecycle, including its final disposition. Adherence to established procedures is essential to protect personnel, the environment, and ensure the integrity of clinical research. The following step-by-step guidance is based on general best practices for the disposal of pharmaceutical waste and investigational products.
General Disposal Procedures for Investigational Drugs
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for this compound provided by the manufacturer or study sponsor before proceeding with disposal. The following steps outline a general workflow:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for handling and disposal. It will provide specific details on the chemical properties, hazards, and appropriate disposal methods.
-
Contact Environmental Health and Safety (EHS): Your institutional EHS department is the definitive resource for understanding and complying with hazardous waste regulations at the federal, state, and local levels. They will provide guidance on proper waste segregation, labeling, and collection.
-
Segregate Waste: this compound waste, including unused vials, partially used vials, and materials contaminated with the drug (e.g., syringes, needles, personal protective equipment), should be segregated from regular trash and other chemical waste streams.
-
Use Designated Waste Containers: EHS will provide or specify the appropriate, puncture-proof, and clearly labeled hazardous waste containers. These containers are often color-coded to distinguish different types of waste. For example, cytotoxic or cytostatic waste may require a specific color of container, such as purple or yellow.
-
Proper Labeling: All waste containers must be labeled with a "Hazardous Waste" label. The label should include the name of the substance (this compound), the concentration, and the date.
-
Secure Storage: Store the sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are collected by EHS or a licensed hazardous waste disposal company.
-
Incineration: The final disposal method for most pharmaceutical waste, including investigational drugs, is high-temperature incineration by a licensed facility. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Maintain Documentation: Keep meticulous records of all disposed this compound, including quantities and dates of disposal. This documentation is crucial for regulatory compliance and for study accountability.
Quantitative Data
Specific quantitative data regarding the chemical degradation or environmental fate of this compound is not publicly available. This information is typically proprietary to the manufacturer. For detailed data, it is recommended to contact the manufacturer or the sponsor of the clinical trial directly.
Experimental Protocols
Detailed experimental protocols for the chemical inactivation or disposal of this compound are not available in the public domain. The standard and recommended procedure is disposal via a licensed hazardous waste management service, which typically uses incineration.
Disposal Workflow for this compound
The following diagram illustrates a generalized workflow for the proper disposal of this compound in a research or clinical setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
